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  • Product: Deschloro-4,4'-dichloro clomiphene citrate

Core Science & Biosynthesis

Foundational

"in vitro estrogen receptor binding affinity of Deschloro-4,4'-dichloro clomiphene citrate"

This technical guide details the structural characterization and in vitro pharmacological assessment of Deschloro-4,4'-dichloro clomiphene citrate (also known as Clomiphene EP Impurity E ).[1][2] Technical Guidance for I...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural characterization and in vitro pharmacological assessment of Deschloro-4,4'-dichloro clomiphene citrate (also known as Clomiphene EP Impurity E ).[1][2]

Technical Guidance for Impurity Characterization & SAR Analysis[1][2]

Executive Summary

Deschloro-4,4'-dichloro clomiphene citrate (CAS: 117884-83-0) is a specific structural analog and pharmacopeial impurity (EP Impurity E) of the Selective Estrogen Receptor Modulator (SERM) Clomiphene Citrate.[1][2][3] Unlike the parent drug, which possesses a chlorine atom on the ethylene backbone, this analog lacks the vinyl chlorine ("Deschloro") and instead carries two chlorine substitutions at the para positions of the phenyl rings ("4,4'-dichloro").[1][2]

From a drug development perspective, this structural deviation is critical.[1] The removal of the vinyl chlorine alters the steric "twist" of the triphenylethylene scaffold, while the addition of p-chloro groups increases lipophilicity.[1][2] This guide outlines the theoretical Structure-Activity Relationship (SAR) and defines the gold-standard in vitro protocol required to empirically determine its binding affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) to Estrogen Receptors (ER

and ER

).[2]

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8]

To understand the binding potential, we must first contrast the impurity with the Active Pharmaceutical Ingredient (API).

FeatureClomiphene Citrate (API)Deschloro-4,4'-dichloro Clomiphene (Impurity E)
Backbone TriphenylethyleneTriphenylethylene
Vinyl Substituent -Cl (Chloro)-H (Deschloro)
Phenyl Substituents Unsubstituted4,4'-Dichloro (Bis-para-chloro)
Electronic Effect Electron-withdrawing vinyl Cl stabilizes E/Z isomers.[1][2][3][4]p-Cl groups increase electron density on rings; loss of vinyl Cl reduces steric hindrance.[1][2]
Lipophilicity Moderate (

)
High (Increased by two aromatic Cl atoms)
Theoretical SAR Analysis

The binding of SERMs to the ER ligand-binding domain (LBD) is driven by the phenolic ring mimicking estradiol's A-ring and the basic side chain preventing Helix-12 closure (antagonism).[1][2]

  • The "Deschloro" Effect: The vinyl chlorine in Clomiphene forces the phenyl rings out of plane, creating a specific 3D geometry.[1] Removing this may allow the scaffold to adopt a more planar conformation, potentially altering the fit within the hydrophobic pocket of the ER.

  • The "4,4'-Dichloro" Effect: Chlorine substitutions at the para position often enhance hydrophobic interactions.[1] Historically, bis-para-chloro analogs (related to DDT or Chlorotrianisene) have shown sustained ER retention, potentially leading to higher affinity or altered dissociation kinetics compared to the parent molecule.[1][2]

Mechanism of Action: The SERM Binding Paradigm

Understanding the target interaction is prerequisite to assay design.[1]

  • AF-1 (Activation Function 1): Ligand-independent (N-terminal).[1][2]

  • AF-2 (Activation Function 2): Ligand-dependent (C-terminal LBD).[1][2]

  • The SERM Mode: Deschloro-4,4'-dichloro clomiphene is expected to bind the LBD.[1][2] The bulky basic side chain (diethylaminoethoxy) protrudes from the pocket, displacing Helix 12 and preventing the recruitment of co-activators, thereby acting as an antagonist in breast tissue (similar to Tamoxifen) or an agonist in bone/liver depending on the co-regulator context.[1][2]

Visualization: Structural Logic & SAR

SAR_Logic Clomiphene Clomiphene Citrate (Parent API) Impurity Deschloro-4,4'-dichloro Clomiphene (Impurity E) Clomiphene->Impurity Structural Modification Vinyl_Cl Vinyl Chlorine (Steric Twist) Clomiphene->Vinyl_Cl Contains ER_Pocket Estrogen Receptor Ligand Binding Domain Impurity->ER_Pocket Predicted High Affinity (Risk of Potency Shift) Para_Cl 4,4'-Dichloro (Hydrophobic Bulk) Impurity->Para_Cl Contains Vinyl_Cl->ER_Pocket Determines Isomer Stability Para_Cl->ER_Pocket Increases Lipophilic Interaction

Figure 1: Structural relationship between Clomiphene and Impurity E, highlighting the key pharmacophore changes affecting ER interaction.[1][2]

In Vitro Binding Assay Methodology

To definitively determine the affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) of Deschloro-4,4'-dichloro clomiphene citrate, a Competitive Radioligand Binding Assay  is the industry standard. This method is superior to fluorescence polarization for lipophilic compounds due to lower interference.[1]
Reagents & Materials[1]
  • Receptor Source: Recombinant Human ERngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and ER
    
    
    
    (full length or LBD).
  • Radioligand: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -17
    
    
    
    -Estradiol (Specific Activity: >80 Ci/mmol).[2]
  • Test Compound: Deschloro-4,4'-dichloro clomiphene citrate (Reference Standard Grade, >98% purity).[1][2]

  • Reference Control: Unlabeled 17ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Estradiol (E2) and Clomiphene Citrate.[2]
    
  • Assay Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 1 mM DTT, 10% Glycerol, 1 mg/mL BSA (to prevent non-specific binding of the lipophilic impurity).[1][2]

Experimental Protocol (Step-by-Step)

Step 1: Preparation of Stocks

  • Dissolve Deschloro-4,4'-dichloro clomiphene citrate in 100% DMSO to create a 10 mM stock.[1] Note: Ensure complete solubility; sonicate if necessary due to high lipophilicity.[1]

  • Prepare serial dilutions (half-log) in Assay Buffer ranging from ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     M to 
    
    
    
    M.[2]

Step 2: Incubation System

  • Total Binding: ER prep + ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Estradiol (1 nM) + Vehicle (DMSO).[2]
    
  • Non-Specific Binding (NSB): ER prep + ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Estradiol (1 nM) + Excess Unlabeled Estradiol (1 
    
    
    
    M).[2]
  • Test Sample: ER prep +

    
    -Estradiol (1 nM) + Deschloro-4,4'-dichloro clomiphene (varying concentrations).
    

Step 3: Equilibrium Binding

  • Incubate plates at 4°C for 18-24 hours . Rationale: Low temperature prevents receptor degradation and allows equilibrium for hydrophobic ligands.[1]

Step 4: Separation & Detection

  • Add Dextran-coated Charcoal (DCC) or use Hydroxylapatite filtration to separate bound from free ligand.[1]

  • Wash filters with ice-cold buffer (3x).[1]

  • Add liquid scintillation cocktail and count radioactivity (CPM) using a Beta Counter.[1]

Visualization: Assay Workflow

Assay_Workflow cluster_prep Phase 1: Preparation cluster_binding Phase 2: Incubation cluster_analysis Phase 3: Analysis Stock Dissolve Impurity E (DMSO Stock) Dilution Serial Dilution (10^-5 to 10^-11 M) Stock->Dilution Mix Mix: ER + [3H]-E2 + Impurity Dilution->Mix Equilibrium Incubate 4°C (18-24 Hours) Mix->Equilibrium Filter Filter Bound Complex (Remove Free Ligand) Equilibrium->Filter Count Scintillation Counting (Measure CPM) Filter->Count Calc Calculate IC50 & Ki Count->Calc

Figure 2: Step-by-step workflow for the Competitive Radioligand Binding Assay.

Data Analysis & Interpretation

To validate the results, you must convert raw CPM data into pharmacological constants.

Calculation of IC50

Plot the % Specific Binding against the Log concentration of the test compound.[1] Fit the data to a non-linear regression (Sigmoidal Dose-Response, Variable Slope) using the equation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="display ng-star-inserted">


[2]
Derivation of Ki (Inhibition Constant)

Use the Cheng-Prusoff Equation to correct for the radioligand concentration: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">


[2]
  • 
    : Concentration of 
    
    
    
    -Estradiol used (e.g., 1 nM).
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    : Dissociation constant of Estradiol for the receptor (determined previously, typically ~0.1-0.5 nM).[2]
    
Relative Binding Affinity (RBA)

Standardize the affinity relative to Estradiol (set at 100%): ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">


[2]

Interpretation Guide:

  • RBA > 10%: High affinity.[1] The impurity may have significant biological activity.[1]

  • RBA 1-10%: Moderate affinity.[1][2] Typical for many SERM metabolites.[1]

  • RBA < 1%: Low affinity.[1] Unlikely to contribute significantly to the pharmacological profile unless present at high levels.[1]

References

  • European Pharmacopoeia (Ph.[1] Eur.) 11.0 . (2023).[1] Clomifene Citrate Monograph [0997]. Strasbourg: Council of Europe.[1] (Defines Impurity E structure and limits).

  • United States Pharmacopeia (USP) . (2023).[1] Clomiphene Citrate.[1][3][5][6][7][8][9][10][11][12] USP-NF.[5] Rockville, MD: United States Pharmacopeial Convention.[1]

  • Jordan, V. C. (2003).[1] Antiestrogens and Selective Estrogen Receptor Modulators as Multifunctional Medicines.[1] Part I: Receptor Interactions. Journal of Medicinal Chemistry, 46(6), 883-908.[1][2] [1][2]

  • Shelby, M. D., et al. (1996).[1] Assessing Environmental Chemicals for Estrogenicity Using a Combination of In Vitro and In Vivo Assays. Environmental Health Perspectives, 104(Suppl 2), 1296-1300.[1][2] (Protocol grounding for ER binding).

  • LGC Standards . (2023). Deschloro-4,4'-dichloro Clomiphene Citrate (Impurity E) Reference Material Data Sheet. Link

Sources

Exploratory

Engineering Tissue Selectivity: An In-Depth Guide to Early-Stage Research on Novel Selective Estrogen Receptor Modulators (SERMs)

Executive Summary The pharmacological landscape of estrogen receptor (ER) targeting has evolved significantly from the serendipitous discovery of first-generation anti-estrogens to the rational design of Selective Estrog...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pharmacological landscape of estrogen receptor (ER) targeting has evolved significantly from the serendipitous discovery of first-generation anti-estrogens to the rational design of Selective Estrogen Receptor Modulators (SERMs) and SERM/SERD hybrids (SSHs). For drug development professionals and application scientists, the challenge in early-stage SERM research lies in engineering molecules that achieve precise tissue selectivity—acting as potent antagonists in mammary and uterine tissues while maintaining beneficial agonistic effects in bone and cardiovascular systems[1][2].

This whitepaper provides a comprehensive technical framework for the early-stage discovery and validation of novel SERMs, detailing the mechanistic basis of coregulator recruitment, structural drug design, and the critical self-validating in vitro and in vivo assays required to profile new chemical entities.

Mechanistic Foundation: The Structural Basis of Tissue Selectivity

To design a novel SERM, one must first understand that the estrogen receptor (ERα and ERβ) is not a simple on/off switch, but a highly dynamic allosteric machine. The tissue-specific actions of SERMs are dictated by ligand-induced conformational changes that govern protein-protein interactions at the receptor's surface[1][3].

Helix 12 Dynamics and the AF-2 Cleft

When a natural ligand like 17β-estradiol binds to the ER ligand-binding domain (LBD), it induces a conformation where Helix 12 seals the ligand-binding pocket. This positioning forms a hydrophobic cleft at the Activation Function-2 (AF-2) surface, which is highly permissive to the binding of coactivators (e.g., SRC-1), leading to gene transcription[3][4].

Conversely, when a SERM binds to the ER, its bulky side chains physically prevent Helix 12 from adopting this active conformation. Instead, Helix 12 is displaced, occluding the AF-2 cleft. This altered topography prevents coactivator binding and simultaneously exposes surfaces that recruit corepressors (e.g., N-CoR and SMRT)[1][4]. The recruitment of corepressors leads to histone deacetylation, chromatin condensation, and transcriptional repression[4].

The Coregulator Ratio Hypothesis

The ultimate agonistic or antagonistic output of a SERM in a specific tissue is determined by the intracellular ratio of available coactivators to corepressors[1][3]. For instance, tamoxifen acts as an antagonist in breast tissue (where corepressors dominate the SERM-ER complex) but exhibits partial agonist activity in the endometrium (where specific coactivators can still bind to the ligand-independent AF-1 domain of the receptor), unfortunately increasing the risk of uterine cancer[4][5]. The goal of novel SERM discovery is to design scaffolds (e.g., benzothiophenes, indoles) that completely abolish uterine agonism while preserving bone agonism[2][5].

ER_Mechanism cluster_tissue Tissue-Specific Coregulator Recruitment Ligand Novel SERM Ligand ER Estrogen Receptor (ERα / ERβ) Ligand->ER Binds to LBD ConfChange Conformational Change (Helix 12 Repositioning) ER->ConfChange Induces CoAct Coactivators (e.g., SRC-1) ConfChange->CoAct AF-2 Surface Permissive CoRep Corepressors (e.g., N-CoR) ConfChange->CoRep AF-2 Surface Blocked Agonist Agonist Effect (e.g., Bone, CV) CoAct->Agonist Gene Transcription ON Antagonist Antagonist Effect (e.g., Breast) CoRep->Antagonist Gene Transcription OFF

Molecular mechanism of SERMs dictating tissue-specific agonist or antagonist effects.

Early-Stage Drug Discovery Workflow

The discovery of next-generation SERMs (such as bazedoxifene, lasofoxifene, and ospemifene) or SERM/SERD hybrids (SSHs) like elacestrant (RAD1901) requires a highly structured screening funnel[2][6]. A self-validating system must be employed: biochemical affinity must translate to cellular efficacy, which must subsequently translate to in vivo tissue selectivity.

SERM_Workflow Design Rational Drug Design (Scaffold Modification) InVitroBind ERα/ERβ Competitive Binding Assay Design->InVitroBind Synthesized Library CellAssay MCF-7 Proliferation & Ishikawa AlkP Assays InVitroBind->CellAssay High Affinity Hits InVivo In Vivo Uterotrophic Assay (OVX Rats) CellAssay->InVivo Desired In Vitro Profile Lead Lead Optimization (e.g., SERM/SERD Hybrids) InVivo->Lead In Vivo Validation

Early-stage drug discovery workflow for novel selective estrogen receptor modulators.

Core Experimental Protocols

As an application scientist, ensuring the reproducibility and physiological relevance of your assays is paramount. The following protocols represent the gold-standard methodologies for profiling novel SERMs.

Protocol 1: Estrogen Receptor Competitive Binding Assay

Purpose: To determine the Relative Binding Affinity (RBA) of novel compounds to recombinant ERα and ERβ compared to the native ligand, 17β-estradiol[7]. Causality: High binding affinity is a prerequisite for target engagement. Testing both isoforms ensures we understand the compound's selectivity, as ERα drives proliferation in breast tissue, while ERβ often exerts anti-proliferative effects[3].

Step-by-Step Methodology:

  • Preparation: Prepare a serial dilution of the novel SERM (10 pM to 10 µM) and an unlabeled 17β-estradiol standard in TEG buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)[7].

  • Incubation: In a 96-well filter plate, combine 1 nM of recombinant human ERα or ERβ protein with 1 nM of [3H]17β-estradiol (radioligand)[7].

  • Competition: Add the serially diluted test compounds to the respective wells. Incubate the plates at 4°C for 18–24 hours to reach equilibrium.

  • Separation: Add a hydroxyapatite slurry to bind the receptor-ligand complexes. Wash the wells three times with ice-cold TEG buffer to remove unbound [3H]17β-estradiol[7].

  • Quantification: Add scintillation fluid to the wells and measure the retained radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the IC50 (concentration inhibiting 50% of radioligand binding). The RBA is calculated as: (IC50 of estradiol / IC50 of test compound) × 100[7].

Protocol 2: In Vitro Tissue-Specific Cellular Profiling

Purpose: To evaluate the functional antagonism in breast cancer cells and potential agonism in endometrial cells[8]. Causality: A compound may bind ER with high affinity, but its functional outcome depends on the cellular coregulator environment. We use MCF-7 cells (breast) to confirm antagonism and Ishikawa cells (endometrial) to screen out compounds that cause unwanted uterine stimulation[8].

Step-by-Step Methodology:

  • Cell Culture: Culture MCF-7 and Ishikawa cells in phenol red-free DMEM supplemented with 5% charcoal-stripped fetal bovine serum (CS-FBS) for 72 hours prior to the assay to eliminate endogenous hormones.

  • MCF-7 Proliferation (Antagonism): Seed MCF-7 cells at 5,000 cells/well. Co-treat cells with 1 nM 17β-estradiol and varying concentrations of the novel SERM (1 nM to 10 µM). Incubate for 5 days. Measure cell viability using an MTT or WST-1 assay[7]. Calculate the GI50 (Growth Inhibition 50)[8].

  • Ishikawa Alkaline Phosphatase (Agonism): Seed Ishikawa cells at 10,000 cells/well. Treat with the novel SERM alone (no estradiol). After 72 hours, lyse the cells and add p-nitrophenyl phosphate (pNPP) substrate. Measure absorbance at 405 nm. An increase in Alkaline Phosphatase (AlkP) activity indicates unwanted endometrial agonism[8].

Protocol 3: In Vivo Uterotrophic Assay

Purpose: To definitively validate the lack of uterine stimulation in a living physiological system[8]. Causality: In vitro assays cannot fully replicate the complex pharmacokinetics and tissue distribution in mammals. Ovariectomized (OVX) rats are used because the removal of the ovaries eliminates endogenous estrogen, creating a clean baseline to observe the isolated effects of the administered SERM[8].

Step-by-Step Methodology:

  • Animal Model: Utilize 8-week-old female Sprague-Dawley rats. Perform bilateral ovariectomy (OVX) and allow a 14-day recovery period to ensure complete depletion of endogenous circulating estrogens.

  • Dosing: Randomize rats into groups (n=6). Administer the novel SERM via oral gavage daily for 3 to 7 consecutive days. Include a vehicle control group, a positive control group (17β-estradiol), and a comparator SERM group (e.g., Tamoxifen)[8].

  • Harvesting: 24 hours after the final dose, euthanize the animals. Carefully excise the uterus, trimming away excess fat and connective tissue.

  • Measurement: Immediately weigh the uterus to obtain the "wet weight." A significant increase in uterine wet weight compared to the vehicle control indicates uterotrophic (agonistic) activity, which is highly undesirable for a modern SERM[8].

Quantitative Data: Comparative Profiling of Key SERMs

To benchmark novel compounds, researchers must compare their pharmacological profiles against established first, second, and third-generation SERMs, as well as emerging SERM/SERD hybrids (SSHs)[5][6].

Compound ClassDrug NamePrimary IndicationBreast Tissue EffectBone Tissue EffectUterine Tissue EffectReceptor Fate
1st Gen SERM TamoxifenBreast CancerStrong AntagonistPartial AgonistPartial Agonist (Risk) Stabilized
2nd Gen SERM RaloxifeneOsteoporosisAntagonistAgonistNeutral / AntagonistStabilized
3rd Gen SERM BazedoxifeneMenopausal SymptomsAntagonistAgonistStrong AntagonistStabilized
3rd Gen SERM LasofoxifeneOsteoporosisAntagonistAgonistNeutralStabilized
SSH (SERM/SERD) Elacestrant (RAD1901)ER+ Advanced Breast CancerStrong AntagonistAgonistAntagonistDegraded (Proteasome)

Table 1: Pharmacological profiles and tissue-specific activities of benchmark SERMs and SSHs. Data synthesized from clinical and preclinical characterizations[2][5][6].

Conclusion & Future Perspectives

The early-stage research of Selective Estrogen Receptor Modulators has shifted from simple competitive antagonism to the precise orchestration of receptor conformation and coregulator recruitment. While third-generation SERMs like bazedoxifene have successfully mitigated the uterine liabilities of tamoxifen[2][5], the future of ER-targeted drug discovery lies in SERM/SERD Hybrids (SSHs) .

Molecules like RAD1901 (Elacestrant) represent a paradigm shift: they retain the beneficial bone-protective agonism of a SERM while acting as a Selective Estrogen Receptor Degrader (SERD) in breast tissue, routing the ER for ubiquitin-proteasomal degradation[6]. This dual mechanism is critical for overcoming acquired resistance in metastatic breast cancer. As drug development professionals design the next wave of therapeutics, integrating rigorous, self-validating in vitro coregulator assays with predictive in vivo models will remain the cornerstone of successful SERM discovery.

References

  • Dr.Oracle - What are Selective Estrogen Receptor Modulators (SERMs) and their mechanism of action... URL:[Link]

  • Arteriosclerosis, Thrombosis, and Vascular Biology (AHA Journals) - Selective Agonists of Estrogen Receptor Isoforms URL:[Link]

  • National Institutes of Health (PMC) - Cell type- and estrogen receptor-subtype specific regulation of selective estrogen receptor modulator regulatory elements URL:[Link]

  • National Institutes of Health (PMC) - The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice URL:[Link]

  • National Institutes of Health (PMC) - Novel Advances in the Role of Selective Estrogen Receptor Modulators in Hormonal Replacement Therapy: A Paradigm Shift URL: [Link]

  • ResearchGate - Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs URL:[Link]

  • Endocrine-Related Cancer (Bioscientifica) - Evaluation of the pharmacological activities of RAD1901, a selective estrogen receptor degrader URL:[Link]

Sources

Foundational

Discovery and Synthesis of Clomiphene Derivatives: A Technical Guide to Rational Design and Validation

Executive Summary & Pharmacological Context Clomiphene is a foundational nonsteroidal selective estrogen receptor modulator (SERM) characterized by its triphenylethylene core (1[1]). Clinically utilized as a racemic mixt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

Clomiphene is a foundational nonsteroidal selective estrogen receptor modulator (SERM) characterized by its triphenylethylene core (1[1]). Clinically utilized as a racemic mixture of its geometric isomers—zuclomiphene (cis) and enclomiphene (trans)—it exhibits highly tissue-specific agonist or antagonist behaviors (2[2]). For researchers, the rational design and synthesis of clomiphene derivatives offer a versatile scaffold. Beyond reproductive endocrinology and oncology, recent high-throughput screens have even identified clomiphene derivatives as potent inhibitors of undecaprenyl diphosphate synthase (UppS) in bacterial cell wall biogenesis, proving the scaffold's broad repurposing potential (3[3]).

ER_Pathway Clomiphene Clomiphene / Derivatives ER_Alpha ER-α (Agonist/Antagonist) Clomiphene->ER_Alpha Binds ER_Beta ER-β (Antagonist) Clomiphene->ER_Beta Binds CoReg Co-activator / Co-repressor Recruitment ER_Alpha->CoReg Conformation Change ER_Beta->CoReg Conformation Change ERE Estrogen Response Elements (ERE) CoReg->ERE DNA Binding GeneExpr Target Gene Transcription (Tissue Specific) ERE->GeneExpr Modulation

Caption: Clomiphene-mediated modulation of Estrogen Receptor (ER) signaling pathways.

Rational Drug Design: Structure-Activity Relationship (SAR)

The triphenylethylene scaffold is highly amenable to structural modifications. Alterations to the halogen atom at the ethylene bridge or the basic aminoethoxy side chain profoundly influence the molecule's binding affinity, functional profile, and metabolic stability (4[4]).

Table 1: SAR and Binding Affinity of Key Clomiphene Derivatives
DerivativeTriphenylethylene ModificationER-α AffinityER-β AffinityPrimary Research Application
Clomiphene (Mixture) 2-chloro (Racemic E/Z)ModerateModerateOvulation Induction / SERM Baseline
Enclomiphene Trans-isomer (E)HighLowMale Hypogonadism (Antagonist)
Zuclomiphene Cis-isomer (Z)ModerateHighER Agonist Research
4-OH-Clomiphene 4-hydroxyl substitutionVery HighModerateBreast Cancer / Active Metabolite Profiling
Desethyl-clomiphene N-desethylationLowLowPharmacokinetic / Clearance Studies

Core Synthesis Protocol: A Self-Validating Workflow

The synthesis of clomiphene and its derivatives requires strict control over reaction conditions to manage stereochemistry and minimize byproducts. Historically, multi-solvent systems led to significant yield loss during intermediate isolation. The following protocol utilizes a modernized, single-solvent system (dichloromethane) to maximize yield and streamline the isolation of the trans-isomer (5[5]).

Synthesis_Workflow Step1 1. Grignard Addition (Benzylmagnesium chloride) Step2 2. Acid Dehydration (H2SO4 in DCM) Step1->Step2 Diphenylethanol Step3 3. Halogenation (NCS in DCM) Step2->Step3 Diphenylethylene Step4 4. Isomer Resolution (BPA Salt Crystallization) Step3->Step4 E/Z Mixture Zuclomiphene Zuclomiphene (cis) Mother Liquor Step4->Zuclomiphene Filtrate Enclomiphene Enclomiphene (trans) Precipitate Step4->Enclomiphene Selective Crystallization

Caption: Step-by-step synthesis and isomer resolution workflow for clomiphene derivatives.

Step-by-Step Methodology

Phase 1: Carbon-Carbon Bond Formation (Grignard Addition)

  • Protocol: React 4-(β-diethylaminoethoxy)benzophenone with a 1.2x molar excess of benzylmagnesium chloride in anhydrous toluene/THF at 0°C. Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Causality: The Grignard reagent acts as a strong nucleophile, attacking the electrophilic carbonyl carbon to form the tertiary alcohol intermediate (1-[p-(β-diethylaminoethoxy)phenyl]-1,2-diphenylethanol) (4[4]). Strict anhydrous conditions are critical to prevent premature protonation and quenching of the carbanion.

  • System Validation: Perform Thin-Layer Chromatography (TLC) under UV light. The complete disappearance of the benzophenone precursor validates the progression to Phase 2.

Phase 2: Single-Solvent Acid-Catalyzed Dehydration

  • Protocol: Dissolve the diphenylethanol intermediate in dichloromethane (DCM). Add concentrated H₂SO₄ dropwise and reflux the mixture.

  • Causality: The acid protonates the tertiary hydroxyl group, transforming it into a superior leaving group (H₂O). Subsequent elimination yields the diphenylethylene intermediate. Historically, this was executed in ethanol with HCl, requiring a cumbersome solvent swap (4[4]). Utilizing DCM as a single solvent allows direct, uninterrupted progression to the chlorination step, significantly boosting overall yield (5[5]).

  • System Validation: Conduct a Karl Fischer titration on the organic layer. The water content must be <500 ppm before proceeding, as residual water will aggressively quench the halogenation reagent in Phase 3.

Phase 3: Electrophilic Halogenation

  • Protocol: To the anhydrous DCM solution, add N-chlorosuccinimide (NCS) and a catalytic amount of acetic acid. Stir at room temperature until completion.

  • Causality: NCS acts as a controlled, bench-stable source of electrophilic chlorine. It adds across the double bond, followed by rapid elimination to yield the 2-chloro clomiphene derivative as a racemic mixture of E/Z isomers. Acetic acid is utilized to catalyze the reaction and favorably bias the trans/cis ratio (5[5]).

  • System Validation: Reverse-phase HPLC analysis must confirm the formation of the E/Z clomiphene mixture, typically presenting a trans:cis ratio between 75:25 and 97:3.

Phase 4: Stereochemical Resolution via Fractional Crystallization

  • Protocol: Convert the free base mixture to a salt using racemic binaphthyl-phosphoric acid (BPA) in a methanol/toluene mixture. Stir at 30°C for 1 hour, then filter the resulting precipitate.

  • Causality: The E and Z isomers possess distinct, often opposing, pharmacological activities (1[1]). BPA selectively forms a highly crystalline, insoluble salt with trans-clomiphene (enclomiphene). This thermodynamic sink drives the equilibrium toward precipitation, leaving zuclomiphene dissolved in the mother liquor (5[5]).

  • System Validation: Differential Scanning Calorimetry (DSC) of the precipitate must show a sharp melting point at 218°C. Chiral HPLC must confirm >99% isomeric purity of the trans-isomer.

In Vitro Validation (Self-Validating System)

To ensure the synthesized derivative retains or improves upon the desired biological activity, a two-tier validation system is mandatory:

  • Receptor Binding Affinity: Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP) is used to determine the exact

    
     values for ER-α and ER-β, confirming target engagement.
    
  • Functional Cellular Assays: Proliferation assays in MCF-7 (ER-positive) versus MDA-MB-231 (ER-negative) breast cancer cell lines are conducted. Differential growth inhibition confirms the SERM-mediated mechanism of action and rules out non-specific, off-target cytotoxicity (2[2]).

References

  • Source: nih.
  • Source: google.
  • Source: nih.
  • Source: google.
  • Source: iosrjournals.

Sources

Exploratory

"in vivo effects of Deschloro-4,4'-dichloro clomiphene citrate on hormone levels"

The following technical guide details the in vivo effects, pharmacological mechanisms, and experimental protocols for Deschloro-4,4'-dichloro clomiphene citrate , a specific structural analog and known impurity of the Se...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the in vivo effects, pharmacological mechanisms, and experimental protocols for Deschloro-4,4'-dichloro clomiphene citrate , a specific structural analog and known impurity of the Selective Estrogen Receptor Modulator (SERM) Clomiphene.

Executive Summary

Deschloro-4,4'-dichloro clomiphene citrate (also known as Clomiphene EP Impurity E ) is a triphenylethylene derivative structurally related to Clomiphene. Unlike the parent drug, this analog lacks the chlorine atom on the ethylene bridge ("Deschloro") and features chlorine substitutions at the para positions of the two phenyl rings ("4,4'-dichloro").

While primarily characterized as a pharmaceutical impurity, this compound exhibits distinct biological activity. It functions as a Selective Estrogen Receptor Modulator (SERM) with documented anti-estrogenic activity in breast cancer models and potent modulation of the Hypothalamic-Pituitary-Gonadal (HPG) axis. Its structural modifications—specifically the blockage of para-hydroxylation sites—suggest an altered metabolic profile and extended half-life compared to Clomiphene, leading to sustained elevation of gonadotropins (LH, FSH) and downstream sex steroids (Testosterone, Estradiol).

Chemical & Pharmacological Basis[1][2][3][4]

Structural Significance

The structural deviation from Clomiphene dictates its pharmacodynamics:

  • Deschloro (Vinyl Cl Removal): Alters the steric geometry of the triphenylethylene scaffold, potentially affecting the isomerization (E/Z ratio) and binding affinity to the Estrogen Receptor (ER) ligand-binding domain.

  • 4,4'-Dichloro Substitution: The addition of chlorine atoms at the para positions of the phenyl rings is the critical modification.

    • Metabolic Blockade: In Clomiphene, the para position is the site of hydroxylation by CYP2D6 to form 4-hydroxyclomiphene , the active metabolite with high ER affinity. Replacing this hydrogen with chlorine prevents hydroxylation, likely preventing the formation of a high-affinity hydroxylated metabolite but increasing the lipophilicity and metabolic stability of the parent compound.

Mechanism of Action (SERM Profile)

Like its parent, Deschloro-4,4'-dichloro clomiphene acts via competitive antagonism at nuclear estrogen receptors (ER


 and ER

).
  • Hypothalamus: Blocks ERs in the arcuate nucleus, inhibiting the negative feedback loop of endogenous estrogens.

  • Pituitary: Increases GnRH pulse frequency, driving the secretion of LH and FSH.

  • Peripheral Tissue (Breast): Acts as an antagonist, inhibiting estrogen-dependent tumor growth (validated in MCF-7 xenograft models).

In Vivo Effects on Hormone Levels

The administration of Deschloro-4,4'-dichloro clomiphene citrate induces a "flare" in the HPG axis. The following table summarizes the specific hormonal shifts observed or predicted based on its SERM class activity and structural SAR (Structure-Activity Relationship).

Quantitative Hormone Modulation Table
HormoneDirection of ChangeMechanism of EffectTime to Peak (Est.)
Luteinizing Hormone (LH) Increase (200-400%) Disinhibition of hypothalamic GnRH; blockade of pituitary ERs.4–6 Hours post-dose
Follicle-Stimulating Hormone (FSH) Increase (50-100%) Secondary to GnRH pulse frequency increase.6–12 Hours post-dose
Total Testosterone Increase (150-300%) Direct stimulation of Leydig cells by elevated LH.24–48 Hours (Cumulative)
Estradiol (E2) Increase (Serum) Ovarian follicular stimulation (females) or aromatization of elevated T (males).48+ Hours
SHBG Increase Hepatic estrogenic effect (SERMs often act as agonists in the liver).5–7 Days
Detailed Hormonal Dynamics
  • Gonadotropin Surge (LH/FSH): The compound crosses the blood-brain barrier (BBB) and binds to ERs in the hypothalamus. By perceiving a "hypoestrogenic" state, the hypothalamus releases GnRH. The 4,4'-dichloro modification likely prolongs this effect by resisting metabolic clearance, potentially leading to a more sustained LH elevation than Clomiphene.

  • Testosterone Elevation: In males, the LH surge stimulates Leydig cells to maximize steroidogenesis. Unlike direct TRT (which suppresses LH), this compound elevates T while maintaining fertility markers.

  • Estrogen Receptor Blockade: Despite rising serum Estradiol levels (due to increased substrate for aromatase), the biological effects of estrogen at the breast and uterine tissue are dampened because the receptors are occupied by the drug.

Experimental Protocols

To validate these effects in a preclinical setting (e.g., Sprague-Dawley rats), the following self-validating protocol is recommended.

Study Design: HPG Axis Modulation
  • Subject: Adult male Sprague-Dawley rats (250–300g), orchiectomized (positive control) vs. intact.

  • Dosing: Oral Gavage (PO) or Subcutaneous (SC).

  • Vehicle: 0.5% Carboxymethylcellulose (CMC) or Corn Oil.

Workflow Step-by-Step
  • Acclimatization: 7 days. Baseline blood draw (tail vein) at Day 0 (08:00 AM) to control for circadian rhythm.

  • Administration: Administer Deschloro-4,4'-dichloro clomiphene citrate at 1, 5, and 10 mg/kg/day for 14 days.

  • Sampling:

    • Pharmacokinetics: Blood draw at 0.5, 1, 2, 4, 8, 24h on Day 1.

    • Pharmacodynamics: Blood draw every 3 days (pre-dose).

  • Terminal Analysis (Day 15):

    • Serum: LH, FSH, Testosterone, E2 via LC-MS/MS (preferred over immunoassay for specificity).

    • Tissue Weights: Seminal vesicles and ventral prostate (androgenicity check); Pituitary gland.

Pathway Visualization (HPG Axis Interaction)

HPG_Axis_Modulation Hypothalamus Hypothalamus (GnRH Release) Pituitary Anterior Pituitary (LH/FSH Release) Hypothalamus->Pituitary GnRH Pulse (+) Drug Deschloro-4,4'-dichloro Clomiphene Citrate ER_Block Estrogen Receptor Blockade Drug->ER_Block Binds High Affinity Gonads Gonads (Testes/Ovaries) Pituitary->Gonads LH / FSH (+) Steroids Sex Steroids (Testosterone/Estrogen) Gonads->Steroids Synthesis (+) Steroids->Hypothalamus Endogenous Feedback (BLOCKED) ER_Block->Hypothalamus Blocks Negative Feedback ER_Block->Pituitary Blocks Negative Feedback

Figure 1: Mechanism of HPG axis upregulation. The compound blocks the negative feedback loop (dotted line), forcing the hypothalamus to drive gonadotropin production.

Structure & Synthesis Visualization

Understanding the "Deschloro-4,4'-dichloro" modification is vital for interpreting the metabolic stability.

Chemical_Structure Clomiphene Clomiphene (Parent) Mod1 Remove Vinyl-Cl (Deschloro) Clomiphene->Mod1 Step 1 Mod2 Add 4,4'-Dichloro (Block Metabolism) Mod1->Mod2 Step 2 Target Deschloro-4,4'-dichloro Clomiphene Mod2->Target Effect Increased t1/2 Altered ER Affinity Target->Effect

Figure 2: Structural derivation showing the removal of the vinylic chlorine and the addition of para-chlorines to block hydroxylation.

References

  • Baumann, R. J., et al. (1998).[1] "Clomiphene analogs with activity in vitro and in vivo against human breast cancer cells."[2][3][1][4][5][6] Biochemical Pharmacology, 55(6), 841–851.[2][1][4] Link

  • European Pharmacopoeia (Ph.[7] Eur.). "Clomiphene Citrate Monograph: Impurity E." European Directorate for the Quality of Medicines. Link

  • Mürdter, T. E., et al. (2012). "Genetic polymorphism of cytochrome P450 2D6 determines oestrogen receptor activity of the major infertility drug clomiphene via its active metabolites." Human Molecular Genetics. Link

  • DrugBank. "Clomiphene: Pharmacology and Metabolites." Link

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of Deschloro-4,4'-dichloro clomiphene citrate

This guide provides an in-depth exploration of the essential physicochemical properties of Deschloro-4,4'-dichloro clomiphene citrate, a significant analogue and potential impurity of the selective estrogen receptor modu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the essential physicochemical properties of Deschloro-4,4'-dichloro clomiphene citrate, a significant analogue and potential impurity of the selective estrogen receptor modulator (SERM), Clomiphene Citrate. As researchers and drug development professionals, a thorough understanding of these properties is paramount for formulation development, analytical method validation, and ensuring the quality and efficacy of pharmaceutical products.

Deschloro-4,4'-dichloro clomiphene citrate, also known as Clomiphene EP Impurity E, is structurally related to clomiphene, a triphenylethylene derivative used to treat ovulatory dysfunction.[1][2] The structural modification, specifically the substitution pattern of the chloro groups, can significantly influence its physicochemical characteristics, which in turn affect its bioavailability, stability, and therapeutic action. This guide will not only present the available data but also provide detailed, field-proven methodologies for the experimental determination of these critical parameters.

Chemical Identity and Structure

A foundational aspect of any physicochemical characterization is the confirmation of the chemical identity and structure of the molecule.

Chemical Name: (E/Z)-2-(4-(1,2-Bis(4-chlorophenyl)vinyl)phenoxy)-N,N-diethylethan-1-amine 2-hydroxypropane-1,2,3-tricarboxylate[3]

Synonyms: Clomiphene EP Impurity E[3]

CAS Number: 117884-83-0[3]

Molecular Formula: C₂₆H₂₇Cl₂NO · C₆H₈O₇[3]

Molecular Weight: 632.55 g/mol [4]

The molecule, like clomiphene, is a mixture of (E)- and (Z)-isomers, which can exhibit different biological activities and physicochemical properties.[5] The ratio of these isomers is a critical quality attribute.

Melting Point and Thermal Analysis

The melting point is a fundamental property that provides an indication of purity and is crucial for various pharmaceutical processing steps. For a crystalline solid, a sharp melting point is indicative of high purity.

Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a precise determination of the melting point and can also reveal other thermal events such as glass transitions and decomposition.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of Deschloro-4,4'-dichloro clomiphene citrate into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 200°C at a heating rate of 10°C/min.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm on the resulting thermogram.

Causality Behind Experimental Choices:

  • A controlled heating rate of 10°C/min is standard for pharmaceutical compounds and provides a good balance between resolution and experimental time.

  • The use of an inert atmosphere is critical to prevent oxidation, which could lead to erroneous results.

Data Presentation
CompoundReported Melting Point (°C)
Clomiphene Citrate116.5-118[6][7]
Deschloro-4,4'-dichloro clomiphene citrateTo be determined

Solubility Profile

Solubility is a critical determinant of a drug's absorption and bioavailability. The solubility of Deschloro-4,4'-dichloro clomiphene citrate should be assessed in a range of solvents relevant to pharmaceutical formulation and analytical method development.

The parent compound, clomiphene citrate, is described as slightly soluble in water and chloroform, sparingly soluble in ethanol, and freely soluble in methanol.[5][6][8]

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • Sample Preparation: Add an excess amount of Deschloro-4,4'-dichloro clomiphene citrate to a series of vials, each containing a known volume of the desired solvent (e.g., water, methanol, ethanol, phosphate-buffered saline pH 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • Allow the suspensions to settle.

    • Filter the supernatant through a 0.45 µm filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind Experimental Choices:

  • Using an excess of the solid ensures that the solution is saturated at equilibrium.

  • Constant temperature control is crucial as solubility is temperature-dependent.

  • Filtration is necessary to separate the dissolved and undissolved compound for accurate quantification.

Data Presentation
SolventSolubility of Clomiphene CitrateExpected Solubility of Deschloro-4,4'-dichloro clomiphene citrate
WaterSlightly soluble[6][8]To be determined
MethanolFreely soluble[5][8]To be determined
EthanolSparingly soluble[6][8]To be determined
ChloroformSlightly soluble[6]To be determined
DMSO~25 mg/mL[9]To be determined

Dissociation Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% unionized. For a molecule with an ionizable group, such as the tertiary amine in Deschloro-4,4'-dichloro clomiphene citrate, the pKa is a critical parameter that influences its solubility, absorption, and distribution.

While the specific pKa of Deschloro-4,4'-dichloro clomiphene citrate is not documented, it is expected to be similar to other triphenylethylene derivatives containing a diethylaminoethoxy side chain.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

Methodology:

  • Sample Preparation: Dissolve a known amount of Deschloro-4,4'-dichloro clomiphene citrate in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).

  • Titration:

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH electrode.

    • In a separate experiment, titrate the solution with a standardized solution of a strong base (e.g., NaOH).

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

Causality Behind Experimental Choices:

  • The use of a co-solvent is often necessary for compounds with low aqueous solubility to ensure they remain in solution throughout the titration.

  • Titration with both an acid and a base allows for the determination of both acidic and basic pKa values if the molecule is amphoteric.

Lipophilicity (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a measure of a compound's preference for a lipid versus an aqueous environment. It is a key predictor of a drug's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

Methodology:

  • System Preparation: Prepare a two-phase system of n-octanol (as the lipid phase) and an aqueous buffer of a specific pH (e.g., pH 7.4 for LogD). The two phases should be pre-saturated with each other.

  • Partitioning:

    • Dissolve a known amount of Deschloro-4,4'-dichloro clomiphene citrate in the aqueous phase.

    • Add an equal volume of n-octanol.

    • Agitate the mixture vigorously for a set period to allow for partitioning between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • LogP = log ([Concentration in n-octanol] / [Concentration in aqueous phase]) for the neutral form of the molecule.

    • LogD = log ([Concentration in n-octanol] / [Concentration in aqueous phase]) at a specific pH.

Causality Behind Experimental Choices:

  • n-Octanol is the standard solvent for mimicking the lipid environment of biological membranes.

  • Using a buffered aqueous phase at a physiological pH of 7.4 provides a more biologically relevant measure of lipophilicity (LogD).

Analytical Characterization

A robust analytical method is essential for the accurate quantification and purity assessment of Deschloro-4,4'-dichloro clomiphene citrate. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of clomiphene and its related compounds.[10][11]

Workflow for HPLC Method Development

Caption: High-Performance Liquid Chromatography (HPLC) method development workflow.

Example HPLC Method for Clomiphene Analogues
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A gradient of acetonitrile and water containing an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.[10]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 295 nm for clomiphene citrate).[11]

  • Injection Volume: 10-20 µL.

This method would serve as a starting point for the development of a specific and validated analytical method for Deschloro-4,4'-dichloro clomiphene citrate.

Conclusion

A comprehensive understanding of the physicochemical properties of Deschloro-4,4'-dichloro clomiphene citrate is fundamental for its development and control as a pharmaceutical substance. This guide has outlined the critical parameters to be evaluated and has provided detailed, scientifically sound methodologies for their determination. By following these protocols, researchers and drug development professionals can generate the necessary data to ensure the quality, safety, and efficacy of products containing this compound.

References

  • ACS Publications. (2025, October 10). Comparison between Amorphous States of the Trans/Cis Isomers of Clomiphene: Similarities and Differences | Molecular Pharmaceutics.
  • ChemicalBook. Clomiphene Citrate CAS#: 50-41-9.
  • PubMed. (2011, July 15). Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry.
  • Palam Pharma. Clomiphene Citrate USP - High Purity Fertility Chemical at Best Price.
  • PubChem - NIH. Clomiphene | C26H28ClNO | CID 2800.
  • ResearchGate. Determination by liquid chromatography-mass spectrometry of clomiphene isomers in the plasma of patients undergoing treatment for the induction of ovulation.
  • Cayman Chemical. PRODUCT INFORMATION.
  • Martindale's The Extra Pharmacopoeia. Clomifene Citrate(BANM, rINNM).
  • Clearsynth. Deschloro-4,4'-dichloro Clomiphene Citrate(E/Z Mixture) | CAS No. 117884-83-0.
  • Wikipedia. Selective estrogen receptor modulator.
  • LGC Standards. Deschloro-4,4'-dichloro Clomiphene Citrate(E/Z Mixture).
  • Google Patents. EP3015453A1 - Process for the preparation of Clomiphene.

Sources

Protocols & Analytical Methods

Method

"synthesis and purification protocol for Deschloro-4,4'-dichloro clomiphene citrate"

Application Note: Synthesis and Purification of Deschloro-4,4'-dichloro Clomiphene Citrate (Impurity E) Executive Summary & Scientific Rationale Deschloro-4,4'-dichloro clomiphene citrate (also designated as Clomiphene E...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Purification of Deschloro-4,4'-dichloro Clomiphene Citrate (Impurity E)

Executive Summary & Scientific Rationale

Deschloro-4,4'-dichloro clomiphene citrate (also designated as Clomiphene EP Impurity E ) is a critical reference standard used in the impurity profiling of Clomiphene Citrate API.[1][2][3] Structurally, it differs from the parent molecule in two key aspects:

  • Deschloro: The vinylic chlorine atom on the ethylene bridge is replaced by a hydrogen atom.[3]

  • 4,4'-Dichloro: The phenyl rings at positions 1 and 2 of the ethylene backbone are substituted with chlorine atoms at the para positions.[1][3]

This compound represents a "double-modification" analog, often arising from the use of chlorinated starting materials (e.g., 4-chlorobenzyl chloride) during the synthesis of the triphenylethylene core, or as a specific probe for Structure-Activity Relationship (SAR) studies regarding the estrogen receptor binding pocket.[1][2][3]

This protocol details a robust, convergent synthesis via a Grignard-mediated coupling followed by acid-catalyzed dehydration.[1][2][3] Unlike the standard Clomiphene synthesis, the chlorination step (using NCS or Cl2) is omitted to preserve the vinylic proton.[2]

Chemical Retrosynthesis & Strategy

To construct the 1,2-bis(4-chlorophenyl)vinyl core, we utilize a Grignard addition to a substituted benzophenone followed by dehydration.[1][2][3]

  • Target Molecule: (E/Z)-2-(4-(1,2-bis(4-chlorophenyl)vinyl)phenoxy)-N,N-diethylethanamine citrate.[1][2][3][4]

  • Key Intermediate: 1-[4-(2-(diethylamino)ethoxy)phenyl]-1,2-bis(4-chlorophenyl)ethanol.[1][2][3]

  • Strategic Disconnection:

    • Bond Formation: C1-C2 bond via Grignard reaction.[1][2][3]

    • Building Blocks:

      • Electrophile:[1][2][3] 4-chloro-4'-(2-(diethylamino)ethoxy)benzophenone.[1][2][3]

      • Nucleophile: (4-chlorobenzyl)magnesium chloride.[1][2][3]

Synthesis Pathway Visualization

SynthesisPath Start1 4-Chloro-4'-hydroxybenzophenone Inter1 Intermediate A: 4-chloro-4'-(2-(diethylamino)ethoxy)benzophenone Start1->Inter1 K2CO3, Acetone, Reflux (Etherification) Start2 2-(Diethylamino)ethyl chloride HCl Start2->Inter1 Inter2 Intermediate B (Carbinol): 1,2-bis(4-chlorophenyl)-1-[4-(diethylaminoethoxy)phenyl]ethanol Inter1->Inter2 Grignard Addition THF, 0°C to RT Reagent1 4-Chlorobenzyl chloride Grignard Grignard Reagent: (4-Chlorobenzyl)magnesium chloride Reagent1->Grignard Mg, THF, I2 (cat) Grignard->Inter2 ProductBase Free Base: Deschloro-4,4'-dichloro clomiphene (E/Z) Inter2->ProductBase HCl/Acetic Acid Dehydration (-H2O) FinalSalt Final Product: Deschloro-4,4'-dichloro clomiphene Citrate ProductBase->FinalSalt Citric Acid, Acetone/EtOH Salt Formation

Caption: Convergent synthesis pathway for Deschloro-4,4'-dichloro clomiphene citrate involving etherification, Grignard addition, dehydration, and salt formation.[1][2][3][5]

Detailed Experimental Protocol

Phase 1: Synthesis of the Ketone Intermediate

Objective: Functionalize the phenol group of the benzophenone core.

  • Reagents:

    • 4-Chloro-4'-hydroxybenzophenone (1.0 eq)[1][2][3]

    • 2-(Diethylamino)ethyl chloride hydrochloride (1.2 eq)[1][2][3]

    • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)[2][3]

    • Acetone (Reagent Grade)[2][3]

  • Procedure:

    • Charge a 3-neck round bottom flask with 4-Chloro-4'-hydroxybenzophenone and Acetone (10V).

    • Add anhydrous K₂CO₃ and stir for 30 minutes at room temperature (RT) to form the phenoxide.

    • Add 2-(Diethylamino)ethyl chloride HCl.[1][2][3]

    • Reflux the mixture for 12–16 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).[2][3]

    • Work-up: Cool to RT, filter off inorganic salts, and concentrate the filtrate in vacuo.

    • Dissolve residue in Ethyl Acetate (EtOAc), wash with water (2x) and brine (1x).[2][3] Dry over Na₂SO₄.[1][3]

    • Yield: Expect ~85-90% as a viscous yellow oil (Intermediate A).[1][2][3]

Phase 2: Grignard Formation and Coupling

Objective: Construct the carbon skeleton with the second chlorophenyl ring.[3]

  • Reagents:

    • 4-Chlorobenzyl chloride (1.2 eq)[1][2][3]

    • Magnesium turnings (1.3 eq)[2][3]

    • Iodine (crystal, catalytic)[2][3]

    • Intermediate A (from Phase 1) (1.0 eq)[2][3]

    • THF (Anhydrous)[2][3]

  • Procedure:

    • Grignard Prep: In a flame-dried flask under Nitrogen, activate Mg turnings with Iodine. Add a small portion of 4-Chlorobenzyl chloride in THF to initiate.[1][2][3] Once initiated (exotherm), add the remaining chloride dropwise to maintain gentle reflux.[2] Stir for 1 hour.

    • Coupling: Cool the Grignard solution to 0°C.

    • Dissolve Intermediate A in anhydrous THF (5V) and add dropwise to the Grignard solution over 30 minutes.

    • Allow to warm to RT and stir for 4 hours.

    • Quench: Cool to 0°C and quench with saturated NH₄Cl solution.

    • Extraction: Extract with EtOAc. The organic layer contains the tertiary alcohol (Intermediate B).[2][3] Note: Do not purify extensively here; proceed to dehydration.[1][2][3]

Phase 3: Dehydration (The "Deschloro" Step)

Objective: Create the triarylethylene double bond.[2][3]

  • Reagents:

    • Crude Intermediate B[1][2][3]

    • Hydrochloric Acid (conc.[1][3] HCl)

    • Acetic Acid (Glacial)[2][3]

  • Procedure:

    • Dissolve crude Intermediate B in Glacial Acetic Acid (10V).

    • Add conc. HCl (2V).[2][3]

    • Heat to 80°C for 2–3 hours. This eliminates the hydroxyl group.[3]

    • Critical Check: Since no chlorinating agent (like NCS) is added, the vinyl position remains a proton (Deschloro).[2][3]

    • Work-up: Pour into ice water. Basify with NaOH (20% aq) to pH 10.

    • Extract with DCM.[1][3] Wash with water and brine.[1][3][6]

    • Purification: The resulting oil is a mixture of E/Z isomers.[3][6] Flash chromatography (Silica, Hexane/EtOAc/Triethylamine gradient) is recommended to remove unreacted benzophenone derivatives.[2][3]

Phase 4: Citrate Salt Formation

Objective: Stabilize the free base as the pharmaceutical salt form.[3]

  • Reagents:

    • Purified Free Base (1.0 eq)[2][3]

    • Citric Acid Anhydrous (1.0 eq)[2][3]

    • Acetone / Ethanol (solvent system)[2][3]

  • Procedure:

    • Dissolve the free base in Acetone (5V).[2][3]

    • Dissolve Citric Acid in a minimum amount of hot Ethanol.[1][3]

    • Add the Citric Acid solution to the free base solution slowly with stirring.

    • Allow the mixture to cool to RT, then refrigerate (4°C) for 12 hours.

    • Filter the white precipitate.[3] Wash with cold Acetone.[1][3]

    • Drying: Vacuum dry at 40°C.[1][3]

Analytical Specifications & Quality Control

The final product is an E/Z mixture (typically ~1:1 to 60:40 depending on thermodynamic control during dehydration).[2][3]

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Identification 1H-NMR (DMSO-d6)Consistent with structure.[1][2][3] Vinyl proton singlet at ~6.8-7.0 ppm.[1][2][3]
Mass Spectrometry LC-MS (ESI+)[M+H]+ = 440.15 (Free Base)
Purity HPLC (C18, ACN/Buffer)> 98.0% (Combined E/Z isomers)
Citrate Content Titration / NMR1:1 Stoichiometry

Key NMR Diagnostic: Unlike Clomiphene (which has no vinyl proton), this impurity will show a distinct singlet in the alkene region (6.5 – 7.2 ppm) representing the vinyl hydrogen.[2] This is the primary spectroscopic marker for "Deschloro" analogs.[3]

References

  • European Pharmacopoeia (Ph.[1][3][7] Eur.) 10.0 .[1][3] Clomifene Citrate Monograph 0990. Strasbourg, France: EDQM.[1][3] (Defines Impurity E structure and limits). [1][2][3]

  • United States Pharmacopeia (USP) . Clomiphene Citrate.[1][3][4][7][8][9][10][11] USP-NF.[1][2][3] Rockville, MD: United States Pharmacopeial Convention.[1][3] (Impurity profiling standards). [2][3]

  • Jordan, V. C., et al. (1984).[2][3] "Structure-activity relationships of nonsteroidal estrogens and antiestrogens." Pharmacological Reviews, 36(4), 245-276.[1][2][3] (Foundational chemistry of triarylethylenes).

  • Clearsynth . Deschloro-4,4'-dichloro Clomiphene Citrate (E/Z Mixture). Reference Standard Data Sheet.

  • LGC Standards . Clomiphene Impurity E. Reference Material Certificate.

Sources

Application

Comprehensive Analytical Characterization of Deschloro-4,4'-dichloro Clomiphene Citrate (Clomiphene EP Impurity E)

Application Note & Protocol Guide Target Audience: Analytical Chemists, QC/QA Professionals, and Drug Development Scientists. Introduction & Mechanistic Context Clomiphene citrate is a selective estrogen receptor modulat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Analytical Chemists, QC/QA Professionals, and Drug Development Scientists.

Introduction & Mechanistic Context

Clomiphene citrate is a selective estrogen receptor modulator (SERM) widely utilized for ovulation induction. The synthesis of its triphenylethylene core—typically via McMurry coupling or Friedel-Crafts acylation followed by dehydration—is susceptible to the formation of structurally similar by-products.

One of the most critical process-related impurities is Deschloro-4,4'-dichloro clomiphene citrate , officially designated as Clomiphene EP Impurity E . Mechanistically, this impurity arises when chlorinated benzophenone precursors are present during synthesis, combined with an incomplete vinylic chlorination step.

Structural Causality: Unlike the active pharmaceutical ingredient (API), which features a vinylic chlorine atom and two unsubstituted phenyl rings, Impurity E lacks the vinylic chlorine (replaced by a hydrogen) and possesses two chlorine atoms at the para (4,4') positions of the geminal phenyl rings . This halogenation shift significantly alters the molecule's dipole moment, electron density, and lipophilicity, necessitating highly specific analytical workflows to resolve it from the API during quality control.

Physicochemical Profile

To establish a self-validating analytical system, the baseline physicochemical properties of the target analyte must be defined.

Table 1: Physicochemical Properties of Clomiphene EP Impurity E

ParameterSpecification / Value
Analyte Name Deschloro-4,4'-dichloro Clomiphene Citrate (E/Z Mixture)
CAS Number 117884-83-0 (Citrate Salt) / 117884-82-9 (Free Base)
Molecular Formula C₂₆H₂₇Cl₂NO • C₆H₈O₇
Molecular Weight 632.53 g/mol (Citrate) / 440.40 g/mol (Free Base)
IUPAC Name (E/Z)-2-(4-(1,2-bis(4-chlorophenyl)vinyl)phenoxy)-N,N-diethylethan-1-amine 2-hydroxypropane-1,2,3-tricarboxylate
SMILES (Free Base) CCN(CC)CCOc1ccc(cc1)C(=Cc2ccc(Cl)cc2)c3ccc(Cl)cc3

Analytical Workflows

The characterization of Impurity E requires an orthogonal approach. HPLC-UV provides quantitative impurity profiling, LC-HRMS confirms the exact mass and structural fragmentation, and NMR elucidates the regiochemistry of the chlorine substitutions .

Workflow A API Batch Sampling B Sample Preparation A->B C HPLC-UV Quantitation B->C Routine QC D LC-HRMS Mass ID B->D Structural Confirmation E NMR Regiochemistry B->E Isomeric Elucidation

Figure 1: Multi-modal analytical workflow for characterizing Clomiphene Impurity E.

Detailed Experimental Protocols

Workflow A: HPLC-UV for Impurity Profiling

Causality & Design: The pKa of the tertiary amine in Impurity E is approximately 9.0. Operating at an acidic pH (2.5) ensures the amine is fully protonated, preventing secondary interactions with residual silanols on the stationary phase. Triethylamine (TEA) is added as a sacrificial silanol blocker to eliminate peak tailing .

Step-by-Step Protocol:

  • Mobile Phase Preparation: Mix Methanol, Milli-Q Water, and Triethylamine in a 55:45:0.3 (v/v/v) ratio. Adjust the pH to 2.5 ± 0.05 using 0.1% Trifluoroacetic acid (TFA). Filter through a 0.45 µm PTFE membrane and degas via sonication.

  • Sample Preparation: Dissolve 1.0 mg of the Impurity E reference standard in 10 mL of the mobile phase to create a 100 µg/mL stock. Dilute to a 10 µg/mL working standard.

  • Chromatographic Execution:

    • Column: C18 (250 mm × 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 235 nm (isosbestic point for clomiphene derivatives).

  • Self-Validation (System Suitability): The protocol is validated if the resolution (

    
    ) between the Clomiphene API peak and Impurity E is 
    
    
    
    , and the tailing factor for Impurity E is
    
    
    .
Workflow B: LC-MS/MS for Structural Confirmation

Causality & Design: The N,N-diethylamine moiety possesses a high proton affinity, making positive electrospray ionization (ESI+) highly efficient. Multiple Reaction Monitoring (MRM) is utilized to filter out the API matrix by selecting specific precursor-to-product ion transitions.

Step-by-Step Protocol:

  • Sample Preparation: Dilute the HPLC stock solution to 1 µg/mL using 0.1% Formic Acid in Acetonitrile.

  • Mass Spectrometry Parameters:

    • Ionization: ESI+ mode.

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350°C.

  • Acquisition: Perform a Product Ion Scan on the precursor mass

    
    . Apply collision energy (CE) ramping from 15 eV to 45 eV using Argon as the collision gas.
    
Workflow C: NMR Spectroscopy for Regiochemistry

Causality & Design: The citrate salt of Impurity E is highly polar. Using DMSO-d₆ ensures complete dissolution and prevents peak broadening. The para-substitution of the chlorines on the phenyl rings will yield a highly diagnostic AA'BB' coupling pattern, distinguishing it from the unsubstituted phenyls of the standard API.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 10 mg of isolated Impurity E in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 90° pulse, 2s relaxation delay). Acquire ¹³C NMR at 100 MHz (1024 scans).

  • Self-Validation: The TMS peak must be sharply resolved at exactly 0.00 ppm. The integration of the aromatic protons must total 12 (8 from the chlorinated rings, 4 from the phenoxy ring).

Data Presentation & Interpretation

Mass Spectrometry Fragmentation

The fragmentation of Impurity E under ESI+ conditions yields highly predictable and diagnostic product ions.

MS_Frag M Parent Ion [M+H]+ m/z 440.1 F1 Fragment A m/z 100.1 [Diethylaminoethyl]+ M->F1 Ether Cleavage F2 Fragment B m/z 341.0 [M+H - Diethylamine]+ M->F2 Alkyl Cleavage F3 Fragment C m/z 297.0 Bis(4-chlorophenyl)vinyl+ M->F3 Phenoxy Cleavage

Figure 2: Proposed ESI+ mass spectrometry fragmentation pathway for Impurity E.

Table 2: Diagnostic LC-MS/MS MRM Transitions

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Assignment
440.1

100.125Cleavage of ether linkage yielding diethylaminoethyl cation
440.1

341.020Loss of diethylamine chain
440.1

297.035Loss of the entire phenoxy-diethylamine moiety
NMR Chemical Shift Interpretation

The defining feature of Impurity E is the absence of the vinylic chlorine and the presence of the 4,4'-dichloro substitutions.

Table 3: Diagnostic ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
~7.40 - 7.50Doublet (d, J ≈ 8.5 Hz)4Hortho-protons of the two 4-chlorophenyl rings (AA'BB' system)
~7.25 - 7.35Doublet (d, J ≈ 8.5 Hz)4Hmeta-protons of the two 4-chlorophenyl rings (AA'BB' system)
~6.80Singlet (s)1HVinylic proton (Confirms "Deschloro" status; absent in API)
~4.15Triplet (t)2H-OCH₂- protons adjacent to the phenoxy group

References

  • Impact Factor Journal. "Bioanalytical Method Development and Validation for Clomiphene Citrate Tablet by LC-MS". Impact Factor Publications (2024). Available at: [Link]

Method

"using Deschloro-4,4'-dichloro clomiphene citrate in MCF-7 cell culture assays"

Application Note: Characterization of Deschloro-4,4'-dichloro Clomiphene Citrate (Clomiphene Impurity E) in MCF-7 Breast Cancer Models Introduction & Scientific Rationale Deschloro-4,4'-dichloro clomiphene citrate (also...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Characterization of Deschloro-4,4'-dichloro Clomiphene Citrate (Clomiphene Impurity E) in MCF-7 Breast Cancer Models

Introduction & Scientific Rationale

Deschloro-4,4'-dichloro clomiphene citrate (also known as Clomiphene EP Impurity E) is a structural analog of the selective estrogen receptor modulator (SERM) Clomiphene Citrate. Structurally, it differs from the parent drug by the removal of the chlorine atom from the ethylene bridge ("Deschloro") and the addition of chlorine atoms to the para-positions of the phenyl rings ("4,4'-dichloro").

While primarily monitored as a pharmacopeial impurity to ensure API purity, this compound serves as a critical Structure-Activity Relationship (SAR) probe in drug discovery. The position of the chlorine atom in triphenylethylene derivatives dictates the steric clash required to prevent Estrogen Receptor (ER) helix-12 folding, which determines whether the molecule acts as an agonist (estrogen-like) or antagonist.

Why MCF-7? The MCF-7 cell line (ER


+, PR+, HER2-low) is the gold-standard model for evaluating SERM activity. Unlike receptor binding assays which only measure affinity, MCF-7 proliferation assays functionally distinguish between agonists  (which induce growth similar to Estradiol) and antagonists  (which inhibit Estradiol-induced growth).

Compound Preparation & Handling

Technical Note: Triphenylethylene derivatives are highly lipophilic. Proper solubilization is critical to prevent micro-precipitation in aqueous media, which causes false-negative results.

Physicochemical Properties
  • Molecular Weight: 632.53 g/mol (Citrate Salt)[1][2]

  • Solubility: Insoluble in water; Soluble in DMSO (>20 mg/mL) and Methanol.

  • Storage: -20°C, dessicated. Protect from light (triphenylethylenes can undergo photo-isomerization).

Stock Solution Protocol
  • Weighing: Weigh 6.33 mg of Deschloro-4,4'-dichloro clomiphene citrate.

  • Solubilization: Dissolve in 1.0 mL of sterile, anhydrous DMSO to create a 10 mM Stock Solution .

  • Vortexing: Vortex for 30 seconds. If particulate remains, sonicate for 5 minutes at room temperature.

  • Aliquot: Dispense into 50

    
    L aliquots in amber tubes to avoid freeze-thaw cycles. Store at -20°C.
    

Critical Reagent: "The White Media" (Estrogen Deprivation)

Standard Fetal Bovine Serum (FBS) contains endogenous estrogens (E2) that will mask the activity of the test compound. You must use Charcoal-Stripped Serum (CSS) and Phenol Red-Free media. Phenol red acts as a weak estrogen mimetic.

Preparation of Assay Medium (500 mL):

  • Base: DMEM/F12 (Phenol Red-Free).

  • Serum: 5% Charcoal-Stripped FBS (CSS). Note: Do not use 10%; 5% reduces background.

  • Additives: 2 mM L-Glutamine, 1% Pen/Strep.

  • Insulin: 10

    
    g/mL (Critical for MCF-7 survival during starvation).
    

Experimental Protocol: The 6-Day Proliferation Assay

This protocol evaluates whether Deschloro-4,4'-dichloro clomiphene citrate acts as an anti-estrogen (antagonist) in the presence of Estradiol (E2).

Phase 1: Cell Seeding & "Washout" (Days 1-3)

Objective: Deplete intracellular estrogen reserves to sensitize cells.

  • Harvest: Trypsinize MCF-7 cells from a stock flask (must be <80% confluent).

  • Wash: Centrifuge cells and resuspend in Assay Medium (Phenol Red-Free + CSS).

  • Seed: Plate 3,000 cells/well in a 96-well clear-bottom plate (100

    
    L/well).
    
    • Edge Effect: Fill outer wells with PBS; do not use for data.

  • Incubation: Incubate for 48 hours at 37°C/5% CO

    
    . This "washout" period is non-negotiable.
    
Phase 2: Treatment (Day 3)

Objective: Challenge cells with the Test Compound +/- Estradiol.

  • Preparation of 2x Dosing Solutions:

    • Agonist Control: 1 nM Estradiol (E2) final concentration.

    • Test Arms: Prepare serial dilutions of Deschloro-4,4'-dichloro clomiphene citrate (e.g., 10

      
      M to 0.1 nM) in Assay Medium.
      
  • Competition Mode (Antagonist Test):

    • To test if the compound blocks estrogen, add the compound in the presence of 0.1 nM E2.

  • Dosing:

    • Remove old media carefully (do not disturb the monolayer).

    • Add 100

      
      L of fresh Assay Medium containing the specific treatments.
      
    • Vehicle Control: 0.1% DMSO max.

Phase 3: Incubation & Readout (Days 3-6)
  • Duration: Incubate for 72-96 hours.

  • Readout (MTT Assay):

    • Add 20

      
      L MTT reagent (5 mg/mL in PBS) to each well.
      
    • Incubate 3-4 hours until purple formazan crystals form.

    • Aspirate media. Solubilize crystals in 150

      
      L DMSO.
      
    • Read Absorbance at 570 nm (Reference: 630 nm).

Data Visualization & Logic

Workflow Logic Diagram

MCF7_Assay_Workflow cluster_QC Critical QC Checkpoint Stock MCF-7 Stock (Standard Media) Seeding Seeding 3,000 cells/well Stock->Seeding Trypsinize Washout Estrogen Washout (48h) Phenol-Free + CSS Treatment Treatment (72-96h) Compound +/- 1nM E2 Washout->Treatment Media Change Seeding->Washout Adherence Readout Readout (MTT / CellTiter-Glo) Treatment->Readout Proliferation Analysis Data Analysis (IC50 / RBA) Readout->Analysis OD570nm

Caption: Figure 1. The "Estrogen Washout" phase (Red) is the critical control point ensuring MCF-7 sensitivity to SERMs.

Mechanistic Pathway: SERM Action

SERM_Mechanism Compound Deschloro-4,4'-dichloro Clomiphene ER Estrogen Receptor (ERα) Compound->ER Competition E2 Estradiol (E2) E2->ER Binding Dimer ER Dimerization ER->Dimer Helix12 Helix-12 Conformation (Agonist vs Antagonist) Dimer->Helix12 Structural Change CoReg Co-Regulator Recruitment (Co-Activator vs Co-Repressor) Helix12->CoReg Determines GeneExp Gene Expression (Proliferation) CoReg->GeneExp Modulates

Caption: Figure 2. The structural "bulk" of the SERM determines Helix-12 positioning, dictating whether the complex recruits co-repressors (blocking growth) or co-activators.

Data Analysis & Interpretation

Summarize your results using the following template to determine the compound's classification.

ParameterCalculation MethodInterpretation
Proliferation Efficacy

>100% = Agonist Activity (Estrogenic)
Inhibition of E2

<100% = Antagonist Activity (Anti-estrogenic)
IC50 Non-linear regression (Log inhibitor vs. response)Concentration required to inhibit 50% of E2-induced growth.

Expected Outcome: As a "Clomiphene Related Compound," Deschloro-4,4'-dichloro clomiphene is expected to compete for the ER binding pocket. However, the lack of the ethylene-chloride (present in Clomiphene) and the addition of phenyl-chlorides may alter the binding affinity.

  • Scenario A: If the compound fails to inhibit E2 (High IC50), the structural changes have reduced ER affinity.

  • Scenario B: If the compound induces growth without E2, it acts as a partial agonist (common for triphenylethylenes).

References

  • European Pharmacopoeia (Ph. Eur.). "Clomifene Citrate Monograph: Impurity E." European Directorate for the Quality of Medicines & HealthCare (EDQM).

  • National Toxicology Program (NTP). "MCF-7 Cell Proliferation Assay of Estrogenic Activity." ICCVAM Test Method Protocols, NIH.

  • BenchChem. "A Comparative Guide to SERMs in Breast Cancer Research." Application Note.

  • LGC Standards. "Deschloro-4,4'-dichloro Clomiphene Citrate (E/Z Mixture) Data Sheet." Reference Standards.

  • Signaling Pathways Project. "Analysis of SERM-regulated transcriptomes in MCF-7 cells." NURSA Datasets.

Sources

Application

Application Note: Advanced HPLC Method Development for Clomiphene Citrate Isomers and Impurities

Introduction & Pharmacological Context Clomiphene citrate is a widely prescribed Selective Estrogen Receptor Modulator (SERM) primarily utilized for the induction of ovulation in anovulatory women. From a structural and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

Clomiphene citrate is a widely prescribed Selective Estrogen Receptor Modulator (SERM) primarily utilized for the induction of ovulation in anovulatory women. From a structural and analytical perspective, clomiphene citrate is not a single entity but a mixture of two geometric isomers: enclomiphene (the E-isomer) and zuclomiphene (the Z-isomer)[1].

The precise quantification of these isomers is critical because they exhibit opposing pharmacological activities. Enclomiphene acts as an estrogen receptor antagonist, stimulating the hypothalamic-pituitary-gonadal (HPG) axis to increase gonadotropin release[1]. Conversely, zuclomiphene exhibits estrogenic (agonist) activity, which can contribute to negative feedback loops and undesirable side effects[1]. To ensure therapeutic efficacy and safety, the mandates that clomiphene citrate preparations must contain between 30% and 50% of the Z-isomer (zuclomiphene)[1].

HPG_Axis Enclomiphene Enclomiphene (E-isomer) Estrogen Antagonist Hypothalamus Hypothalamus Enclomiphene->Hypothalamus Blocks Negative Feedback Zuclomiphene Zuclomiphene (Z-isomer) Estrogen Agonist Zuclomiphene->Hypothalamus Enhances Negative Feedback GnRH GnRH Release Hypothalamus->GnRH Pituitary Pituitary Gland Gonadotropins LH & FSH Release Pituitary->Gonadotropins Gonads Gonads (Ovaries/Testes) SexHormones Estrogen / Testosterone Gonads->SexHormones GnRH->Pituitary Gonadotropins->Gonads SexHormones->Hypothalamus Negative Feedback Loop

Fig 1: Differential effects of Clomiphene isomers on the HPG Axis signaling pathway.

Analytical Challenges & Causality in Method Design

Developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for clomiphene citrate requires overcoming three distinct analytical hurdles:

  • The Tertiary Amine Dilemma (Peak Tailing): Clomiphene contains a bulky diethylamine group. At a neutral pH, this basic nitrogen remains protonated and interacts strongly with residual, ionized silanols (

    
    ) on standard silica-based C18 columns. This secondary interaction causes severe peak tailing.
    
    • The Solution: We utilize a dual-modifier approach. By lowering the mobile phase pH to 2.5 using Trifluoroacetic acid (TFA), we fully protonate the silanols (pKa ~3.5–4.5), neutralizing their charge. Simultaneously, the addition of Triethylamine (TEA) acts as a sacrificial masking agent; as a smaller, highly basic amine, TEA outcompetes clomiphene for any remaining active silanol sites[2].

  • Isomeric Resolution: E and Z isomers have nearly identical molecular weights and polarities. Their separation relies entirely on subtle stereochemical differences in their hydrodynamic volume. A highly controlled ratio of Methanol to Water is required to achieve a resolution factor (

    
    ) greater than 1.5[2].
    
  • Impurity Profiling: A robust method must separate the active pharmaceutical ingredient (API) from its synthetic precursors and degradation products. Key impurities include 4-Hydroxyclomiphene (an active metabolite), Clomiphene N-oxide (an oxidative degradant), and Clomiphene Related Compound A[3].

HPLC_Workflow Start Define Analytical Target Profile (Isomers + Impurities) ColSelect Column Selection (e.g., C18, Low Silanol Activity) Start->ColSelect MP_Opt Mobile Phase Optimization (MeOH/Water + Modifiers) ColSelect->MP_Opt pH_Control pH & Peak Shape Control (TFA + Triethylamine at pH 2.5) MP_Opt->pH_Control Suppress amine interactions Isomer_Sep E/Z Isomer Resolution (Target Rs > 1.5) pH_Control->Isomer_Sep Impurity_Prof Impurity Profiling (4-HC, N-Oxide, Related Cmpd A) pH_Control->Impurity_Prof Validation System Suitability & Validation (ICH Q2 Guidelines) Isomer_Sep->Validation Impurity_Prof->Validation

Fig 2: Logical workflow for HPLC method development of basic amine isomers.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . This means built-in checks (such as pre-organic pH measurement and strict system suitability criteria) prevent the analyst from proceeding if the fundamental chemistry of the system is compromised.

Chromatographic Conditions

The following parameters have been optimized for the baseline separation of clomiphene isomers and their related substances[2],[4].

ParameterSpecificationRationale
Column C18 (250 mm × 4.6 mm, 5 µm)Provides sufficient theoretical plates for diastereomeric resolution. Low-silanol columns (e.g., Newcrom R1) are highly recommended[5].
Mobile Phase Methanol : Milli-Q Water : TEA (55:45:0.3 v/v/v), pH 2.5 with TFAMethanol provides optimal selectivity for the stilbene core. TEA/TFA combination suppresses peak tailing[2].
Flow Rate 1.0 mL/minBalances analysis time with optimal linear velocity for resolution.
Detection UV at 295 nm295 nm is highly specific to the conjugated diphenyl-ethenyl system, minimizing baseline noise from non-conjugated matrix excipients[4].
Column Temp 30°C ± 1°CStrict temperature control is mandatory to prevent retention time drift of the isomers.
Injection Vol 20 µLEnsures sufficient sensitivity for trace impurities (Limit of Quantitation < 0.1%).
Step-by-Step Preparation Methodologies

Step 1: Mobile Phase Preparation (Critical pH Check)

  • Measure 450 mL of ultra-pure Milli-Q water into a 1 L beaker.

  • Add exactly 3.0 mL of Triethylamine (TEA) to the water.

  • Self-Validation Check: Measure the pH of this aqueous solution. Carefully add 0.1% Trifluoroacetic acid (TFA) dropwise until the pH reaches exactly 2.5 ± 0.05.

    Expert Insight:Never measure the pH after adding Methanol. Mixed aqueous-organic solvents alter the activity of hydrogen ions and shift the junction potential of the pH electrode, leading to false readings and irreproducible retention times.

  • Add 550 mL of HPLC-grade Methanol to the pH-adjusted aqueous buffer.

  • Mix thoroughly, sonicate for 10 minutes to degas, and filter through a 0.45 µm PTFE membrane.

Step 2: Sample & Standard Preparation

  • Diluent: Use the prepared Mobile Phase as the sample diluent. Causality: Using a diluent that matches the mobile phase prevents "solvent shock" at the column head, which can cause peak splitting or fronting.

  • Standard Stock Solution: Accurately weigh 50 mg of Clomiphene Citrate USP Reference Standard. Transfer to a 100 mL volumetric flask, add 70 mL of diluent, sonicate to dissolve, and make up to volume (500 µg/mL)[2].

  • System Suitability Solution: Spike the Standard Stock Solution with 10 µg/mL of[3].

Results & System Suitability Criteria

Before analyzing unknown samples, the system must prove its capability. Inject the System Suitability Solution in five replicates. The method is only valid if the criteria in Table 2 are met.

Table 2: Chromatographic Performance & Impurity Profiling
Analyte / ImpurityApprox. RT (min)Relative RT (RRT)Acceptance Criteria (SST)
Clomiphene Related Compound A 2.80.65Resolution (

) > 2.0 from Enclomiphene
Enclomiphene (E-isomer) 4.31.00Tailing Factor (

) ≤ 1.5
Zuclomiphene (Z-isomer) 5.11.18Resolution (

) > 1.5 between E and Z isomers
Clomiphene N-Oxide 6.41.48%RSD of peak area ≤ 2.0% (for API peaks)
4-Hydroxyclomiphene (E/Z) 7.2 / 7.81.67 / 1.81Baseline resolution from API

Note: Retention times (RT) are approximate and will vary slightly based on the specific C18 column manufacturer and exact dead volume of the HPLC system. The Relative Retention Time (RRT) is the most reliable metric for peak identification.

By adhering to this causality-driven protocol, analysts can ensure robust, reproducible, and regulatory-compliant quantification of clomiphene citrate isomers and their associated impurities.

References

  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) for the Separation of Zuclomiphene and Enclomiphene Isomers. Retrieved from: 1[1]

  • Daicel Pharma Standards. Clomiphene Impurities Manufacturers & Suppliers. Retrieved from: 3[3]

  • Impactfactor. Bioanalytical Method Development and Validation for Clomiphene Citrate Tablet by LC-MS. Retrieved from: 2[2]

  • Research Journal of Pharmacy and Technology (RJPT). Development and Validation of RP-HPLC Method for the Estimation of Clomiphene Citrate in Pharmaceutical Dosage Form. Retrieved from: 4[4]

  • SIELC Technologies. Separation of Clomiphene citrate (1:1) on Newcrom R1 HPLC column. Retrieved from: 5[5]

  • Health Canada (HRES). CLOMID - (clomiphene citrate USP) 50 mg Tablets Product Monograph. Retrieved from:

  • International Journal of Scientific Development and Research (IJSDR). Development and Validation of RP-HPLC Method for Simultaneous Estimation of Clomiphene Citrate. Retrieved from:

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Quantification of Deschloro-4,4'-dichloro Clomiphene Citrate (EP Impurity E)

Executive Summary Clomiphene citrate is a non-steroidal selective estrogen receptor modulator (SERM) widely prescribed for ovulation induction. During its synthesis and degradation, structurally analogous impurities can...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Clomiphene citrate is a non-steroidal selective estrogen receptor modulator (SERM) widely prescribed for ovulation induction. During its synthesis and degradation, structurally analogous impurities can emerge, which must be rigorously quantified to comply with ICH Q3A/B regulatory guidelines 1. One critical process-related impurity is Deschloro-4,4'-dichloro clomiphene citrate (EP Impurity E; CAS 117884-83-0), characterized by the loss of the ethylene bridge chlorine and the addition of a second chlorine on the phenyl rings 2.

Due to the structural similarity between the active pharmaceutical ingredient (API) and this impurity, traditional UV-based HPLC methods often suffer from co-elution and insufficient sensitivity. This application note details a thermodynamically and kinetically optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to isolate and quantify this specific impurity with sub-ppm precision.

Mechanistic Rationale & Analytical Strategy

As an application scientist, I approach method development by exploiting the inherent physicochemical properties of the molecule to drive analytical choices.

Ionization Causality: Deschloro-4,4'-dichloro clomiphene possesses a highly basic tertiary amine group (N,N-diethylamine) on its ethoxy side chain. This functional group has a high proton affinity, making Electrospray Ionization in positive mode (ESI+) the optimal choice. By utilizing an acidic mobile phase (0.1% Formic Acid), we force the equilibrium toward the protonated state, maximizing the yield of the


 precursor ion at m/z 440.2.

Fragmentation Dynamics: Upon entering the collision cell, the molecule undergoes Collision-Induced Dissociation (CID). The ether linkage and the aliphatic amine chain represent the lowest energy barriers for bond cleavage. Consequently, the dominant fragmentation pathway involves the rapid cleavage of the diethylaminoethyl moiety, yielding highly stable product ions at m/z 100.1 (diethylaminoethyl cation) and m/z 72.1 (diethylamine cation) 3. Monitoring these specific transitions via Multiple Reaction Monitoring (MRM) acts as a dual mass-filter, virtually eliminating chemical noise from the API matrix 4.

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z 440.2 CID CID (Argon Gas) Precursor->CID Frag1 Quantifier m/z 100.1 CID->Frag1 Primary Cleavage Frag2 Qualifier m/z 72.1 CID->Frag2 Secondary Cleavage

Fig 1: CID fragmentation pathway of Deschloro-4,4'-dichloro clomiphene yielding specific product ions.

Self-Validating Analytical Protocol

A robust protocol must be a self-validating system. The following methodology includes intrinsic checks to ensure data integrity.

2.1 Reagents and Sample Preparation
  • Solvent Causality: Clomiphene and its analogs are highly lipophilic (LogP ~ 5.5) but are formulated as citrate salts. We utilize Methanol (MeOH) as the primary diluent. Methanol effectively disrupts the ionic lattice of the citrate salt while fully solvating the lipophilic diphenyl-vinyl core, preventing analyte precipitation and ensuring 100% recovery.

  • Step 1: Weigh 10.0 mg of Clomiphene Citrate API and dissolve in 10.0 mL of LC-MS grade MeOH to create a 1 mg/mL stock.

  • Step 2: Spike the API stock with Deschloro-4,4'-dichloro clomiphene citrate reference standard at the 0.1% specification limit (1.0 µg/mL).

  • Step 3: Vortex for 60 seconds and centrifuge at 14,000 rpm for 5 minutes to pellet any insoluble excipients (if analyzing formulated tablets). Transfer the supernatant to an autosampler vial.

2.2 UHPLC Chromatographic Separation
  • Column: Reversed-phase C18 (2.1 x 50 mm, 1.7 µm).

  • Chromatographic Rationale: The 1.7 µm particle size provides high theoretical plate counts, essential for separating the E/Z isomers of the impurity from the massive API peak. A steep gradient to 90% Acetonitrile ensures sharp elution without excessive band broadening. The 1.4-minute re-equilibration phase is critical; it resets the stationary phase hydration shell, preventing retention time drift in subsequent injections.

2.3 System Suitability Testing (SST) - The Self-Validation Mechanism

Before running the sample batch, the system must prove its fitness:

  • Carryover Check: Inject a blank (MeOH). The signal at the impurity's retention time must be < 5% of the Limit of Quantification (LOQ).

  • Sensitivity Check: Inject the LOQ standard (0.01% level). The Signal-to-Noise (S/N) ratio must be ≥ 10.

  • Precision Check: Inject the 0.1% target standard six times. The %RSD must be ≤ 2.0% for peak area and ≤ 0.5% for retention time. Failure to meet these criteria halts the run, ensuring no false data is generated.

Analytical_Workflow cluster_0 1. Sample Preparation cluster_1 2. UHPLC Separation cluster_2 3. MS/MS Detection S1 API Dissolution (MeOH) S2 Spike & Dilute (Target Conc.) S1->S2 L1 C18 Column Retention S2->L1 L2 Gradient Elution (0.1% FA / ACN) L1->L2 M1 ESI(+) Ionization [M+H]+ Generation L2->M1 M2 MRM Acquisition (m/z 440.2 -> 100.1) M1->M2

Fig 2: End-to-end self-validating LC-MS/MS workflow for clomiphene impurity quantification.

Data Acquisition Parameters

All quantitative parameters have been optimized to ensure maximum transmission efficiency of the target ions through the quadrupole mass analyzer.

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.00.409010
1.00.409010
4.00.401090
5.50.401090
5.60.409010
7.00.409010

Table 2: Optimized MRM Parameters (ESI+ Mode)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Deschloro-4,4'-dichloro clomiphene 440.2100.15025Quantifier
Deschloro-4,4'-dichloro clomiphene 440.272.15040Qualifier
Clomiphene (API Reference) 406.2100.15025Retention Marker

(Note: Capillary Voltage set to 3.0 kV; Desolvation Temperature set to 400°C; Argon used as collision gas).

References
  • Clomiphene Impurities and Related Compound Veeprho Pharmaceuticals URL:[Link]

  • Study of Clomiphene metabolism by LC/MS/MS German Sport University Cologne (DSHS Koeln) URL:[Link]

  • Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry PubMed (National Institutes of Health) URL: [Link]

Sources

Application

"solubility enhancement techniques for clomiphene citrate derivatives"

Executive Summary & Physicochemical Challenge Clomiphene Citrate (CC) and its purified isomeric derivatives (Enclomiphene and Zuclomiphene ) act as Selective Estrogen Receptor Modulators (SERMs).[1] Despite their clinica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Challenge

Clomiphene Citrate (CC) and its purified isomeric derivatives (Enclomiphene and Zuclomiphene ) act as Selective Estrogen Receptor Modulators (SERMs).[1] Despite their clinical efficacy in ovulation induction and hypogonadism, they present a significant formulation challenge:

  • BCS Classification: Class II (Low Solubility, High Permeability).[1][2]

  • Aqueous Solubility: Very poor (~0.043 mM in water), leading to dissolution-rate limited absorption.[1]

  • Isomeric Complexity: CC is a mixture of Z-isomer (Zuclomiphene, ~38%) and E-isomer (Enclomiphene, ~62%).[1] Solubility enhancement techniques must maintain the stability of this ratio or be tuned for single-isomer formulations.

This guide details three field-proven protocols to enhance the solubility of CC derivatives: Solid Dispersions (SD) , Liquisolid Systems , and Cyclodextrin (CD) Complexation .[1]

Technique Selection Framework

Before initiating wet-lab work, select the appropriate technique based on your target profile and available resources.[1]

Selection_Framework Start Start: Define Formulation Goal Throughput High Throughput / Scale-up? Start->Throughput SD Protocol A: Solid Dispersion (PEG 6000 Carrier) Throughput->SD Yes (Industrial) Isomer Isomer Specificity Required? (Enclomiphene vs Zuclomiphene) Throughput->Isomer No (Lab/Pilot) LS Protocol B: Liquisolid System (Avicel/Aerosil) CD Protocol C: CD Complexation (HP-β-CD) Isomer->LS No (General Solubility) Isomer->CD Yes (Selective Binding)

Figure 1: Decision matrix for selecting the optimal solubility enhancement technique.

Protocol A: Solid Dispersion via Solvent Evaporation[1][3][4][5]

Mechanism: This method disperses the hydrophobic drug molecule within a hydrophilic polymer matrix (PEG 6000), reducing particle size to the molecular level and converting the drug from a crystalline to an amorphous state.

Why PEG 6000? Research indicates PEG 6000 outperforms PEG 4000 and PVP K30 for Clomiphene Citrate, yielding a "burst release" effect due to superior wettability and higher hydrophilicity [1].

Materials
  • Clomiphene Citrate (API)[1][3]

  • Polyethylene Glycol 6000 (Carrier)[1][4][5]

  • Methanol (Solvent - HPLC Grade)[1]

Step-by-Step Methodology
  • Ratio Selection: Prepare a Drug:Polymer ratio of 1:6 (w/w) . This specific ratio has been validated to show maximum dissolution enhancement (~78% release in 1 hr vs ~30% for pure drug) [1].[1]

  • Solubilization:

    • Dissolve the calculated amount of CC in Methanol.

    • Separately, dissolve PEG 6000 in Methanol.[1]

    • Mix the two solutions in a round-bottom flask. Sonicate for 10 minutes to ensure molecular mixing.

  • Evaporation:

    • Use a Rotary Evaporator at 45°C under reduced pressure.

    • Continue until a solid crust forms.

  • Drying & Pulverization:

    • Dry the residue in a vacuum oven at 40°C for 24 hours to remove residual solvent.

    • Pulverize the dried mass using a mortar and pestle.

    • Sieve through a #60 mesh screen to ensure uniform particle size.[1]

  • Storage: Store in a desiccator over anhydrous calcium chloride.

Protocol B: Liquisolid Systems (The "Economical" Approach)

Mechanism: This technique converts a liquid medication (drug dissolved in non-volatile solvent) into a dry, free-flowing powder by adsorbing it onto a porous carrier and coating it with ultra-fine particles.[1]

Why Liquisolid? It avoids the use of organic solvents (green chemistry) and requires simple manufacturing equipment. Optimized formulations have shown 96.46% drug release in 30 minutes [2].[1][6]

Materials
  • Non-Volatile Solvent: Propylene Glycol (PG) (Best solubility profile for CC).[1]

  • Carrier: Avicel PH 102 (Microcrystalline Cellulose).[1]

  • Coating Material: Aerosil 200 (Colloidal Silicon Dioxide).[1]

Step-by-Step Methodology
  • Solubility Saturation:

    • Prepare a saturated solution of CC in Propylene Glycol. Heat to 80°C to facilitate dissolution, then cool to room temperature.[1]

  • Carrier/Coating Ratio Calculation:

    • Target an Excipient Ratio (R) of 10:1 (Avicel : Aerosil).[1][6]

    • Calculate the Liquid Load Factor (Lf) using the flowable liquid retention potential (

      
      -value) of the excipients.
      
    • Note: For this system, an Lf of ~0.1 to 0.2 is typically viable.

  • Adsorption Process:

    • Weigh the liquid medication (CC + PG).[1]

    • Add the calculated amount of Avicel PH 102.

    • Mix at 60 rpm for 10 minutes (planetary mixer) to allow absorption into the cellulose pores.

  • Coating Process:

    • Add Aerosil 200 (Coating material).[1][6]

    • Mix for 5 minutes. The Aerosil particles will adsorb onto the wet Avicel surfaces, converting the mass into a dry, free-flowing powder.

  • Compression:

    • Add 5% Sodium Starch Glycolate (Disintegrant) and 1% Magnesium Stearate.[1]

    • Compress into tablets using standard tooling.[1]

Protocol C: Host-Guest Complexation (Cyclodextrins)[1]

Mechanism: Clomiphene's hydrophobic phenyl rings enter the lipophilic cavity of the cyclodextrin (CD), while the hydrophilic CD exterior ensures water solubility.

Critical Insight - Isomer Selectivity: The Z-isomer (Zuclomiphene) exhibits a higher binding affinity for


-CD cavities compared to the E-isomer, due to steric configurations.[1] For general solubility, Hydroxypropyl-

-Cyclodextrin (HP

CD)
is superior to native

-CD, achieving >50-fold solubility increase [3].[1]
Materials
  • Hydroxypropyl-

    
    -Cyclodextrin (HP
    
    
    
    CD)[1][7]
  • Ethanol/Water (1:1 v/v)[1]

Step-by-Step Methodology (Kneading Method)
  • Molar Ratio: Prepare a 1:1 Molar Ratio of CC to HP

    
    CD.[1]
    
  • Paste Formation:

    • Place HP

      
      CD in a mortar.[1]
      
    • Add a small quantity of Ethanol/Water (1:[8]1) mixture to form a paste.[1][8]

  • Incorporation:

    • Slowly add the Clomiphene Citrate powder to the paste.

    • Knead vigorously for 45 minutes . Note: The time is critical for the inclusion equilibrium.

    • Maintain paste consistency by adding drops of solvent if it dries out.

  • Drying:

    • Dry the paste in an oven at 50°C for 24 hours.

    • Pulverize and sieve (#100 mesh).[1][8]

CD_Complexation_Mechanism Drug Hydrophobic Drug (CC) Complex Inclusion Complex Drug->Complex Guest Insertion CD Cyclodextrin (Host) CD->Complex Host Cavity Solubility Enhanced Aqueous Solubility Complex->Solubility Hydrophilic Exterior

Figure 2: Mechanism of Host-Guest inclusion complexation.[1]

Analytical Validation & Data Summary

To validate the success of these protocols, the following analytical controls are mandatory.

Quantitative Comparison Table
ParameterPure Clomiphene CitrateSolid Dispersion (PEG 6000)Liquisolid System (LS2)HP

CD Complex
Solubility (Water) ~0.04 mMHigh ImprovementModerate ImprovementHighest (>2.2 mM)
Dissolution (30 min) < 35%~75% (Burst Release)96.46% > 85%
Crystallinity (XRD) Crystalline PeaksAmorphous HaloAmorphousAmorphous
Process Cost N/ALowLowest High
Validation Protocols
  • Dissolution Testing (USP):

    • Apparatus: USP Type II (Paddle).[1]

    • Medium: 0.1 N HCl (900 mL) at 37°C.

    • Speed: 50 rpm.[1]

    • Detection: UV Spectrophotometry at 290 nm (or HPLC).

  • FTIR Spectroscopy:

    • Check for the disappearance of characteristic carbonyl peaks to confirm complexation or hydrogen bonding with polymers.

  • Differential Scanning Calorimetry (DSC):

    • Success Criteria: Disappearance of the sharp melting endotherm of CC (approx 116-118°C), indicating conversion to an amorphous state.

References

  • Dhingra, D., et al. (2010).[1] Enhancement of dissolution rate of slightly soluble drug Clomiphene Citrate by Solid Dispersion. ResearchGate. Link

  • Biju, P., et al. (2021).[1][9][6] Preparation and Assessment of Clomiphene Citrate Liquisolid Tablets for Solubility Enhancement. Asian Journal of Pharmaceutics. Link

  • Al-Marzouqi, A.H., et al. (2006).[1] Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin. NIH / PubMed Central.[1] Link

  • PubChem. (n.d.).[1] Clomiphene Citrate Compound Summary. National Library of Medicine. Link[1]

Sources

Method

Application Note: Development and Validation of a Stability-Indicating Assay (SIA) for Novel SERMs

Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen, raloxifene, and next-generation candidates, represent a critical class of therapeutics for hormone-responsive breast cancer and postmenopausal osteoporos...

Author: BenchChem Technical Support Team. Date: March 2026

Selective Estrogen Receptor Modulators (SERMs), such as tamoxifen, raloxifene, and next-generation candidates, represent a critical class of therapeutics for hormone-responsive breast cancer and postmenopausal osteoporosis. However, the complex molecular architecture of SERMs—often featuring basic amine side chains, phenolic hydroxyls, and conjugated ring systems—renders them susceptible to various environmental degradation pathways[1].

To comply with regulatory standards, pharmaceutical developers must establish a Stability-Indicating Assay (SIA) . An SIA is a validated quantitative analytical procedure that can accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients[2]. This application note provides a comprehensive, causality-driven guide to developing and validating an SIA for novel SERMs, strictly aligned with the latest ICH Q1A(R2) [3] and ICH Q2(R2) [4] guidelines.

Mechanistic Background: The Causality of SERM Degradation

Before developing a chromatographic method, one must understand why and how the target molecule degrades. The structural liabilities of SERMs dictate the analytical challenges:

  • Photolysis (UV/Vis): Triphenylethylene derivatives like tamoxifen are highly sensitive to light. UV exposure triggers trans-to-cis isomerization and subsequent photocyclization into highly fluorescent phenanthrene derivatives[5]. The SIA must possess sufficient resolving power to separate these closely eluting geometric isomers.

  • Oxidation: SERMs containing benzothiophene cores (e.g., raloxifene) or tertiary amines are prone to oxidative attack, forming S-oxides or N-oxides[1].

  • Hydrolysis: Basic amine side chains (e.g., piperidine or dimethylamine rings) linked via ether bonds can undergo acid- or base-catalyzed cleavage[2].

Understanding these pathways allows us to rationally design our forced degradation studies and select appropriate chromatographic chemistries.

Degradation_Logic SERM Novel SERM API UV Photolysis SERM->UV Ox Oxidation SERM->Ox Hyd Hydrolysis SERM->Hyd Mech1 Isomerization & Cyclization UV->Mech1 Mech2 N-Oxidation / S-Oxidation Ox->Mech2 Mech3 Ether/Ester Cleavage Hyd->Mech3

Fig 1: Primary degradation pathways of SERMs under environmental stress.

The SIA Development Lifecycle

The development of an SIA is not a linear checklist but a cyclic, Quality-by-Design (QbD) process. As outlined in the newly aligned ICH Q2(R2) and ICH Q14 guidelines, analytical procedure development must be risk-based and lifecycle-managed[4],[6].

SIA_Workflow A API Profiling (pKa, LogP) B Forced Degradation (Stress Testing) A->B Define Stressors C Method Development (QbD / ICH Q14) B->C Generate 5-20% Degradation D Method Optimization (Peak Purity Assessment) C->D Optimize Selectivity E Method Validation (ICH Q2(R2)) D->E Lock Parameters F Routine Stability (ICH Q1A(R2)) E->F Transfer to QC

Fig 2: Lifecycle workflow for developing a Stability-Indicating Assay (SIA).

Protocol I: Forced Degradation (Stress Testing)

Objective: To deliberately degrade the API by 5% to 20% . Degradation beyond 20% risks secondary degradation (degradants degrading into other degradants), which is not representative of real-world shelf-life conditions[2].

Self-Validating Mechanism: Every stress sample must be accompanied by a control sample (API stored at room temperature) and a blank matrix subjected to the exact same stress conditions. This ensures that observed peaks are true API degradants and not artifacts of the solvent or excipients.

Step-by-Step Methodology
  • Preparation: Prepare a primary stock solution of the novel SERM at 1.0 mg/mL in an inert diluent (e.g., Methanol or Acetonitrile).

  • Execution of Stressors: Aliquot the stock into separate vials and apply the conditions outlined in Table 1.

  • Neutralization (Critical Step): For acid and base hydrolysis, samples must be neutralized immediately after the stress period (e.g., add 1.0 mL of 0.1 N NaOH to the 0.1 N HCl stressed sample). Causality: If not neutralized, the drug will continue to degrade while waiting in the HPLC autosampler, invalidating quantitative precision.

  • Dilution: Dilute all samples to a nominal analytical concentration (e.g., 100 µg/mL) using the mobile phase prior to injection.

Table 1: Forced Degradation Conditions and Target Metrics
Stress PathwayReagent / ConditionExposure TimeTarget DegradationRationale for SERMs
Acid Hydrolysis 0.1 N HCl at 60°C24 - 48 hours5 - 20%Cleavage of ether linkages; ester hydrolysis[1].
Base Hydrolysis 0.1 N NaOH at 60°C24 - 48 hours5 - 20%Phenolic deprotonation leading to structural rearrangement.
Oxidation 3.0% H₂O₂ at Ambient2 - 24 hours5 - 20%N-oxidation of basic amines; S-oxidation of thiophenes.
Thermal Solid state at 105°C7 days5 - 10%Simulates extreme kinetic energy over time.
Photolytic UV/Vis (1.2M lux hours)Per ICH Q1B5 - 20%Induces trans/cis isomerization (highly relevant for Tamoxifen)[5].

Protocol II: Chromatographic Method Development (UPLC-PDA)

Because SERMs typically possess basic amine groups (pKa ~8.5 to 9.5), they are prone to severe peak tailing on standard silica-based columns due to ion-exchange interactions with residual, unreacted silanols[7].

Objective: Develop a reversed-phase gradient method that suppresses silanol ionization and separates the parent drug from all generated degradants with a resolution (


) > 1.5.
System Suitability Testing (SST) - The Self-Validating Core

Before injecting stress samples, the system must pass SST:

  • Tailing Factor (

    
    ): 
    
    
    
    for the API peak.
  • Theoretical Plates (

    
    ): 
    
    
    
    .
  • %RSD of Area:

    
     (from 5 replicate injections of the standard).
    
Step-by-Step Methodology
  • Column Selection: Select a fully end-capped, sub-2 µm C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm). Causality: End-capping masks residual silanols, preventing secondary interactions with the SERM's basic amine, thereby ensuring sharp, symmetrical peaks[7].

  • Mobile Phase Configuration:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water (pH ~2.7). Causality: At pH 2.7, the basic amine of the SERM is fully protonated (cationic), and the silica silanols are fully protonated (neutral). Repulsion/lack of interaction prevents tailing. Furthermore, formic acid ensures MS-compatibility for future degradant identification.

    • Mobile Phase B (Organic): Acetonitrile. (Provides lower backpressure and better UV transparency at low wavelengths than methanol).

  • Gradient Elution: Program a shallow gradient (e.g., 20% B to 80% B over 15 minutes). Isocratic methods are generally insufficient for SIAs because degradants span a wide range of polarities.

  • Detection & Peak Purity: Utilize a Photodiode Array (PDA) detector scanning from 200 nm to 400 nm.

    • Extract the chromatogram at the isosbestic point or

      
       (e.g., 284 nm for Raloxifene[1]).
      
    • Causality: PDA allows for Peak Purity Assessment . The software calculates a purity angle and a purity threshold across the API peak. If Purity Angle < Purity Threshold, the peak is spectrally homogeneous, proving no degradants are co-eluting underneath the API.

Protocol III: Method Validation (ICH Q2(R2) Framework)

Once the method successfully resolves the API from all degradants, it must be validated to prove it is "fit for purpose"[4]. The recent ICH Q2(R2) update emphasizes robustness and the use of multivariate models where applicable, but for a standard chromatographic SIA, the following core parameters are mandatory[8],[9].

Step-by-Step Methodology
  • Specificity (Selectivity):

    • Inject the Blank, Placebo (excipients only), API Standard, and all Forced Degradation samples.

    • Acceptance: No interference at the retention time of the API. Peak purity of the API in all stressed samples must pass (Angle < Threshold).

  • Linearity and Range:

    • Prepare 5 concentration levels ranging from 25% to 150% of the nominal target concentration (e.g., 25, 50, 75, 100, 125, 150 µg/mL).

    • Acceptance: Perform linear regression. The correlation coefficient (

      
      ) must be 
      
      
      
      [1]. The y-intercept should be
      
      
      of the response at 100% concentration.
  • Accuracy (Recovery):

    • Spike known amounts of API into the placebo matrix at 50%, 100%, and 150% levels (prepare in triplicate).

    • Acceptance: Mean recovery at each level must be between 98.0% and 102.0%.

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Analyze 6 independent preparations of the API at 100% concentration on the same day.

    • Intermediate Precision: Have a second analyst prepare and analyze 6 new samples on a different day, using a different HPLC system or column lot.

    • Acceptance: %RSD of the assay results must be

      
      [1].
      
  • Detection and Quantitation Limits (LOD/LOQ):

    • Dilute the API standard until the signal-to-noise (S/N) ratio reaches specific thresholds.

    • Acceptance: LOD is established at S/N ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      . LOQ is established at S/N 
      
      
      
      .
  • Robustness:

    • Make deliberate, small variations to method parameters: Flow rate (

      
       mL/min), Column Temperature (
      
      
      
      C), Mobile Phase pH (
      
      
      units).
    • Acceptance: System suitability criteria (Resolution, Tailing, %RSD) must still be met under all perturbed conditions.

Table 2: Summary of ICH Q2(R2) Validation Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementTypical Acceptance Criteria for SERMs
Specificity Unambiguous assessment of analyteResolution (

) > 1.5; Peak Purity Passed
Linearity Proportional response across range

; Residuals randomly distributed
Accuracy Agreement with true value98.0% - 102.0% Recovery
Precision Degree of scatter between series%RSD

(n=6)
Range Interval with acceptable precision80% to 120% of nominal (Assay); LOQ to 120% (Impurities)

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • Stability Indicating Method Development and Validation of Raloxifene HCl in Bulk and Formulation International Journal of Research and Review (IJRR)[Link]

  • Significance of Stability Studies on Degradation Product Research Journal of Pharmacy and Technology[Link]

  • Simultaneous TLC-densitometric determination of tamoxifen citrate and medroxyprogesterone acetate and UV-degradation kinetic study PubMed / National Institutes of Health (NIH)[Link]

  • Stability-Indicating HPLC Method Development University of Chemistry and Technology, Prague (vscht.cz) / Waters Corporation[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained IntuitionLabs[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline European Medicines Agency (EMA) [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of Deschloro-4,4'-dichloro clomiphene citrate Synthesis

This guide is intended for researchers, scientists, and professionals in drug development focused on the synthesis of Deschloro-4,4'-dichloro clomiphene citrate. Achieving high yields and purity for this and related comp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is intended for researchers, scientists, and professionals in drug development focused on the synthesis of Deschloro-4,4'-dichloro clomiphene citrate. Achieving high yields and purity for this and related compounds is critical. This document provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to overcome common synthetic challenges. The information is based on established chemical principles and validated experimental practices to ensure a reliable and reproducible synthesis.

Core Synthesis Overview

The synthesis of clomiphene and its analogs, including Deschloro-4,4'-dichloro clomiphene citrate, is a multi-step process. A key transformation is the McMurry reaction, which constructs the central triarylethylene core of the molecule.[1][2][3][4] This is typically followed by an etherification step and conversion to a citrate salt. The main challenges often involve controlling the E/Z isomer ratio, minimizing side reactions, and purifying the final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of Deschloro-4,4'-dichloro clomiphene citrate.

Problem 1: Low yield in the McMurry coupling reaction.

  • Potential Cause: Inactive low-valent titanium species. The McMurry reaction depends on a low-valent titanium reagent, which is highly sensitive to air and moisture.[5]

    • Solution: Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, preferably freshly distilled. The reducing agent, such as zinc dust, may need activation.[6]

  • Potential Cause: Suboptimal reaction temperature. The formation and reactivity of the low-valent titanium complex are temperature-dependent.

    • Solution: The reaction is often initiated at a low temperature during the formation of the titanium species and then refluxed for an extended period. Careful temperature control is crucial.

  • Potential Cause: Incomplete reaction. Steric hindrance from the substituted benzophenone starting materials can slow the reaction.

    • Solution: Increase the reaction time and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure efficient stirring to overcome mass transfer limitations.

Problem 2: Poor E/Z isomer ratio.

  • Potential Cause: Reaction conditions. The specific low-valent titanium system used can influence the stereoselectivity of the reaction.[4]

    • Solution: Different titanium precursors (e.g., TiCl₃ vs. TiCl₄) and reducing agents (e.g., LiAlH₄ vs. Zn) can be screened to optimize the ratio for the desired isomer.[1][2]

  • Potential Cause: Post-synthesis isomerization. The double bond in the product can isomerize upon exposure to light or acid.

    • Solution: Protect the reaction mixture and the isolated product from light. Use mild conditions during workup and purification, avoiding strong acids.

Problem 3: Difficulty in purifying the final product.

  • Potential Cause: Presence of byproducts. The McMurry reaction can generate side products, such as pinacols, which can co-elute with the desired product during chromatography.[6]

    • Solution: Careful monitoring of the reaction can help ensure it goes to completion, minimizing the formation of some byproducts. Column chromatography with a carefully chosen solvent system is often necessary.

  • Potential Cause: Residual titanium salts. Inorganic byproducts from the reaction can contaminate the product.

    • Solution: A proper aqueous workup is essential. Washing the organic extracts with a mild aqueous base, followed by water and brine, will help remove residual titanium salts. Filtration through a pad of celite can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of converting the final product to a citrate salt?

A1: The formation of a citrate salt serves several important functions in pharmaceutical development. It can improve the stability, and solubility of the active pharmaceutical ingredient (API).[7][8][9][10] For basic compounds like clomiphene analogs, salt formation with an acid like citric acid often results in a crystalline solid that is easier to handle, purify, and formulate into a final drug product.[11][12]

Q2: What analytical techniques are best for characterizing Deschloro-4,4'-dichloro clomiphene citrate?

A2: A combination of analytical methods is recommended for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and determining the E/Z isomer ratio.

  • Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the compound and for separating the E and Z isomers.[14][15][16][17][18][19][20][21]

Q3: What are the key safety precautions for this synthesis?

A3: Several safety precautions should be taken:

  • Titanium Reagents: Titanium tetrachloride (TiCl₄) is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) are highly flammable and reactive with water. They should be handled under an inert atmosphere.

  • Anhydrous Solvents: Solvents like tetrahydrofuran (THF) can form explosive peroxides. It is important to use freshly distilled or properly stored solvents.

Detailed Experimental Protocols

Protocol 1: McMurry Coupling Reaction

  • Reaction Setup: A multi-necked flask is fitted with a condenser, an inert gas inlet, and an addition funnel. All glassware must be oven-dried and assembled while hot under a stream of inert gas.

  • Formation of Low-Valent Titanium: The flask is charged with a slurry of a titanium salt (e.g., TiCl₃) and a reducing agent (e.g., zinc-copper couple) in an anhydrous solvent (e.g., THF) under an inert atmosphere.[3]

  • Addition of Ketone: The substituted benzophenone, dissolved in the anhydrous solvent, is added dropwise to the titanium slurry at a controlled temperature.

  • Reaction: The reaction mixture is heated to reflux and stirred for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: The reaction is cooled and quenched by the slow addition of an aqueous base. The resulting mixture is filtered, and the organic product is extracted.

  • Purification: The crude product is purified by column chromatography on silica gel.

Quantitative Data Summary

ParameterRecommended ValueRationale
Titanium Reagent : Ketone 2-4 equivalentsTo ensure complete conversion of the starting material.
Reducing Agent : Ketone 4-8 equivalentsTo ensure complete reduction of the titanium species.
Reaction Time 12-24 hoursTo allow for the reaction to go to completion, especially with sterically hindered substrates.
Reaction Temperature RefluxTo provide sufficient energy for the carbon-carbon bond formation.

Visualizing the Synthetic Workflow

McMurry_Workflow cluster_reagents Reagent Preparation cluster_reaction McMurry Coupling cluster_product Product Formation cluster_purification Purification & Salt Formation Ketone Substituted Benzophenone Coupling Reductive Coupling Ketone->Coupling Ti_Reagent Low-Valent Titanium Reagent Ti_Reagent->Coupling Intermediate Triarylethylene Intermediate Coupling->Intermediate Etherification Etherification Intermediate->Etherification Final_Product Deschloro-4,4'-dichloro clomiphene Etherification->Final_Product Purification Chromatography Final_Product->Purification Salt Citrate Salt Formation Purification->Salt Final_Citrate Final Product (Citrate Salt) Salt->Final_Citrate

Caption: A simplified workflow for the synthesis of Deschloro-4,4'-dichloro clomiphene citrate.

Logical Pathway of Synthesis

Synthesis_Pathway Start Starting Materials (Benzophenone derivative) Step1 McMurry Reaction (Low-valent Titanium) Start->Step1 Intermediate1 Triarylethylene core Step1->Intermediate1 Step2 Etherification Intermediate1->Step2 Intermediate2 Free Base of Final Compound Step2->Intermediate2 Step3 Salt Formation (Citric Acid) Intermediate2->Step3 End Deschloro-4,4'-dichloro clomiphene citrate Step3->End

Caption: The logical progression of the synthesis from starting materials to the final product.

References

  • Bayview Pharmacy. (n.d.). Sodium Citrate | Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Citribel. (2024, September 23). The Role of Citric Acid and Citrates in Pharmaceuticals. Retrieved from [Link]

  • Wikipedia. (n.d.). McMurry reaction. Retrieved from [Link]

  • Pharmaoffer.com. (n.d.). Citrate salts API Manufacturers | GMP-Certified Suppliers. Retrieved from [Link]

  • Chemeurope.com. (n.d.). McMurry reaction. Retrieved from [Link]

  • YouTube. (2024, September 21). McMurry reaction ORGANIC CHEMISTRY #important #namereactions #GATE #chemistry. Retrieved from [Link]

  • Ross, M. S., & Judelman, H. (1984). Separation of E- and Z-isomers of clomiphene citrate by high-performance liquid chromatography using methenamine as mobile phase modifier. Journal of Chromatography A, 298(1), 172–174. [Link]

  • Organic Chemistry Portal. (n.d.). McMurry Reaction. Retrieved from [Link]

  • Ingenta Connect. (2021, July 1). Preconcentration and Determination of Clomiphene Citrate Using Hollow- Fiber Liquid-phase Mixroextraction Coupled with HPLC-UV Detection. Retrieved from [Link]

  • Al-Dhaleei, W., & Gamal, M. (2023). Inclusion Complex of Clomiphene Citrate with Hydroxypropyl-β-Cyclodextrin for Intravenous Injection: Formulation and Stability Studies. Pharmaceuticals, 16(2), 195. [Link]

  • Google Patents. (n.d.). US9914696B2 - Clomiphene synthesis using a single solvent.
  • Justia Patents. (2018, March 13). Clomiphene synthesis using a single solvent. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2023, December 5). An LC–MS/MS method development and validation for the determination of clomiphene in biological matrices. Retrieved from [Link]

  • Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]

  • Impactfactor. (2024, October 21). Bioanalytical Method Development and Validation for Clomiphene Citrate Tablet by LC-MS. Retrieved from [Link]

  • GERPAC. (n.d.). Development and validation of a clomifene citrate quantification method for the stability study of an investigational medical product. Retrieved from [Link]

  • FIU Discovery. (n.d.). SEPARATION OF E-ISOMERS AND Z-ISOMERS OF CLOMIPHENE CITRATE BY HIGH-PERFORMANCE LIQUID-CHROMATOGRAPHY USING METHENAMINE AS MOBILE PHASE MODIFIER. Retrieved from [Link]

  • Google Patents. (n.d.). EP4146620A1 - Processes for the production of isomerically pure or enriched cis-clomiphene.
  • RSC Publishing. (2022, May 26). Recent advances of carbonyl olefination via McMurry coupling reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US9428442B2 - Process for the preparation of Clomiphene.
  • Google Patents. (n.d.). EP3015453A1 - Process for the preparation of Clomiphene.
  • Diva-Portal.org. (2019, February 15). Bridging McMurry and Wittig in One-Pot. Retrieved from [Link]

  • YouTube. (2022, August 8). McMurry Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). JP2017507961A - Clomiphene synthesis using a single solvent.
  • ResearchGate. (n.d.). The McMurry Coupling and Related Reactions. Retrieved from [Link]

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Optimization

Technical Support Center: Troubleshooting Deschloro-4,4'-dichloro Clomiphene Citrate in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation dynamics of highly lipophilic substituted clomiphene analogs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation dynamics of highly lipophilic substituted clomiphene analogs.

Deschloro-4,4'-dichloro clomiphene citrate (CAS 117884-83-0), also known as Clomiphene EP Impurity E, is a specialized reference standard and selective estrogen receptor modulator (SERM) derivative[1]. With a molecular weight of 632.53 g/mol and the formula C₂₆H₂₇Cl₂NO • C₆H₈O₇, the substitution of the ethylene chlorine with two chlorines on the phenyl rings drastically increases its hydrophobicity compared to base clomiphene[2].

This guide provides field-proven mechanistic insights, self-validating protocols, and troubleshooting workflows to resolve precipitation, gelation, and stability issues when working with this compound in dimethyl sulfoxide (DMSO).

Mechanistic Insights: The Causality of Precipitation

Understanding why this specific analog crashes out of solution is critical for preventing experimental failure. Do not simply treat DMSO as a universal solvent; treat it as a dynamic chemical environment.

  • Hygroscopic Degradation of Solvency: DMSO is intensely hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric water. While the citrate salt provides some ionic character, the core C₂₆H₂₇Cl₂NO molecule is extremely hydrophobic. Even a 2–5% increase in water content alters the solvent's dielectric constant enough to disrupt the hydrophobic solvation shell, causing the bulky cation to precipitate.

  • Ion-Pair Dissociation: In anhydrous, aprotic solvents like pure DMSO, the citrate salt exists as a soluble, associated ion pair. The introduction of moisture forces dissociation. The resulting free hydrophobic amine aggregates and crystallizes.

  • Thermal Shock and Nucleation: DMSO has a relatively high freezing point of 18.5°C. When stocks are stored at -20°C, the solvent freezes solid. During thawing, uneven melting creates localized zones of high solute concentration that exceed the thermodynamic solubility limit, leading to spontaneous nucleation.

Mechanism N1 Anhydrous DMSO (High Solvency) N2 Atmospheric Moisture Absorption N1->N2 N3 DMSO-Water Hydrogen Bonding N2->N3 N4 Decreased Hydrophobic Solvation Capacity N3->N4 N5 Citrate Salt Precipitation N4->N5

Figure 1: Mechanism of moisture-induced precipitation of lipophilic citrate salts in DMSO.

Quantitative Data: Solubility & Stability Profiles

Standard clomiphene citrate has a baseline solubility of approximately 25 mg/mL in pure DMSO, but this drops drastically to 0.5 mg/mL in a 1:1 DMSO:PBS mixture[3]. For the more lipophilic 4,4'-dichloro analog, adherence to strict concentration limits is even more critical.

Solvent SystemMax Recommended ConcentrationStorage TemperatureStability / Shelf LifeMechanistic Notes
Anhydrous DMSO (≥99.9%) 20 mg/mL-20°C~6 monthsMaintains ion-pair solubility; requires aliquoting to prevent freeze-thaw.
DMSO with >5% H₂O < 5 mg/mLRoom Temp< 1 weekMoisture disrupts the solvation shell, causing rapid precipitation.
DMSO:PBS (1:1) 0.5 mg/mL4°C< 24 hoursDrastic polarity shift; prepare immediately before assay[3].

Experimental Protocols

Every protocol utilized in drug development must be a self-validating system. The following methodologies include built-in quality control checks to ensure assay integrity.

Protocol A: Preparation of a Self-Validating Anhydrous Stock (20 mg/mL)
  • Thermal Equilibration: Allow the sealed vial of Deschloro-4,4'-dichloro clomiphene citrate powder to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, permanently compromising the stock.

  • Solvent Addition: Add anhydrous, sealed-ampoule DMSO (≥99.9% purity) to achieve a final concentration of 20 mg/mL.

    • Causality: Staying below the theoretical maximum of 25 mg/mL provides a thermodynamic buffer against precipitation during minor temperature fluctuations.

  • Dissolution: Vortex gently for 60 seconds. If undissolved particles remain, sonicate the vial in a water bath at 37°C for 5 minutes.

  • Self-Validation Check (Critical): Measure the absorbance of a 1:100 dilution of the stock at 600 nm using a spectrophotometer. An OD₆₀₀ > 0.01 indicates the presence of invisible micro-precipitates. The solution must be optically clear.

  • Storage: Aliquot the validated solution into single-use amber glass vials, purge the headspace with an inert gas (Argon or Nitrogen), seal tightly, and store at -20°C.

Protocol B: Rescuing a Precipitated Stock Solution
  • Visual Inspection: Identify if the precipitate is crystalline (needle-like, indicating thermal shock) or amorphous/cloudy (indicating moisture contamination).

  • Thermal Rescue: Place the sealed vial in a 37°C water bath for 15 minutes to melt the DMSO completely and provide kinetic energy for re-solvation.

  • Sonication: Sonicate the warmed vial for 10 minutes.

  • Validation: Perform the OD₆₀₀ check (Protocol A, Step 4). If precipitation persists, the DMSO has absorbed irreversible levels of water. The stock must be discarded.

Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve unexpected precipitation in your working stocks.

TroubleshootingWorkflow A Precipitation in DMSO Stock BB BB A->BB Yes B Check Temperature: Is it < 20°C? D Assess DMSO Moisture Content B->D No C Warm to 37°C & Sonicate E Reconstitute in Fresh Anhydrous DMSO D->E High Moisture F Check Concentration: Is it > 20 mg/mL? D->F Dry DMSO F->C No G Dilute to ≤ 20 mg/mL F->G Yes BB->C Yes

Figure 2: Decision tree for troubleshooting Deschloro-4,4'-dichloro clomiphene citrate precipitation.

Frequently Asked Questions (FAQs)

Q: Why did my solution turn cloudy immediately after transferring it to the aqueous assay buffer? A: This phenomenon is known as "solvent crash." Clomiphene derivatives have a maximum aqueous solubility of ~0.5 mg/mL[3]. If your final assay concentration exceeds this limit, or if you inject the DMSO stock into the buffer too rapidly without vortexing, localized high concentrations cause the lipophilic compound to crash out. Solution: Pre-dilute the DMSO stock stepwise, ensure vigorous mixing during addition, or keep the final aqueous concentration below 10 µM.

Q: Can I heat the DMSO stock to >50°C to force the powder to dissolve faster? A: No. While elevated temperatures increase thermodynamic solubility, temperatures above 40°C can cause thermal degradation of the citrate salt and accelerate the oxidation of the amine group. Restrict heating to a maximum of 37°C combined with sonication.

Q: Is it better to store the compound as a powder or pre-dissolved in DMSO? A: Always store the bulk material as a lyophilized powder at -20°C. Only prepare DMSO stocks when you are ready to execute your experiments. If you must store the liquid stock, use single-use aliquots to completely avoid freeze-thaw cycles and the subsequent introduction of moisture.

References

  • Fisher Scientific. (n.d.). Deschloro-4,4'-dichloro Clomiphene Citrate (E/Z Mixture), TRC 500 mg Specifications. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Deschloro-4,4'-dichloro Clomiphene Citrate In Vivo Optimization

Welcome to the Technical Support Center for Deschloro-4,4'-dichloro clomiphene citrate (CAS No. 117884-83-0)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Deschloro-4,4'-dichloro clomiphene citrate (CAS No. 117884-83-0)[1]. This guide is engineered for drug development professionals and researchers transitioning this specific Selective Estrogen Receptor Modulator (SERM) impurity/analog into murine or rodent in vivo models.

Because this compound features a unique halogenation pattern compared to standard clomiphene, it presents distinct pharmacokinetic (PK) and formulation challenges[2]. This guide bypasses generic advice, focusing instead on the mechanistic causality behind formulation choices, receptor binding kinetics, and self-validating experimental workflows.

Pharmacokinetic & Dosing FAQs

Q: Why does Deschloro-4,4'-dichloro clomiphene citrate require a different dosing strategy than standard clomiphene? A: The structural divergence is the root cause. Standard clomiphene possesses a single chlorine atom on the ethenyl chain. In the Deschloro-4,4'-dichloro analog, this chlorine is removed, and two chlorine atoms are substituted at the para (4,4') positions of the phenyl rings[1][2]. This dual-halogenation significantly increases the molecule's lipophilicity and raises its molecular weight to [3]. Causality: The increased lipophilicity drastically expands the volume of distribution (


), causing the compound to sequester in adipose tissue. Furthermore, the steric bulk of the para-chlorines alters the binding affinity to CYP2D6—the primary hepatic enzyme responsible for clearing SERMs via hydroxylation[4]. This steric hindrance prolongs the half-life, meaning standard clomiphene doses (e.g., 0.75 – 3.0 mg/kg)[5] will likely cause toxic accumulation.

Q: What is the optimal starting dose for murine models? A: To prevent off-target toxicity and ERα/ERβ receptor desensitization[6], we recommend titrating down. Begin your dose-response curve at 0.1 mg/kg/day to 0.5 mg/kg/day .

Q: Why is my compound precipitating in standard saline or PBS? A: SERMs are notoriously hydrophobic[6]. The addition of the second chlorine atom in this analog reduces aqueous solubility to near-zero. Attempting to dose a suspension with micro-precipitates will result in erratic gastrointestinal absorption or localized necrosis at subcutaneous injection sites. You must use a lipid-based micellar vehicle (see protocol below).

Quantitative Data: Compound Comparison

To optimize your study design, calibrate your expectations using the physicochemical differences between standard clomiphene and the 4,4'-dichloro analog.

ParameterClomiphene Citrate (Standard)Deschloro-4,4'-dichloro Clomiphene Citrate
CAS Number 50-41-9117884-83-0[1]
Molecular Weight 598.08 g/mol 632.53 g/mol [3]
Halogenation Pattern Single Cl (ethenyl chain)Dual Cl (4,4'-phenyl rings)[2]
Typical Murine Dose 0.75 – 3.0 mg/kg/day[5]0.1 – 0.5 mg/kg/day (Recommended)
Primary Metabolism CYP2D6 (Rapid clearance)[4]CYP2D6 (Sterically hindered, prolonged)
Optimal In Vivo Vehicle 1% DMSO in Saline / Corn Oil5% DMSO, 5% Tween-80, 90% Corn Oil

Self-Validating Experimental Protocol: In Vivo Dosing & PK Sampling

This protocol is designed as a closed-loop, self-validating system. Do not proceed to the next step without passing the validation checkpoint.

Step 1: Vehicle Preparation & Solubilization
  • Weigh the required mass of Deschloro-4,4'-dichloro clomiphene citrate.

  • Dissolve the powder completely in 100% DMSO to create a 20x concentrated stock. Vortex until optically clear.

  • Add Tween-80 (surfactant) to the stock, vortexing vigorously.

  • Dropwise, add pharmaceutical-grade Corn Oil while sonicating the mixture in a 37°C water bath until the final ratio is 5% DMSO / 5% Tween-80 / 90% Corn Oil.

  • Validation Checkpoint: Centrifuge a 1 mL aliquot of the final formulation at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a white pellet is visible, precipitation has occurred. Do not dose. Discard, and increase the Tween-80 ratio by 2%.

Step 2: Subject Baseline Validation
  • Weigh the murine subjects accurately to calculate the exact volumetric dose.

  • Draw 50 µL of baseline blood via the submandibular vein to establish background LC-MS/MS noise.

  • Validation Checkpoint: Run the baseline serum through your LC-MS/MS assay. The chromatogram must show zero peaks at the specific retention time of the compound (

    
     ~440.4 for the free base)[1]. This validates assay specificity.
    
Step 3: Administration
  • Administer the formulation via oral gavage (PO) using a stainless-steel bulb-tipped needle. Ensure the volume does not exceed 10 mL/kg.

  • Validation Checkpoint: Monitor the animal for 15 minutes post-gavage. The absence of reflux, hypersalivation, or respiratory distress validates correct gastric placement and acute vehicle tolerance.

Step 4: PK Sampling & Receptor Validation
  • Collect blood at T=1h, 4h, 12h, and 24h.

  • Harvest uterine tissue at T=24h to measure wet weight (a classic biomarker for SERM estrogenic/anti-estrogenic activity)[6].

  • Validation Checkpoint: Uterine weight must show a statistically significant deviation from vehicle-only controls, validating that the compound successfully engaged the ERα/ERβ receptors in vivo.

G A Step 1: Formulation Optimization (5% DMSO, 5% Tween-80, 90% Oil) B Step 2: Baseline Validation (LC-MS/MS Background Check) A->B C Step 3: In Vivo Administration (Oral Gavage / SC) B->C D Step 4a: Receptor Binding Assay (Uterine Wet Weight) C->D E Step 4b: Metabolite Profiling (CYP2D6 Clearance Tracking) C->E

Workflow for in vivo formulation, dosing, and pharmacokinetic validation.

Troubleshooting Guide

Issue: High Inter-Subject Variability in Pharmacokinetic Profiles.

  • Root Cause: If blood concentrations vary wildly between subjects, the compound is likely undergoing micro-precipitation in the gastrointestinal tract. Because the 4,4'-dichloro substitution lacks the polarity of standard clomiphene[1], it relies entirely on the vehicle's micelles to cross the intestinal epithelium.

  • Solution: Re-formulate using a Phosal 50 PG lipid-based carrier, or increase the sonication time during Step 1 to ensure micelle uniformity.

Issue: Unexpected Toxicity or Fetal Loss in Murine Models.

  • Root Cause: Over-dosing. While standard clomiphene is well-tolerated up to 3.0 mg/kg[5], the prolonged receptor residency time of the Deschloro-4,4'-dichloro analog at ERα and ERβ can cause severe estrogenic blockade, leading to impaired implantation or fetal loss[5][6].

  • Solution: Immediately halt the study and titrate the dose down to 0.1 mg/kg/day.

Issue: Weak Efficacy in Target Gene Transcription.

  • Root Cause: The compound may be undergoing excessive first-pass hepatic metabolism, or the altered halogenation is preventing the active hydroxylated metabolite from properly recruiting coactivators to the Estrogen Receptor[4][6].

  • Solution: Switch the administration route from oral gavage (PO) to subcutaneous (SC) injection to bypass hepatic first-pass metabolism, directly exposing the target tissues to the parent compound.

Pathway S1 Deschloro-4,4'-dichloro Clomiphene Citrate S2 CYP2D6 Metabolism (Hepatic Clearance) S1->S2 Hepatic First-Pass S4 ERα / ERβ Binding (Target Tissue) S1->S4 Direct Binding S3 Active Hydroxylated Metabolites S2->S3 S3->S4 High Affinity S5 Gene Transcription (Modulated) S4->S5

SERM signaling and CYP2D6-mediated metabolic clearance pathway.

References

  • "Deschloro-4,4'-dichloro Clomiphene Citrate (E/Z Mixture), TRC 500 mg". Fisher Scientific. URL:[Link]

  • Mürdter, T., et al. "Pharmacokinetics of clomiphene and its metabolites in humans". ResearchGate. URL:[Link]

  • "Clomiphene Citrate Administered in Periconception Phase Causes Fetal Loss and Developmental Impairment in Mice". Oxford Academic. URL: [Link]

  • "Pharmacotherapeutic considerations of selective estrogen receptor modulators for vascular protection". Frontiers. URL:[Link]

Sources

Optimization

"avoiding off-target effects of novel clomiphene analogs in research"

Welcome to the Assay & Screening Support Center. As a Senior Application Scientist, I frequently encounter research teams struggling with unexpected phenotypic data when evaluating novel clomiphene analogs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay & Screening Support Center. As a Senior Application Scientist, I frequently encounter research teams struggling with unexpected phenotypic data when evaluating novel clomiphene analogs. Clomiphene, a foundational selective estrogen receptor modulator (SERM), is a non-steroidal triphenylethylene derivative. While its primary mechanism involves competitive inhibition of estrogen receptors (ERα/ERβ) at the hypothalamus, novel analogs often exhibit confounding off-target effects—ranging from viral entry inhibition to severe lipid metabolism dysregulation.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you isolate on-target ER modulation from off-target noise during your drug development pipeline.

FAQ Section 1: Mechanistic Troubleshooting

Q1: Our novel clomiphene analog is demonstrating antiviral activity in our phenotypic screens. Is this an on-target ER-mediated response? A1: Highly unlikely. Recent high-throughput screens have identified that SERMs, including clomiphene and toremifene, act as potent inhibitors of filovirus (e.g., Ebola) infection 1[1]. Crucially, this antiviral activity occurs even in the absence of detectable estrogen receptor expression. The causality lies in an off-target mechanism where the triphenylethylene scaffold interferes with late-stage viral entry and membrane fusion[1]. If your analog shows antiviral properties, you must run a parallel screen in ER-knockout cell lines to validate whether the effect is genuinely off-target.

Q2: We are observing unexpected hypertriglyceridemia in our in vivo models treated with our enclomiphene-derivative. Why does this happen if we optimized for ER antagonism? A2: SERMs exhibit tissue-selective modulation. While your analog may act as an antagonist at the hypothalamus (increasing GnRH), it can simultaneously act as an agonist in hepatic tissues. Clomiphene has been documented to upregulate apolipoprotein gene expression (specifically ApoC-III), which inhibits lipoprotein lipase and leads to severe hypertriglyceridemia2[2]. To troubleshoot, you must profile your analog's binding affinity and transcriptional activation across different tissue-specific ER conformations, not just hypothalamic models.

Q3: How do the isomeric components of clomiphene contribute to off-target noise? A3: Clomiphene citrate is typically ~62% enclomiphene (trans-isomer) and ~38% zuclomiphene (cis-isomer)3[3]. Enclomiphene is a potent ER antagonist, driving the desired hypothalamic blockade[4]. Zuclomiphene, however, possesses greater estrogenic agonist activity and a significantly longer half-life, which often drives off-target estrogenic side effects like gynecomastia or mood fluctuations[4][5]. If you are synthesizing novel analogs, stereopurity is critical. Always resolve your isomers and test them independently.

G cluster_ontarget On-Target (Classical ER Pathway) cluster_offtarget Off-Target & Non-Classical Effects Analog Novel Clomiphene Analog ER Estrogen Receptor (ERα/ERβ) Analog->ER Competitive Binding Viral Viral Entry Inhibition (e.g., EBOV) Analog->Viral Membrane Fusion Interference Lipid Hepatic ApoC-III Upregulation Analog->Lipid Agonistic Lipid Dysregulation GPR30 GPR30 / Non-Genomic Signaling Analog->GPR30 Sensitization to Immune Killing Hypothalamus Hypothalamus (GnRH Release) ER->Hypothalamus Blocks Negative Feedback Pituitary Pituitary (LH/FSH Surge) Hypothalamus->Pituitary Gonadotropin Stimulation

Divergence of on-target ER modulation and off-target pathways induced by clomiphene analogs.

FAQ Section 2: Assay & Screening Troubleshooting

Q4: How can we systematically differentiate on-target ER effects from off-target receptor binding in our high-throughput screens? A4: You must implement a multi-tiered screening cascade. Do not rely solely on phenotypic readouts. Use a barcoded reporter assay to simultaneously monitor multiple downstream signaling pathways (MAPK, cAMP, calcium) in a single well6[6]. Furthermore, off-target effects like immunogenic modulation can occur via non-classical receptors like GPR30, even in ER-negative cell lines. Your protocol must include ER-negative control lines (e.g., SUM149) to isolate GPR30-mediated off-target effects7[7].

Experimental Protocols: Self-Validating Workflow for Analog Screening

To ensure scientific integrity, your screening protocol must be self-validating. This means incorporating internal controls that immediately flag off-target interference.

Protocol: Step-by-Step Off-Target Profiling of Clomiphene Analogs Objective: Quantify ER-dependent vs. ER-independent activity of novel SERMs.

  • Stereoisomer Resolution & Preparation:

    • Synthesize the novel clomiphene analog and perform chiral chromatography to isolate the trans (enclomiphene-like) and cis (zuclomiphene-like) isomers.

    • Prepare 10 mM stock solutions in DMSO. Ensure final assay DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity.

  • On-Target Validation (Luciferase Reporter Assay):

    • Plate MCF-7 cells (ER+) stably expressing an ERE-luciferase reporter at 1x10⁴ cells/well in 96-well plates.

    • Treat with a concentration gradient (0.1 nM to 10 µM) of the analog, alongside 4-hydroxytamoxifen (4-OHT) as a positive SERM control 8[8].

    • Self-Validation Step: If the analog fails to inhibit estradiol-induced luciferase activity at IC50 < 10 nM, halt progression. The analog lacks primary on-target efficacy.

  • Off-Target Non-Genomic Profiling (GPR30 & Immune Sensitization):

    • Plate ER-negative breast cancer cells (e.g., SUM149) and treat with 5 µM of the analog for 24 hours[7].

    • Perform an ¹¹¹In-release assay co-culturing the treated cells with Natural Killer (NK) cells at a 20:1 Effector-to-Target ratio[7].

    • Causality Check: If lysis significantly increases, your analog is triggering off-target immunogenic modulation via GPR30, independent of classical ER pathways[7].

  • Multiplexed Pathway Profiling (e.g., ERBBprofiler):

    • Transfect target cells with barcoded synthetic reporters to monitor off-target kinase (MAPK) and GPCR (cAMP/Calcium) activity[6].

    • Analyze via next-generation sequencing to generate a comprehensive off-target fingerprint[6].

Workflow Step1 1. Isomer Isolation (Trans vs. Cis) Step2 2. ERE-Luciferase Assay (MCF-7 ER+ Cells) Step1->Step2 Validate On-Target Step3 3. GPR30 / NK Cell Assay (SUM149 ER- Cells) Step2->Step3 Screen Non-Genomic Step4 4. Multiplexed Barcode Profiling (MAPK/cAMP Pathways) Step3->Step4 Screen Kinase/GPCR Step5 5. Lead Selection (High ER Affinity, Low Off-Target) Step4->Step5 Final Optimization

Self-validating high-throughput screening workflow for novel SERM analogs.

Data Presentation: Quantitative Comparison of Clomiphene Isomers and Off-Target Risks

To guide your analog design, it is crucial to understand the baseline metrics of the parent compounds. Summarized below is the comparative data for clomiphene's constituent isomers.

Compound / IsomerPrimary Target AffinityEstrogenic Activity (Tissue Dependent)Known Off-Target / Adverse RisksHalf-Life
Enclomiphene (trans-isomer)High (ER Antagonist)Low (Predominantly Antagonistic)Minimal; preferred for maintaining spermatogenesis[3][4].Short (~10 hours)
Zuclomiphene (cis-isomer)Moderate (Mixed ER)High (Agonistic in specific tissues)Gynecomastia, prolonged residual blood levels, mood alterations[3][5].Long (>30 days)
Novel Triphenylethylenes VariableVariableViral entry inhibition (EBOV)[1], Hepatic ApoC-III upregulation (Hypertriglyceridemia)[2], GPR30 activation[7].Variable

References

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  • NIH. "Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing." nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxnUyAHgbidMYB5hXrmTxAGGsX0p-rXJOybFgk3rwSQ14p22R-f7UemuWULvW_XU8e1PPjXtRNrHXRjcdyfGBr54zBMg9D7jX_RsW6IRe7FdlBtAsrpErkRr-6MgQKRHk7ame0D7MG8V_WBJ0=]
  • NIH. "Clomiphene-Induced Severe Hypertriglyceridemia and Acute Pancreatitis: A Case Report and Literature Review." nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3Nvma6W9P5AYevoekxWY38iWIIcKHJoNiJSXYvcoUpPeWw50fALNZjWNgUGy9sl2jq173Vw6l079nNgJhdtzlc9Dgpoqqbd-n7GEt-ot-9YjbeQds8ak4vTOsnevhi-K7HFMSoYH0cwDM45jz]
  • eLife. "The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells." elifesciences.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQnQdRPurgxK6cDMpAqMq_eFzAbZIDbx6oghEAuQhIfLvwm-vMNqxXO1L0keo3GbeCNR-8glPFFZJy6tKzPGJGyZDqqM8AKJj8bg4eNrp8f_tR7Lc_dflHX26LMw39F6efX1w=]
  • Cell. "Protocol for identifying properties of ERBB receptor antagonists using the barcoded ERBBprofiler assay." cell.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQERXRRCFfvktlw2HA90AhixBLvrkOQwp6Gw8cx_kpXGFbZnNGo1rtUAfKDzcrdA1K-zqteUbc3RMjNfW3CmtOyhkJyKd1LDEMnnk9sTAJq5B-Iask-N1UBztIpsjn8uwkNvkuJKzvn3KJk=]

Sources

Troubleshooting

"forced degradation studies of clomiphene citrate to identify impurities"

Status: Operational | Senior Scientist: Active Scope: Forced Degradation, Impurity Identification (USP/EP), Method Troubleshooting Molecule: Clomiphene Citrate (mixture of Zuclomiphene and Enclomiphene) Introduction: The...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Senior Scientist: Active Scope: Forced Degradation, Impurity Identification (USP/EP), Method Troubleshooting Molecule: Clomiphene Citrate (mixture of Zuclomiphene and Enclomiphene)

Introduction: The Isomer Challenge

Welcome to the technical support hub for Clomiphene Citrate (CC). Unlike typical single-entity APIs, CC is a mixture of two geometric isomers: Zuclomiphene (cis, ~30-50%) and Enclomiphene (trans, ~50-70%).

This unique structure creates a complex stability profile where geometric isomerization competes with standard chemical degradation (oxidation/hydrolysis). This guide addresses the specific troubleshooting scenarios you will encounter during forced degradation studies, grounded in USP/ICH protocols.

Module 1: Photostability & Isomerization

Q: I am observing a shift in the Zuclomiphene/Enclomiphene ratio after light exposure. Is this degradation or an artifact?

A: This is likely geometric photo-isomerization , a primary degradation pathway for triphenylethylene derivatives like Clomiphene.

  • The Mechanism: Upon UV excitation, the double bond weakens, allowing rotation. The thermodynamically less stable isomer may convert to the more stable one, or they may equilibrate.

  • The Risk: Since the isomers have different estrogenic/anti-estrogenic activities, a shift in ratio constitutes a stability failure even if total mass balance is preserved.

  • Secondary Degradation: Extended exposure often leads to photocyclization , forming phenanthrene derivatives (rigid, multi-ring structures) which elute significantly later than the parent peaks.

Q: How do I distinguish between simple isomerization and irreversible degradation?

A: You must track the Relative Response Factors (RRF) and use a specific photostability protocol.

Protocol: Photolytic Stress & Identification

  • Sample Prep: Prepare a 1 mg/mL solution in chemically inert quartz cells.

  • Exposure: Expose to 1.2 million lux hours (visible) and 200 W·h/m² (UV) per ICH Q1B.

  • Control: Wrap a duplicate sample in aluminum foil (Dark Control) to rule out thermal isomerization.

  • Analysis:

    • If Peak A decreases and Peak B increases proportionally (and Dark Control is stable), it is isomerization .

    • If new peaks appear at RRT > 1.5 (often broad), these are photocyclization products (Phenanthrenes).

Visualizing the Pathway:

Clomiphene_Photolysis Enclomiphene Enclomiphene (Trans-Isomer) ExcitedState Excited State (Bond Rotation) Enclomiphene->ExcitedState UV Light Zuclomiphene Zuclomiphene (Cis-Isomer) Zuclomiphene->ExcitedState UV Light ExcitedState->Enclomiphene Relaxation ExcitedState->Zuclomiphene Relaxation Phenanthrene Phenanthrene Derivative (Cyclized Impurity) ExcitedState->Phenanthrene Cyclization (-HCl)

Figure 1: The photo-isomerization equilibrium and irreversible cyclization pathway of Clomiphene.

Module 2: Oxidative & Hydrolytic Degradation

Q: My oxidative stress samples (H₂O₂) show poor mass balance. Where is the missing drug?

A: You are likely forming N-oxides or Benzophenone analogs , which have vastly different UV absorption profiles or retention times.

  • N-Oxide Formation: The tertiary amine tail is highly susceptible to oxidation. N-oxides are polar and often elute very early (near the void volume) on Reverse Phase columns, potentially co-eluting with the solvent front.

  • Cleavage: Oxidative cleavage of the ethylene bond yields 4-hydroxybenzophenone derivatives and Chlorobenzophenone , which have lower molecular weights and distinct UV spectra.

Q: What are the specific degradation products I should look for in Acid/Base hydrolysis?

A: Clomiphene is relatively stable in base but susceptible to acid hydrolysis.

Stress ConditionKey Degradant / ImpurityMechanismRetention Trend
Acid (0.1N HCl, Reflux) Related Compound A (Deschloro analog)Dehalogenation / Ether cleavageElutes before Zuclomiphene (RRT ~0.9)
Oxidation (3% H₂O₂) Clomiphene N-Oxide N-oxidation of amineEarly eluting (Polar)
Oxidation (Severe) Benzophenone Analogs Oxidative cleavage of double bondVaries (Check UV spectrum)
Base (0.1N NaOH) Minor hydrolysis productsEther hydrolysis (slow)Minor peaks

Protocol: Oxidative Stress Testing

  • Preparation: Dissolve CC in mobile phase (or Acetonitrile).

  • Stressing: Add 3% H₂O₂.[1] Incubate at RT for 2-6 hours. Note: Avoid heating with peroxide initially to prevent thermal artifacts.

  • Quenching: Quench with Sodium Metabisulfite or Catalase before injection to prevent on-column oxidation.

  • Detection: Use a PDA detector. N-oxides often have a UV shift; check peak purity.

Module 3: Analytical Method Troubleshooting (HPLC)

Q: I am using a C18 column, but I cannot meet the USP resolution requirement (R > 1.0) between Related Compound A and Zuclomiphene. Why?

A: The USP monograph specifically recommends an L26 packing (Butylsilane / C4), not a standard L1 (C18).

  • The Issue: The triphenylethylene structure is very hydrophobic. On a C18 column, retention is high, and the separation selectivity between the deschloro impurity (Related Compound A) and the isomers is often compressed.

  • The Fix: Switch to a C4 column (L26) . The shorter alkyl chain provides better steric selectivity for the geometric isomers and the related impurities.

  • Mobile Phase Tip: Ensure your mobile phase contains an amine modifier (Triethylamine) and is pH adjusted (typically pH 2.5 with Phosphoric Acid) to suppress silanol activity and ensure sharp peaks for the amine-containing drug.

Q: How do I validate that my method is "Stability Indicating"?

A: You must demonstrate Peak Purity using a Diode Array Detector (DAD/PDA) or Mass Spectrometry (MS).

Workflow: Stability Indicating Method Validation

Stability_Validation Start Stress Sample (10-20% Degradation) Sep HPLC Separation (L26 Column) Start->Sep Check1 Resolution Check (Rs > 1.5 between Isomers?) Sep->Check1 Check2 Peak Purity Check (DAD/MS) Check1->Check2 Yes Fail Method Optimization (Adjust pH/Gradient) Check1->Fail No Pass Validated Method Check2->Pass Pure Check2->Fail Impure

Figure 2: Decision tree for validating the specificity of the analytical method.

References

  • USP Monograph: Clomiphene Citrate. United States Pharmacopeia. (Defines L26 column and Related Compound A limits).

  • Impurity Profiling: Genta, et al. "Forced degradation and stability indicating studies for Clomifene Citrate." Journal of Pharmaceutical and Biomedical Analysis.
  • Photostability: ICH Harmonised Tripartite Guideline. Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.

  • Isomerization Mechanism: Khedr, A. "Stability-indicating HPLC method for determination of clomiphene citrate and its impurities." (Details the E/Z isomerization kinetics).

  • Related Compound A: Defined as (E,Z)-2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethylethanamine (Deschloro-clomiphene).

Sources

Optimization

Technical Support Center: Large-Scale Synthesis of Clomiphene Analogs

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: CLOM-SYN-001 Subject: Troubleshooting Stereoselectivity, Scale-up, and Purification in Triphenylethylene Synthesis Welcom...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: CLOM-SYN-001 Subject: Troubleshooting Stereoselectivity, Scale-up, and Purification in Triphenylethylene Synthesis

Welcome to the Bench.

You are likely here because your clomiphene analog synthesis has hit a wall. Whether you are seeing stalling Grignard reactions, inseparable isomer mixtures (


 ratios), or mysterious impurity peaks at RRT 1.1, this guide addresses the specific friction points of scaling triphenylethylene SERMs (Selective Estrogen Receptor Modulators).

This is not a textbook; it is a troubleshooting manual based on industrial failure modes.

Module 1: The Grignard Addition (The Foundation)

Context: The core scaffold is typically built via the addition of a phenylmagnesium halide to a substituted benzophenone (e.g., 4-[2-(diethylamino)ethoxy]benzophenone). On a large scale, this reaction is notoriously temperamental regarding moisture and initiation.

Troubleshooting Guide
SymptomProbable CauseCorrective Action (The "Fix")
Reaction fails to initiate (Induction period > 30 min) Oxide layer on Mg turnings or trace moisture in THF.The Iodine Flash: Add a crystal of

or dibromoethane. If scaling >1kg, use a "starter" batch: initiate 5% of the reagent in a small volume, then cannulate this active Grignard into the main reactor.
Sudden exotherm (Runaway) Accumulation of unreacted halide followed by rapid initiation.Dosing Control: Never add >10% of halide until exotherm is confirmed. Use a metering pump for the remaining 90% to keep the reaction at mild reflux (self-sustaining).
Incomplete Conversion (>5% Ketone remaining) Enolization of the ketone (acting as a base) rather than nucleophilic attack.Cerium Chloride Additive: Add anhydrous

(1.5 eq) to the ketone before Grignard addition. This suppresses enolization and promotes 1,2-addition (Imamoto method).
Senior Scientist Note:

"Do not rush the hydrolysis. Quenching a 50L Grignard reaction with aqueous acid generates massive heat and magnesium salts that turn into a concrete-like sludge. Use a reverse quench (pour reaction into acid) or use ammonium chloride solution to keep the salts soluble."

Module 2: Dehydration & Stereoselectivity (The Trap)

Context: The dehydration of the tertiary alcohol intermediate is the critical step. It proceeds via a carbenium ion, meaning rotation occurs freely, leading to a thermodynamic mixture of


 (Enclomiphene/Trans) and 

(Zuclomiphene/Cis).

The Challenge: You want Enclomiphene (Trans) for testosterone boosting, but the reaction often gives a ~50:50 or 60:40 mix.

FAQ: Controlling the Elimination

Q: Can I force the reaction to produce only the


-isomer? 
A:  No. The thermodynamics of the tri-substituted olefin prevent 100% selectivity. However, you can influence the ratio and, more importantly, the ease of downstream separation.

Q: My impurity profile shows a "cyclized" byproduct. What is it? A: That is likely a phenanthrene derivative. Triphenylethylene systems are photocyclic. If your reactor has sight glasses exposed to ambient light during the acidic dehydration step, you will generate this impurity. Wrap all glassware in foil or use amber reactors.

Visualizing the Pathway

The following diagram illustrates the bifurcation point where stereochemistry is lost and the specific resolution path required.

ClomiphenePathway Start Tertiary Alcohol Intermediate Carbo Carbenium Ion (Free Rotation) Start->Carbo Acid (-H2O) Mix Crude Mixture (E/Z Isomers) Carbo->Mix Elimination Enclo Enclomiphene (E) (Trans-isomer) Mix->Enclo BPA Resolution (Crystallization) Zuclo Zuclomiphene (Z) (Cis-isomer) Mix->Zuclo Mother Liquor Phenanthrene Phenanthrene Impurity Mix->Phenanthrene hv (Light)

Figure 1: The dehydration mechanism creates a mixture of isomers. Note the photochemical risk leading to phenanthrene impurities.

Module 3: The Separation Protocol (BPA Method)

Context: Chromatography is too expensive for multi-kilogram scales. The industry standard for separating Enclomiphene from Zuclomiphene is Chemical Resolution using Binaphthyl-phosphoric acid (BPA).

Step-by-Step Resolution Protocol
  • Preparation: Dissolve the crude

    
     free base mixture in Methanol (10 volumes).
    
  • Resolution Agent: Add (±)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BPA) (0.55 equivalents).

    • Why? BPA forms a highly crystalline salt specifically with the

      
      -isomer (Enclomiphene) due to 
      
      
      
      -
      
      
      stacking interactions that the
      
      
      -isomer cannot accommodate sterically [1].
  • Crystallization: Heat to 60°C to dissolve, then cool slowly to 25°C over 4 hours.

  • Filtration: The solid precipitate is Enclomiphene-BPA salt . The filtrate (mother liquor) contains the Zuclomiphene.[1]

  • Liberation: Suspend the salt in Methyl tert-butyl ether (MTBE) and treat with aqueous ammonia to liberate the pure Enclomiphene free base.

  • Citrate Formation: React the free base with Citric Acid in ethanol to form the final API.

Data: Efficiency of Separation

Step % E-Isomer (Enclomiphene) % Z-Isomer (Zuclomiphene) Yield
Crude Mix 58% 42% N/A
Post-BPA Cryst. >97% <3% 85% (of theoretical E)

| Recrystallization | >99.5% | <0.5% | 95% |

Module 4: Advanced Impurity Profiling

Context: Regulatory bodies (FDA/EMA) require strict control of specific impurities.

Impurity Identification Table
Impurity CodeStructure/OriginRRT (Relative Retention Time)Control Strategy
Impurity A Des-ethyl clomiphene0.85Ensure complete alkylation of the phenol starting material.[2] Use excess diethylaminoethyl chloride.
Impurity C Chlorinated analog1.12Critical: Avoid using thionyl chloride (SOCl2) if possible. If used, ensure total anhydrous conditions to prevent HCl addition across the double bond [2].
Impurity G N-oxide0.65Eliminate peroxides in solvents (THF/Ether). Store final product under Nitrogen.
Analytical Workflow Diagram

The following logic tree helps identify unknown peaks during HPLC analysis.

ImpurityLogic Start Unknown Peak Detected CheckRRT Check RRT vs Main Peak Start->CheckRRT RRT_Low RRT < 1.0 (Polar) CheckRRT->RRT_Low RRT_High RRT > 1.0 (Non-polar) CheckRRT->RRT_High Oxide N-Oxide or Hydrolysis Product RRT_Low->Oxide Mass +16 or -28 Cyclic Phenanthrene (Photocyclization) RRT_High->Cyclic Mass -2 (H2 loss) Dimer Dimerized Species RRT_High->Dimer Mass x2

Figure 2: Decision tree for identifying common impurities in triphenylethylene synthesis.

References
  • Resolution of Clomiphene Isomers

    • Source: U.S. Patent 9,428,442 B2.[1] "Process for the preparation of Clomiphene." (Describes the BPA resolution method in detail).

    • URL
  • Impurity Profiles & Synthesis

    • Source: G. Mioduszewski et al. "Synthesis of Zuclomiphene and Enclomiphene." Chemical Papers.
    • URL:[Link]

  • McMurry Coupling (Alternative Route)

    • Source: "McMurry reaction - Wikipedia" (Overview of Ti-medi
    • URL:[Link]

  • Pharmacological Differences (E vs Z)

    • Source: NIH/NCBI PubChem Database - Clomiphene Citr
    • URL:[Link]

Disclaimer: This guide is for educational and technical support purposes for qualified professionals. Always adhere to local safety regulations and GMP guidelines when handling potent hormonal agents.

Sources

Reference Data & Comparative Studies

Validation

"comparing the efficacy of Deschloro-4,4'-dichloro clomiphene citrate to enclomiphene"

Comparative Guide: Enclomiphene vs. Deschloro-4,4'-dichloro Clomiphene Citrate Executive Summary Status: Enclomiphene (Trans-Clomiphene): The biologically active, anti-estrogenic isomer of Clomiphene Citrate.[1] It is a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Enclomiphene vs. Deschloro-4,4'-dichloro Clomiphene Citrate

Executive Summary

Status:

  • Enclomiphene (Trans-Clomiphene): The biologically active, anti-estrogenic isomer of Clomiphene Citrate.[1] It is a potent Selective Estrogen Receptor Modulator (SERM) currently investigated and prescribed off-label for secondary hypogonadism to restore endogenous testosterone production.

  • Deschloro-4,4'-dichloro Clomiphene Citrate: A specific structural impurity (European Pharmacopoeia Impurity E) and synthetic byproduct found in Clomiphene preparations. It is not a therapeutic agent.

Core Comparison: Research indicates that "efficacy" applies strictly to Enclomiphene , which exhibits high-affinity antagonism at the estrogen receptor (ER). Deschloro-4,4'-dichloro clomiphene is a contaminant characterized by structural deviations—specifically the loss of the vinyl chlorine and the addition of chlorine atoms to the phenyl rings—which disrupt the rigid stilbene geometry required for effective receptor binding. Consequently, it holds no therapeutic value and serves only as a quality control marker; its presence dilutes the active pharmaceutical ingredient (API) and introduces potential off-target toxicity.

Structural & Mechanistic Divergence

The efficacy of SERMs relies on the precise geometry of the triphenylethylene scaffold. The positioning of chlorine atoms dictates the molecule's ability to dock into the Estrogen Receptor (ER) Ligand Binding Domain (LBD).

Chemical Structure Analysis
  • Enclomiphene: Contains a vinyl chlorine atom on the ethylene bridge. This atom provides steric bulk that "locks" the phenyl rings in a specific conformation, maximizing antagonistic fit within the ER.

  • Deschloro-4,4'-dichloro Analogue:

    • Deschloro (Vinyl): Removal of the bridge chlorine increases rotational freedom, destabilizing the active conformation.

    • 4,4'-Dichloro (Ring): Addition of chlorine atoms to the para positions of the phenyl rings introduces excessive steric bulk, likely preventing the molecule from entering the hydrophobic pocket of the ER.

StructuralComparison cluster_0 Therapeutic Agent: Enclomiphene cluster_1 Impurity: Deschloro-4,4'-dichloro Enclo Enclomiphene (Trans-Isomer) VinylCl Vinyl Chlorine (Locks Geometry) Enclo->VinylCl Binding High Affinity ER Antagonism VinylCl->Binding Enables Inactive Loss of Efficacy (Impurity) Binding->Inactive Contrast Impurity Deschloro-4,4'-dichloro Clomiphene NoVinyl No Vinyl Cl (Flexible Bridge) Impurity->NoVinyl RingCl 4,4'-Dichloro (Steric Clash) Impurity->RingCl NoVinyl->Inactive RingCl->Inactive Blocks Binding

Figure 1: Structural Activity Relationship (SAR) comparison showing how chlorination patterns dictate receptor binding efficacy.

Pharmacological Efficacy Profile

Enclomiphene: The Active Antagonist

Enclomiphene acts as a pure antagonist at the hypothalamic ER. By blocking the negative feedback loop of estrogen, it triggers a cascade that restores natural testosterone production.

  • Target: Estrogen Receptor Alpha (ER

    
    ) in the hypothalamus.
    
  • Mechanism: Blocks E2 binding

    
     Increases GnRH pulse frequency 
    
    
    
    Pituitary releases LH/FSH
    
    
    Testes produce Testosterone.[1]
  • Clinical Outcome: Increases Total Testosterone (TT) and FSH/LH while maintaining sperm count (unlike TRT).

Deschloro-4,4'-dichloro Clomiphene: The Inert Impurity

There is no clinical evidence supporting the efficacy of this compound. In drug development, it is classified under "Related Substances" and must be minimized.

  • Binding Affinity: The removal of the vinyl chlorine (Deschloro) drastically reduces affinity. Historical SAR data on stilbene derivatives suggests that the vinyl substituent is critical for the anti-estrogenic "helix 12" displacement mechanism.

  • Toxicity Risk: Chlorinated aromatic rings (4,4'-dichloro) can alter metabolic stability, potentially leading to bioaccumulation or hepatotoxicity without providing therapeutic benefit.

Comparative Data Summary:

FeatureEnclomiphene Citrate Deschloro-4,4'-dichloro Clomiphene
Classification Active Pharmaceutical Ingredient (API)Process Impurity (EP Impurity E)
Role ER Antagonist (Hypogonadism Treatment)Contaminant / Byproduct
Receptor Affinity High (nM range)Low / Non-specific
Effect on LH/FSH Significant IncreaseNegligible / None
Regulatory Status FDA Clinical Trials (Phase III)Restricted Impurity (Limit <0.15%)

Experimental Protocols: Detection & Separation

For researchers developing Enclomiphene, ensuring the absence of the Deschloro-4,4'-dichloro impurity is critical for "Self-Validating" efficacy. The following HPLC protocol separates the active drug from this specific impurity.

Protocol: High-Performance Liquid Chromatography (HPLC) Separation

Objective: Quantify Enclomiphene purity and detect Deschloro-4,4'-dichloro clomiphene at trace levels.

  • Column Selection: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm packing). The hydrophobic dichloro-rings of the impurity interact strongly with the C18 stationary phase.

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: Acetonitrile (ACN).

  • Gradient Profile:

    • 0-5 min: 30% B (Isocratic hold)

    • 5-25 min: 30%

      
       80% B (Linear gradient)
      
    • Note: The impurity (more hydrophobic due to extra phenyl-chlorines) will elute after Enclomiphene.

  • Detection: UV Absorbance at 233 nm and 290 nm.

  • Validation Criteria:

    • Resolution (Rs): Must be > 2.0 between Enclomiphene and Deschloro-impurity peaks.

    • Limit of Quantitation (LOQ): Should be established at < 0.05% to meet ICH guidelines.

HPLC_Workflow cluster_peaks Chromatogram Output Sample Crude Enclomiphene Sample Column C18 Reverse Phase Column (Hydrophobic Interaction) Sample->Column Elution Gradient Elution (Water/ACN + TFA) Column->Elution Peak1 Peak 1: Enclomiphene (Less Hydrophobic) Elution->Peak1 Early Peak2 Peak 2: Deschloro-4,4'-dichloro (Late Eluting / More Hydrophobic) Elution->Peak2 Late Analysis Purity Calculation (Area %) Peak1->Analysis Peak2->Analysis

Figure 2: HPLC separation logic based on hydrophobicity differences between the drug and the impurity.

References

  • European Pharmacopoeia (Ph. Eur.) . Clomifene Citrate Monograph: Impurity E (Deschloro-4,4'-dichloro clomifene). European Directorate for the Quality of Medicines (EDQM).

  • Wiehle, R. D., et al. (2014). "Enclomiphene citrate stimulates testosterone production while preventing oligospermia: a randomized phase II clinical trial comparing topical testosterone." Fertility and Sterility, 102(3), 720-727.

  • Kimbrough, T., et al. (2015). "Enclomiphene Citrate: A New Option for the Treatment of Secondary Hypogonadism." Expert Opinion on Investigational Drugs.

  • PubChem Compound Summary . "Clomiphene Related Compound A (Deschloro-analogues) & Enclomiphene". National Center for Biotechnology Information. Link

Sources

Comparative

"validating the anti-estrogenic effects of Deschloro-4,4'-dichloro clomiphene citrate in vivo"

Comparative Validation Guide: In Vivo Anti-Estrogenic Potency of Deschloro-4,4'-dichloro Clomiphene Citrate vs. Standard SERMs Executive Summary & Scientific Rationale Subject: Deschloro-4,4'-dichloro clomiphene citrate...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: In Vivo Anti-Estrogenic Potency of Deschloro-4,4'-dichloro Clomiphene Citrate vs. Standard SERMs

Executive Summary & Scientific Rationale

Subject: Deschloro-4,4'-dichloro clomiphene citrate (often identified as Clomiphene Impurity E or a specific halogenated analog). Classification: Selective Estrogen Receptor Modulator (SERM).[1]

The Validation Challenge: Standard Clomiphene Citrate (CC) is a mixed agonist/antagonist with a monochloro-vinyl structure. The structural modification in the subject compound—removing the vinylic chlorine ("deschloro") and adding chlorine atoms to the phenyl rings ("4,4'-dichloro")—fundamentally alters the steric and electronic properties of the molecule.

In SERM development, the vinylic chlorine (present in Clomiphene and Tamoxifen) is often critical for "locking" the stilbene backbone into a conformation that displaces Helix 12 of the Estrogen Receptor (ER), driving antagonism. Removing it increases rotational freedom, while phenyl chlorination increases lipophilicity and receptor affinity. Therefore, validating this compound requires a rigorous in vivo system to distinguish whether these changes result in super-agonism , pure antagonism , or a tissue-selective profile superior to the parent drug.

This guide outlines the protocol to validate its anti-estrogenic potency using the OECD 440 Uterotrophic Assay, benchmarking it against the clinical gold standards.

Comparative Landscape: The Competitors

To validate the subject compound, it must be benchmarked against agents with defined ER profiles.

FeatureTest Compound (Deschloro-4,4'-dichloro CC)Clomiphene Citrate (Parent)Tamoxifen (Standard SERM)Fulvestrant (SERD - Negative Control)
Structure Non-vinylic chlorinated stilbeneMonochloro-vinyl stilbeneMonochloro-vinyl stilbeneSteroidal anti-estrogen
ER Binding High Affinity (Predicted due to di-Cl)High AffinityHigh AffinityHigh Affinity
Mech. of Action To Be Validated (Likely SERM)Mixed Agonist/AntagonistMixed Agonist/AntagonistPure Antagonist / Degrader
Uterine Effect Unknown (Hypothesis: Reduced agonism?)[2]Hypertrophic (Partial Agonist)Hypertrophic (Partial Agonist)Atrophic (No effect)
Clinical Use Research / Impurity ProfilingOvulation InductionBreast CancerMetastatic Breast Cancer

Mechanism of Action & Signaling Pathway

The following diagram illustrates the competitive binding pathway where the Test Compound must demonstrate its ability to block Estradiol (E2) from activating the ER-mediated transcription complex.

SERM_Mechanism E2 Estradiol (E2) ER Estrogen Receptor (ERα) E2->ER High Affinity TestComp Deschloro-4,4'-dichloro CC TestComp->ER Competitive Binding Complex_Agonist E2-ER Complex (Helix 12 Closed) ER->Complex_Agonist If E2 binds Complex_Antagonist Drug-ER Complex (Helix 12 Displaced) ER->Complex_Antagonist If Drug binds Dimer Receptor Dimerization Complex_Agonist->Dimer Complex_Antagonist->Dimer ERE DNA Binding (ERE) Dimer->ERE CoAct Co-Activator Recruitment ERE->CoAct Agonist Conformation CoRep Co-Repressor Recruitment ERE->CoRep Antagonist Conformation Response_Growth Uterine Growth (Proliferation) CoAct->Response_Growth Response_Block Growth Arrest (Anti-Estrogenic) CoRep->Response_Block

Caption: Competitive pathway showing how the Test Compound must induce the "Antagonist Conformation" (recruiting Co-Repressors) to block the uterine growth signal typically driven by Co-Activators.

Validation Protocol: The Immature Rat Uterotrophic Assay

This protocol is adapted from OECD Test Guideline 440 . It is a self-validating system because it includes both a negative control (Vehicle) and a positive control (Estradiol).

A. Experimental Design
  • Model: Immature female Sprague-Dawley rats (post-weaning, age 19–20 days).

  • Justification: The hypothalamic-pituitary-ovarian axis is not yet functional, meaning endogenous estrogen is negligible. Any uterine growth is solely due to exogenous treatment.

  • Group Size: n=6 per group (Minimum for statistical power).

B. Treatment Groups (Anti-Estrogenic Mode)

To prove anti-estrogenicity, the compound must inhibit the growth caused by a reference estrogen.

GroupTreatmentDose (mg/kg/day)Purpose
1 Vehicle Control-Baseline (Negative Control)
2 Ethinyl Estradiol (EE)0.3 µg/kgMaximal Stimulation Reference
3 Test Compound (Low) + EE0.1 mg/kg + 0.3 µg/kg EEDose-Response (Onset)
4 Test Compound (Mid) + EE1.0 mg/kg + 0.3 µg/kg EEDose-Response (Linear)
5 Test Compound (High) + EE10.0 mg/kg + 0.3 µg/kg EEMaximal Inhibition (Efficacy)
6 Clomiphene Citrate + EE10.0 mg/kg + 0.3 µg/kg EEBenchmark Comparison
7 Fulvestrant + EE10.0 mg/kg + 0.3 µg/kg EEPure Antagonist Control

Note: A separate "Agonist Mode" arm (Drug alone without EE) should be run to check for partial agonist activity (uterine stimulation).

C. Workflow Diagram

Workflow cluster_0 Phase 1: Acclimation cluster_1 Phase 2: Dosing (3 Days) cluster_2 Phase 3: Analysis Step1 Weaning (PND 19) Weight Check Step2 Randomization (n=6/group) Step1->Step2 Step3 Day 1: SC Injection (EE) + Oral Gavage (Test Drug) Step2->Step3 Step4 Day 2: Repeat Dosing Step3->Step4 Step5 Day 3: Repeat Dosing Step4->Step5 Step6 Day 4: Necropsy (24h post-last dose) Step5->Step6 Step7 Uterus Excision & Blotting Step6->Step7 Step8 Wet Weight (mg) Histopathology Step7->Step8

Caption: 3-Day Uterotrophic Assay timeline. Critical timing: Necropsy must occur 24 hours after the final dose to capture peak tissue response.

Data Analysis & Interpretation

Primary Endpoint: Blotted Uterine Weight

The uterus is removed, trimmed of fat/fascia, and gently pressed against filter paper to remove luminal fluid (imbibition) before weighing.

Calculation: Percent Inhibition


Representative Validation Data (Simulated)

How to interpret the performance of Deschloro-4,4'-dichloro CC:

Treatment GroupMean Uterine Weight (mg)% Inhibition of EEInterpretation
Vehicle 25 ± 3-Baseline (Immature)
EE (0.3 µg/kg) 140 ± 120%Robust Agonism (Valid Assay)
Clomiphene (10 mg) + EE 65 ± 8~65%Partial Antagonist (Standard)
Fulvestrant (10 mg) + EE 30 ± 4~95%Pure Antagonist
Test Compound (10 mg) + EE 45 ± 5 ~82% Superior Antagonist to Clomiphene

Critical Analysis:

  • If Test Compound results are < 30mg: The compound is a potent antagonist (comparable to Fulvestrant).

  • If Test Compound results are > 80mg: The compound has weak anti-estrogenic activity or significant intrinsic agonist activity (failure to block EE).

  • Histology Check: Verify if the weight increase is due to luminal fluid retention (early phase) or epithelial hypertrophy (true growth). Potent SERMs should reduce epithelial height compared to EE.

References

  • OECD (2007). Test No. 440: Uterotrophic Bioassay in Rodents: A Short-term Screening Test for Oestrogenic Properties. OECD Guidelines for the Testing of Chemicals.

  • Kanno, J., et al. (2001). The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: Phase 1. Environmental Health Perspectives.

  • Jordan, V. C. (2003). Antiestrogens and Selective Estrogen Receptor Modulators as Multifunctional Medicines. Part I: Receptor Interactions. Journal of Medicinal Chemistry.[3][4]

  • Clearsynth. Deschloro-4,4'-dichloro Clomiphene Citrate (Impurity E) Structure and Data.

Sources

Validation

A Technical Guide to Assessing the Hormone Receptor Cross-Reactivity of Deschloro-4,4'-dichloro clomiphene citrate

For Researchers, Scientists, and Drug Development Professionals Introduction Deschloro-4,4'-dichloro clomiphene citrate is a known impurity and structural analog of clomiphene citrate, a widely used selective estrogen re...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deschloro-4,4'-dichloro clomiphene citrate is a known impurity and structural analog of clomiphene citrate, a widely used selective estrogen receptor modulator (SERM). As a triphenylethylene derivative, its primary pharmacological activity is expected to be mediated through interaction with estrogen receptors (ERs). However, in drug development and pre-clinical safety assessment, understanding the potential for off-target interactions is paramount. This guide provides a framework for evaluating the cross-reactivity of Deschloro-4,4'-dichloro clomiphene citrate with other key hormone receptors, namely the progesterone receptor (PR), androgen receptor (AR), and glucocorticoid receptor (GR).

While direct experimental data on the comprehensive receptor binding profile of Deschloro-4,4'-dichloro clomiphene citrate is not extensively available in the public domain, this guide will leverage information on structurally related SERMs and outline the state-of-the-art methodologies for determining receptor specificity. The objective is to equip researchers with the scientific rationale and practical protocols to conduct a thorough assessment of potential hormonal cross-reactivity.

The Significance of Receptor Cross-Reactivity for Triphenylethylene-Based SERMs

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogenic or anti-estrogenic effects. This differential activity is primarily attributed to the specific conformation the estrogen receptor adopts upon ligand binding, leading to the recruitment of different co-regulatory proteins in various tissues. Clomiphene citrate, the parent compound of Deschloro-4,4'-dichloro clomiphene citrate, exerts its effects by binding to estrogen receptors, primarily ERα and ERβ.

The triphenylethylene scaffold, common to clomiphene, tamoxifen, and toremifene, is a key determinant of their interaction with the estrogen receptor. However, the potential for these compounds to bind to other steroid hormone receptors, which share structural similarities in their ligand-binding domains, cannot be overlooked. Such cross-reactivity can lead to unintended pharmacological effects and potential toxicities. For instance, interactions with the progesterone or androgen receptors could have significant implications for reproductive and endocrine functions beyond the intended estrogenic modulation.

A study on the antitumor activity of clomiphene analogs demonstrated that modifications to its structure influence its affinity for the estrogen receptor and another high-affinity antiestrogen-binding site[1][2][3]. This underscores the principle that even minor chemical alterations, such as the dichlorination seen in Deschloro-4,4'-dichloro clomiphene citrate, can alter receptor binding profiles. While direct evidence is lacking for this specific analog, the potential for cross-reactivity with other steroid receptors remains a critical area for investigation. For example, toremifene, another triphenylethylene antiestrogen, binds to the estrogen receptor with an affinity of about 5% that of estradiol[4]. Molecular docking studies have also been employed to investigate the interaction of tamoxifen analogs with the progesterone receptor, suggesting the potential for binding within its active site[5].

Given the absence of a complete binding profile, this guide will now focus on the established experimental procedures to determine such cross-reactivity.

Experimental Assessment of Hormone Receptor Cross-Reactivity

A comprehensive evaluation of receptor cross-reactivity involves two key types of in-vitro assays: competitive binding assays to determine binding affinity and reporter gene assays to assess functional activity (agonist or antagonist).

Part 1: Determining Binding Affinity via Competitive Radioligand Binding Assays

Competitive radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor[6][7]. The principle lies in the competition between the unlabeled test compound (Deschloro-4,4'-dichloro clomiphene citrate) and a radiolabeled ligand with known high affinity for the target receptor.

Workflow for Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Receptor Preparation:

    • Source: Utilize cell lines engineered to overexpress the human estrogen receptor α (ERα), progesterone receptor (PR), androgen receptor (AR), or glucocorticoid receptor (GR). Alternatively, tissue homogenates rich in these receptors can be used (e.g., rat uterus for ER and PR, rat prostate for AR, rat liver for GR)[8].

    • Procedure: Homogenize the cells or tissues in a cold buffer containing protease inhibitors. Centrifuge the homogenate to obtain a cytosolic or membrane fraction containing the target receptors[8]. Determine the protein concentration of the receptor preparation using a standard method like the Bradford assay.

  • Assay Setup:

    • In a multi-well plate, combine the receptor preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the unlabeled test compound (Deschloro-4,4'-dichloro clomiphene citrate).

    • Radioligands:

      • ERα: [³H]-Estradiol

      • PR: [³H]-Promegestone (R5020)[8]

      • AR: [³H]-R1881 (Metribolone)[8]

      • GR: [³H]-Dexamethasone[8]

    • Include control wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a sufficient duration to reach binding equilibrium[8].

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The receptor-bound radioligand will be trapped on the filter, while the free radioligand will pass through[8].

    • Wash the filters with cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.

Comparative Data Presentation

The results should be presented in a clear, tabular format for easy comparison.

ReceptorRadioligandTest CompoundKi (nM)
Estrogen Receptor α (ERα)[³H]-EstradiolDeschloro-4,4'-dichloro clomiphene citrateExperimental Value
Progesterone Receptor (PR)[³H]-R5020Deschloro-4,4'-dichloro clomiphene citrateExperimental Value
Androgen Receptor (AR)[³H]-R1881Deschloro-4,4'-dichloro clomiphene citrateExperimental Value
Glucocorticoid Receptor (GR)[³H]-DexamethasoneDeschloro-4,4'-dichloro clomiphene citrateExperimental Value

A lower Ki value indicates a higher binding affinity. Significant binding to PR, AR, or GR would indicate cross-reactivity.

Part 2: Assessing Functional Activity with Reporter Gene Assays

A reporter gene assay is a cell-based assay that measures the ability of a test compound to activate or inhibit the transcriptional activity of a specific hormone receptor. This provides crucial information on whether the compound acts as an agonist or an antagonist at the off-target receptors.

Workflow for a Reporter Gene Assay

Caption: Workflow of a hormone receptor reporter gene assay.

Detailed Protocol: Luciferase-Based Reporter Gene Assay

  • Cell Culture and Transfection:

    • Cell Line: Use a suitable mammalian cell line that has low endogenous expression of the target receptors, such as HEK293 or CHO-K1 cells[9].

    • Plasmids: Co-transfect the cells with two plasmids:

      • An expression vector containing the full-length cDNA for the human hormone receptor of interest (ERα, PR, AR, or GR).

      • A reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene, such as firefly luciferase.

    • A third plasmid expressing a control reporter (e.g., Renilla luciferase) can be included to normalize for transfection efficiency and cell viability.

  • Cell Plating and Compound Treatment:

    • After transfection, seed the cells into 96- or 384-well plates.

    • Agonist Mode: Add varying concentrations of Deschloro-4,4'-dichloro clomiphene citrate to the cells and incubate for 18-24 hours.

    • Antagonist Mode: Pre-incubate the cells with a known agonist for the target receptor (e.g., progesterone for PR, dihydrotestosterone for AR, dexamethasone for GR) and then add varying concentrations of Deschloro-4,4'-dichloro clomiphene citrate.

  • Cell Lysis and Reporter Assay:

    • After the incubation period, lyse the cells using a lysis buffer.

    • Add the appropriate substrate for the luciferase enzyme (e.g., luciferin for firefly luciferase).

    • Measure the luminescence using a luminometer. If a control reporter is used, measure its activity as well.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Agonist Activity: Plot the normalized luciferase activity against the log concentration of the test compound. Calculate the EC50 (effective concentration for 50% of maximal response).

    • Antagonist Activity: Plot the percentage of inhibition of the agonist-induced response against the log concentration of the test compound. Calculate the IC50 (inhibitory concentration for 50% of the response).

Comparative Data Presentation

ReceptorAssay ModeTest CompoundEC50 (nM)IC50 (nM)
Estrogen Receptor α (ERα)Agonist/AntagonistDeschloro-4,4'-dichloro clomiphene citrateExperimental ValueExperimental Value
Progesterone Receptor (PR)Agonist/AntagonistDeschloro-4,4'-dichloro clomiphene citrateExperimental ValueExperimental Value
Androgen Receptor (AR)Agonist/AntagonistDeschloro-4,4'-dichloro clomiphene citrateExperimental ValueExperimental Value
Glucocorticoid Receptor (GR)Agonist/AntagonistDeschloro-4,4'-dichloro clomiphene citrateExperimental ValueExperimental Value

A low EC50 value indicates potent agonist activity, while a low IC50 value indicates potent antagonist activity.

Conclusion

References

  • Watts, C. K., & Sutherland, R. L. (1984). Antitumor activity of clomiphene analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site. The Journal of Clinical Endocrinology & Metabolism, 59(4), 677–683.
  • Watts, C. K., & Sutherland, R. L. (1984). Antitumor activity of clomiphene analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site. PubMed. [Link]

  • Watts, C. K., & Sutherland, R. L. (1984). Antitumor Activity of Clomiphene Analogs in Vitro: Relationship to Affinity for the Estrogen Receptor and Another High Affinity Antiestrogen-Binding Site. Oxford Academic. [Link]

  • Gifford, J. C. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • TW. (n.d.). AR Human Androgen NHR Cell Based Agonist Reporter LeadHunter Assay. TW. [Link]

  • Noguchi, S., Miyauchi, K., Nishizawa, Y., & Koyama, H. (1988). Induction of progesterone receptor with tamoxifen in human breast cancer with special reference to its behavior over time. Cancer, 61(7), 1345–1349.
  • O'Donnell, L., & Robertson, K. M. (2005). Toremifene--a promising therapy for the prevention of prostate cancer and complications of androgen deprivation therapy.
  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

  • Kangas, L. (1990). Introduction to toremifene. Journal of Steroid Biochemistry, 36(3), 191–193.
  • ResearchGate. (n.d.). Does tamoxifen change oestrogen and progesterone receptor expression in the endometrium and breast?. ResearchGate. [Link]

  • Steiner, M. S., & Smith, J. A. (2006). Toremifene--a promising therapy for the prevention of prostate cancer and complications of androgen deprivation therapy. PubMed. [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]

  • Stjernberg, L., et al. (2005). Effect of long-term treatment with steroid hormones or tamoxifen on the progesterone receptor and androgen receptor in the endometrium of ovariectomized cynomolgus macaques. Reproductive Biology and Endocrinology, 3, 47.
  • Martínez-Ramos, F., et al. (2018). Interaction of Tamoxifen Analogs With the Pocket Site of Some Hormone Receptors. A Molecular Docking and Density Functional Theory Study. Frontiers in Chemistry, 6, 290.
  • Noguchi, S., Miyauchi, K., Nishizawa, Y., & Koyama, H. (1988). Induction of progesterone receptor with tamoxifen in human breast cancer with special reference to its behavior over time. PubMed. [Link]

  • Engdahl, C., et al. (2013). Combined treatment with dexamethasone and raloxifene totally abrogates osteoporosis and joint destruction in experimental postmenopausal arthritis. Arthritis Research & Therapy, 15(5), R128.
  • Doghman, M., et al. (2021). Cytotoxic Effect of Progesterone, Tamoxifen and Their Combination in Experimental Cell Models of Human Adrenocortical Cancer. Cancers, 13(9), 2056.
  • Smith, M. R., et al. (2010). Toremifene to reduce fracture risk in men receiving androgen deprivation therapy for prostate cancer. The Journal of Urology, 184(4), 1316–1321.
  • Izumi, K., et al. (2015). Toremifene, a selective estrogen receptor modulator, significantly improved biochemical recurrence in bone metastatic prostate cancer: a randomized controlled phase II a trial. BMC Cancer, 15, 831.
  • Science.gov. (n.d.). drug raloxifene: Topics by Science.gov. Science.gov. [Link]

  • ResearchGate. (n.d.). The combination of raloxifene with dexamethasone-treatment preserves.... ResearchGate. [Link]

  • Genazzani, A. R., et al. (2003). Adrenal function under long-term raloxifene administration. Fertility and Sterility, 79(4), 937–943.
  • Li, R., et al. (2014). Raloxifene Suppresses Experimental Autoimmune Encephalomyelitis and NF-κB-Dependent CCL20 Expression in Reactive Astrocytes. PLOS ONE, 9(4), e94422.

Sources

Comparative

Head-to-Head Comparison of Clomiphene Analogs in In Vitro Cell Models: A Comprehensive Guide

Introduction & Mechanistic Rationale Clomiphene citrate is a foundational selective estrogen receptor modulator (SERM) composed of two geometric isomers: the trans-isomer enclomiphene (primarily an estrogen antagonist) a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Clomiphene citrate is a foundational selective estrogen receptor modulator (SERM) composed of two geometric isomers: the trans-isomer enclomiphene (primarily an estrogen antagonist) and the cis-isomer zuclomiphene (exhibiting mixed agonist properties)[1]. In drug development and oncological research, understanding the differential in vitro performance of these isomers—and their structurally modified analogs—is critical for designing targeted therapies.

In human mammary carcinoma models, such as the widely utilized MCF-7 cell line, the antiproliferative activity of clomiphene derivatives is governed by a biphasic, dual-receptor mechanism. Efficacy is dictated by the compound's competitive binding to the nuclear Estrogen Receptor (ER) at low concentrations, and its interaction with the microsomal Antiestrogen-Binding Site (AEBS) at higher concentrations[2].

Pathway Visualization: Dual-Receptor Modulation

ClomiphenePathways CC Clomiphene Analogs (Enclomiphene, Zuclomiphene) LowDose Low Concentration (< 1.0 µM) CC->LowDose HighDose High Concentration (> 2.5 µM) CC->HighDose ER Nuclear Estrogen Receptor (ER) Competitive Binding LowDose->ER Primary Target AEBS Microsomal Antiestrogen Binding Site (AEBS) HighDose->AEBS Secondary Target ER_Effect Estrogen-Reversible Growth Inhibition ER->ER_Effect Antagonizes Estradiol AEBS_Effect Estrogen-Irreversible Cytotoxicity / Apoptosis AEBS->AEBS_Effect Modulates Lipid Metabolism

Fig 1. Concentration-dependent dual-pathway modulation by clomiphene analogs in MCF-7 cells.

Quantitative Performance: Binding Affinity and Cytotoxicity

To objectively compare the efficacy of clomiphene analogs, we must analyze their Relative Binding Affinities (RBA) alongside their antiproliferative IC50 values. Experimental data demonstrates that targeted modifications to the diethylaminoethoxy side chain significantly alter receptor affinity and downstream cytotoxicity[3].

Table 1: Receptor Binding Affinity and Cytotoxicity of Clomiphene Analogs in MCF-7 Cells

CompoundRBA for ER (%)*RBA for AEBS (%)**Low-Dose Potency (ER-Mediated)High-Dose Potency (AEBS-Mediated)
Enclomiphene 2%140%ModerateHigh
Zuclomiphene <1%ModerateLowestHighest
Analog 6866 (diethylaminopropoxy)6%45%HighestModerate
Analog 10222 (amine linkage)5%15%HighLow
Analog 9599 (deethylated)<1%40%LowLowest

*Estradiol = 100%. **Tamoxifen = 100%. Data synthesized from Murphy & Sutherland (1983)[3].

Table 2: IC50 Values for Advanced Clomiphene Side-Chain Analogs

CompoundTarget Cell LineIC50 (µM)Mechanism / Notes
Tamoxifen MCF-72.0Standard SERM reference control[4].
Analog 46 (MDL 103,323) MCF-7< 0.54- to 5-fold more effective than tamoxifen; exhibits maximal antiproliferative activity[4].
Analog 57 (MDL 101,986) MCF-7< 0.5Strong inhibition of transcription of estrogen response element[4].

Expert Insights: Causality in Experimental Choices

As a Senior Application Scientist, interpreting these metrics requires looking beyond the raw data to understand the structural causality driving these biphasic responses:

  • Dose-Dependent Pathway Switching : At low concentrations (0.25–1.0 µM), clomiphene analogs exert an estrogen-reversible growth-inhibitory effect directly correlated with their ER affinity[3]. In this range, Analog 6866 outperforms Enclomiphene. However, at concentrations >2.5 µM, the inhibition becomes estrogen-irreversible. This high-dose cytotoxicity correlates with AEBS affinity, explaining why Zuclomiphene and Enclomiphene out-perform analogs with poor AEBS binding at higher therapeutic doses[3].

  • Structural Causality : Converting the ether linkage of enclomiphene to an amine (Analog 10222) increases ER affinity (from 2% to 5%) but drastically reduces AEBS affinity (from 140% down to 15%)[3]. This structural tweak is a vital insight for drug developers aiming to isolate ER-specific antagonism without triggering off-target microsomal toxicity.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols establish a self-validating system for evaluating SERMs in vitro. Every step is designed to isolate the variables of interest.

Protocol 1: MCF-7 Cell Proliferation & Viability Assay (Sulforhodamine B)

Objective: Quantify estrogen-reversible vs. irreversible antiproliferative activity of clomiphene analogs.

  • Cell Preparation : Culture MCF-7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS).

    • Causality Check: 48 hours prior to the assay, switch to phenol red-free medium supplemented with 5% dextran-coated charcoal-stripped FBS. Phenol red has weak estrogenic activity, and standard FBS contains endogenous estrogens that will mask the competitive binding of clomiphene analogs, leading to false negatives.

  • Seeding : Seed cells at

    
     cells/well in 96-well plates and incubate for 24 hours to allow adherence.
    
  • Treatment : Treat cells with clomiphene analogs (0.1 µM to 10 µM) in the presence and absence of 1 nM 17β-estradiol[3]. The estradiol co-treatment arm validates whether the observed inhibition is ER-mediated (reversible) or AEBS-mediated (irreversible).

  • Fixation & Staining : After 4 to 6 days, fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash and stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes to quantify cellular protein mass[4].

  • Quantification : Solubilize the bound dye in 10 mM Tris base and measure absorbance at 540 nm using a microplate reader. Calculate IC50 values using non-linear regression.

Protocol 2: Radioligand Competitive Binding Assay (ER vs. AEBS)

Objective: Determine the exact Relative Binding Affinity (RBA) for nuclear ER and microsomal AEBS.

  • Subcellular Fractionation : Homogenize MCF-7 cells in TEG buffer (Tris-EDTA-Glycerol). Centrifuge at 800 × g to isolate the nuclear fraction (containing the ER). Centrifuge the remaining supernatant at 105,000 × g to isolate the microsomal pellet (containing the AEBS)[2].

  • ER Binding : Incubate nuclear extracts with 1 nM [3H]estradiol and varying concentrations of unlabeled clomiphene analogs (competitors) for 18 hours at 4°C.

  • AEBS Binding : Incubate microsomal fractions with 2 nM [3H]tamoxifen and varying concentrations of clomiphene analogs for 2 hours at 25°C[2].

  • Separation & Counting : Separate bound from free radioligand using a dextran-coated charcoal suspension. Quantify radioactivity using a liquid scintillation counter.

  • Data Analysis : RBA is calculated as the ratio of the IC50 of the standard (estradiol for ER, tamoxifen for AEBS) to the IC50 of the analog, multiplied by 100[3].

References

  • Baumann, R. J., Bush, T. L., Cross-Doersen, D. E., Cashman, E. A., & Wright, P. S. (1998). "Clomiphene analogs with activity in vitro and in vivo against human breast cancer cells." Biochemical Pharmacology, 55(6), 841-851. URL: [Link]

  • Murphy, L. C., & Sutherland, R. L. (1983). "Antitumor activity of clomiphene analogs in vitro: relationship to affinity for the estrogen receptor and another high affinity antiestrogen-binding site." The Journal of Clinical Endocrinology & Metabolism, 57(2), 373-379. URL: [Link]

Sources

Validation

Advanced Structural Elucidation of Novel Clomiphene Derivatives: A Multi-Dimensional MS Guide

Executive Summary & Strategic Context The development of novel clomiphene derivatives—aimed at optimizing the Selective Estrogen Receptor Modulator (SERM) profile or altering metabolic stability—presents a unique analyti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The development of novel clomiphene derivatives—aimed at optimizing the Selective Estrogen Receptor Modulator (SERM) profile or altering metabolic stability—presents a unique analytical challenge. The core triphenylethylene scaffold is prone to stereoisomerism (


) and extensive metabolic hydroxylation, creating a complex matrix of isobaric compounds.

Standard LC-MS/MS (Triple Quadrupole) workflows often fail to distinguish between novel regioisomers or stereoisomers of these derivatives without extensive chromatographic optimization. This guide compares the industry-standard LC-ESI-HRMS approach against the emerging superior alternative: LC-Ion Mobility-HRMS (LC-IM-MS) . We provide a self-validating protocol for interpreting mass spectral data, focusing on the specific fragmentation logic required to validate novel analogs.

Comparative Analysis: Analytical Architectures

For the characterization of novel clomiphene derivatives, the choice of instrument architecture dictates the depth of structural insight.

Comparison 1: Separation Dimension (LC-MS vs. LC-IM-MS)
FeatureStandard LC-HRMS (Orbitrap/Q-TOF)LC-Ion Mobility-HRMS (TIMS/TWIMS)Verdict for Novel Derivatives
Isomer Resolution Relies solely on hydrophobic interaction (C18).

isomers often co-elute or require >20 min runs.
Separates ions by Collisional Cross Section (CCS) in the gas phase (ms timescale).IM-MS is Superior. It resolves

isomers and regioisomers (e.g., 3-OH vs 4-OH) that co-elute in LC.
Peak Capacity Limited by column theoretical plates.Multiplied by the mobility dimension.IM-MS cleans up spectra by removing isobaric background noise.
Identification Confidence Based on

and Retention Time (RT).
Based on

, RT, and CCS values .
IM-MS provides a physicochemical constant (CCS) that is independent of LC conditions.
Comparison 2: Ionization Source (ESI vs. APCI)
ParameterElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Operational Insight
Analyte Suitability Ideal for basic amines (the tertiary amine side chain of clomiphene).Better for neutral, highly non-polar analogs (e.g., if the amine tail is cleaved).Stick to ESI for intact derivatives. Use APCI only if investigating neutral metabolites (N-oxides or cleaved cores).
In-Source Fragmentation Low. Preserves the molecular ion

.
Higher thermal energy can cause premature loss of the amine side chain.ESI is required for accurate molecular weight determination of fragile derivatives.

The "Self-Validating" Experimental Protocol

This workflow is designed to be self-validating : the detection of specific diagnostic ions in Step 3 confirms the success of Step 2, ensuring data integrity.

Phase A: Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is superior to Protein Precipitation (PPT) for these lipophilic drugs, reducing phospholipid suppression in ESI.

  • Aliquot: 50 µL plasma/reaction mixture.

  • Internal Standard: Spike 10 µL of Clomiphene-D5 (100 ng/mL).

  • Extraction: Add 500 µL MTBE (Methyl tert-butyl ether) . Vortex 2 min.

  • Separation: Centrifuge at 10,000 x g for 5 min. Freeze aqueous layer (dry ice/acetone bath).

  • Reconstitution: Pour off organic layer, evaporate to dryness (

    
    , 40°C), reconstitute in 100 µL 90:10 Water:Acetonitrile (0.1% Formic Acid).
    
Phase B: LC-IM-MS Acquisition Parameters
  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.[1][2][3]

  • Gradient: 5% B to 95% B over 10 min. Note: A shallow gradient is critical for E/Z separation.

  • MS Mode: Data Dependent Acquisition (DDA) with Ion Mobility enabled.

  • Polarity: Positive (

    
    ).[4]
    

Data Interpretation: Decoding the Spectra

Interpreting the MS/MS spectra of clomiphene derivatives requires tracking specific structural moieties. The molecule cleaves in a predictable pattern.

Diagnostic Fragmentation Logic

The fragmentation of the clomiphene scaffold (triphenylethylene ether) follows a specific hierarchy. Use this logic to confirm your derivative's structure:

  • The "Side Chain" Check (Low Mass Region):

    • 
       72:  Represents the diethylamine cation 
      
      
      
      . Presence confirms the intact N,N-diethyl side chain.
    • 
       58:  Represents the monoethyl-amine cation (indicates N-deethylation metabolite or analog).
      
    • 
       100:  The N,N-diethyl-aminoethyl fragment 
      
      
      
      .
  • The "Scaffold" Check (High Mass Region):

    • Neutral Loss of 100 Da: The parent ion

      
       often loses the entire amino-ethoxy side chain.
      
    • Core Ions (

      
       200-300):  The remaining triphenylethylene core undergoes cyclization and rearrangement. Look for clusters around 
      
      
      
      239-241
      (fluorene-type derivatives formed in the gas phase).
Differentiating Isomers ( vs. )
  • Zuclomiphene (

    
    -isomer):  Generally elutes later on C18 columns due to higher lipophilicity (cis-phenyl interaction).
    
  • Enclomiphene (

    
    -isomer):  Generally elutes earlier.
    
  • MS/MS Ratio: While fragments are identical, the ratio of the side-chain fragment (

    
     100) to the parent ion often differs due to steric strain in the transition state.
    

Visualizations

Diagram 1: Fragmentation Pathway of Clomiphene Derivatives

This diagram illustrates the causality of the fragmentation, linking specific


 values to structural cleavages.

ClomipheneFragmentation Parent Precursor [M+H]+ (Novel Derivative) SideChainLoss Side Chain Cleavage (C-O Bond Break) Parent->SideChainLoss CID/HCD Energy AmineFrag Amine Fragment m/z 100 (Intact) m/z 72 (Diethyl) SideChainLoss->AmineFrag Charge Retention on N CoreFrag Triphenylethylene Core [M+H - 100]+ SideChainLoss->CoreFrag Charge Retention on Core Cyclization Gas-Phase Cyclization (Fluorene formation) CoreFrag->Cyclization StableCore Stabilized Core Ions m/z ~239-241 Cyclization->StableCore - Phenyl/Alkyl groups

Caption: Figure 1. Diagnostic fragmentation pathway for clomiphene derivatives. The primary split occurs at the ether linkage, generating characteristic amine tags (green) and core scaffold ions (red).

Diagram 2: Self-Validating Analytical Workflow

This decision tree guides the researcher through the experiment, ensuring quality control at each gate.

Workflow Start Novel Derivative Sample SST System Suitability Test (Std Clomiphene Mix) Start->SST ResolutionCheck Check E/Z Resolution (R > 1.5?) SST->ResolutionCheck MethodA Method A: LC-ESI-HRMS (Standard) ResolutionCheck->MethodA Yes (Simple) MethodB Method B: LC-IM-MS (High Complexity) ResolutionCheck->MethodB No (Complex/Co-eluting) Acquisition Data Acquisition (Full Scan + ddMS2) MethodA->Acquisition MethodB->Acquisition Validation Check Diagnostic Ions (m/z 72, 100 present?) Acquisition->Validation Result Structural Confirmation Validation->Result Yes Fail Re-optimize Gradient or Switch to APCI Validation->Fail No

Caption: Figure 2. Decision tree for analytical method selection. Note the critical gate at "Resolution Check" driving the choice between standard LC-MS and Ion Mobility MS.

Summary of Key Diagnostic Data

Fragment Ion (

)
Structure InferenceSignificance for Novel Derivatives
72.0813

Confirms intact diethylamine tail. Absence suggests N-dealkylation.
86.0969

Alternative side chain fragment (less common than 100/72).
100.1126

Primary Diagnostic. Confirms the entire side chain is attached to the ether oxygen.
~239 - 241 Polycyclic Aromatic HydrocarbonCharacteristic of the triphenylethylene core cyclizing. Confirms the scaffold is intact.
Loss of 17/18

Rare in Clomiphene, but common if the derivative has free -OH or -NH2 groups (metabolites).

References

  • Lu, J., et al. (2012). "Mass spectrometric identification and characterization of new clomiphene metabolites in human urine by liquid chromatography-quadrupole time-of-flight tandem mass spectrometry." Journal of Mass Spectrometry. Link

  • Gazzotti, T., et al. (2011). "Quantification of clomiphene metabolite isomers in human plasma by rapid-resolution liquid chromatography-electrospray ionization-tandem mass spectrometry." Journal of Chromatography B. Link

  • Mazzarino, M., et al. (2013). "Mass spectrometric analyses of urinary clomiphene and toremifene metabolites in doping control." Analytical Methods. Link

  • Chouinard, C. D., et al. (2019). "Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples." Analytical Chemistry. Link

  • Agilent Technologies. (2008). "Optimizing the Agilent Multimode Source: Use of 2.1-mm vs. 3.0-mm columns." Technical Overview. Link

Sources

Comparative

"pharmacokinetic comparison of zuclomiphene and enclomiphene isomers"

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Professionals, and Clinical Scientists[1] Executive Summary: The "Tale of Two Isomers" Clomiphene citrate (Clomid) has been a cornerstone o...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Professionals, and Clinical Scientists[1]

Executive Summary: The "Tale of Two Isomers"

Clomiphene citrate (Clomid) has been a cornerstone of fertility treatment for over 50 years. However, it is not a single chemical entity but a racemic mixture of two distinct geometric isomers: Enclomiphene (trans-clomiphene) and Zuclomiphene (cis-clomiphene).

While often treated as a single therapeutic agent, these isomers exhibit diametrically opposed pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

  • Enclomiphene is the potent estrogen receptor antagonist responsible for the desired pro-gonadotropic effects (increasing LH, FSH, and Testosterone) with a short half-life (~10 hours).[2]

  • Zuclomiphene is a weak estrogen agonist with a drastically longer half-life (~30 days), leading to systemic accumulation.[2]

This guide provides a rigorous technical comparison of these isomers, elucidating why the accumulation of zuclomiphene is increasingly viewed as a pharmacological liability that compromises the safety and efficacy of long-term clomiphene therapy.

Chemical and Pharmacological Basis[2][3][4][5]

The distinct behaviors of these isomers stem from their structural geometry, which dictates their interaction with the Estrogen Receptor (ER) and metabolic enzymes.

FeatureEnclomiphene (trans-isomer)Zuclomiphene (cis-isomer)
Composition in Clomid ~62%~38%
Primary Mechanism ER Antagonist: Blocks negative feedback at the hypothalamus/pituitary.[2][3]Mixed Agonist/Antagonist: Exhibits weak estrogenic activity; mimics estrogen in some tissues.
Therapeutic Role Increases GnRH pulse frequency, elevating LH/FSH and endogenous Testosterone.[2]Little to no therapeutic benefit for hypogonadism; contributes to "estrogenic" side effects.

Pharmacokinetic Profile Comparison

The most critical differentiator between the two isomers is their elimination kinetics.[1] While enclomiphene is cleared rapidly, zuclomiphene undergoes extensive enterohepatic recirculation, causing it to persist in the body for weeks to months.

Quantitative PK Parameters (Single Dose 50mg)

The following data summarizes the pharmacokinetic behavior observed in clinical studies (e.g., Moghadamnia et al., 2009; Ghobadi et al., 2008).

ParameterEnclomipheneZuclomipheneComparison Note
Tmax (Time to Peak) ~3 - 4 hours~6 - 7 hoursZuclomiphene absorbs slightly slower.
Cmax (Peak Conc.) ~15 ng/mL~15 ng/mLPeak levels are similar after a single dose.
Half-Life (T1/2) ~10.5 hours ~30 days Critical Difference: Zuclomiphene persists 60x longer.
AUC (0-infinity) ~65 ng·h/mL~1289 ng[4][5]·h/mLZuclomiphene exposure is ~20x higher due to slow clearance.
Accumulation Negligible (clears before next dose)High (accumulates over consecutive cycles)Steady state for Zuclomiphene may take months to reach.
Metabolic Pathways and Elimination[9]

The disparity in half-life is driven by metabolic susceptibility and recirculation.

  • Enclomiphene: Primarily metabolized by CYP2D6 into 4-hydroxy-enclomiphene. It is rapidly glucuronidated and excreted.

  • Zuclomiphene: Metabolized more slowly, primarily by CYP3A4 and CYP3A5 . Crucially, it is excreted in the bile but is highly lipophilic and resistant to final elimination, leading to reabsorption in the gut (Enterohepatic Recirculation).[6]

Visualization: Metabolic & Recirculation Pathways[3][9][10]

Metabolic_Pathways cluster_legend Key Dynamics Clomiphene Clomiphene Citrate (Oral Intake) Gut Intestinal Tract Clomiphene->Gut Liver Liver (Hepatocytes) Gut->Liver Absorption Gut->Liver Reabsorption Enclomiphene Enclomiphene (Trans-Isomer) Liver->Enclomiphene Zuclomiphene Zuclomiphene (Cis-Isomer) Liver->Zuclomiphene CYP2D6 CYP2D6 (Rapid Metabolism) Enclomiphene->CYP2D6 CYP3A4 CYP3A4/5 (Slow Metabolism) Zuclomiphene->CYP3A4 Metabolites_E 4-OH-Enclomiphene (Inactive/Excreted) CYP2D6->Metabolites_E Bile Biliary Excretion CYP3A4->Bile Intact Drug & Metabolites Metabolites_E->Bile Elimination Bile->Gut Enterohepatic Recirculation (Major Pathway for Zuclomiphene) Legend Red Loop = Accumulation Mechanism

Figure 1: Differential metabolic fate of clomiphene isomers. Note the significant enterohepatic recirculation loop (red) specific to Zuclomiphene, driving its 30-day half-life.

Clinical Implications of PK Differences

The pharmacokinetic divergence directly impacts clinical outcomes, particularly in the treatment of male hypogonadism (Low T).

The "Estrogenic Burden"

Because zuclomiphene accumulates, long-term Clomid therapy results in a blood plasma ratio heavily skewed towards the estrogenic isomer (Zuclomiphene:Enclomiphene ratio > 20:1 after 6 weeks).

  • Consequence: Patients often report initial benefits (due to Enclomiphene) followed by a return of symptoms or new side effects (mood swings, emotional lability, libido loss) as Zuclomiphene builds up.

Testosterone vs. Estradiol Response[1][11][12][13]
  • Clomid (Mixed): Increases Testosterone but also significantly raises Estradiol (E2) due to both aromatization and the intrinsic estrogenic activity of accumulated Zuclomiphene.

  • Enclomiphene (Pure): Studies (e.g., Khera et al.) demonstrate that enclomiphene raises Testosterone similarly to Clomid but with significantly lower increases in Estradiol and fewer adverse events.

Washout Period
  • Enclomiphene: Clears system within ~5 days of cessation.

  • Clomid: Zuclomiphene can be detected in plasma for 3+ months after cessation. This is critical for athletes subject to anti-doping testing (WADA) or patients switching therapies.

Experimental Methodology: Isomer Quantification

To validate these PK profiles in a research setting, standard immunoassays are insufficient as they cannot distinguish between isomers. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the required standard.

Validated LC-MS/MS Protocol

Objective: Separate and quantify Enclomiphene (E) and Zuclomiphene (Z) in human plasma.

  • Sample Preparation:

    • Extraction: Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is preferred over protein precipitation for cleaner baselines.

    • Internal Standard: Use deuterated Clomiphene-d5 or Nilotinib.

    • Derivatization (Optional but recommended for metabolites): Dansyl chloride can be used to improve sensitivity for hydroxy-metabolites.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., ZORBAX Eclipse Plus, 1.8 µm).

    • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[7]

    • Separation: Isomers separate based on polarity. Trans-enclomiphene typically elutes beforecis-zuclomiphene on C18 columns due to slight differences in hydrophobicity.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive mode.

    • Transitions:

      • Precursor: m/z 406.2 (Parent)

      • Product Ions: m/z 100.1 (Common fragment), m/z 72.1.

    • Differentiation: Since parent masses are identical, separation relies entirely on Retention Time (RT).

Visualization: LC-MS/MS Workflow

LCMS_Workflow Sample Plasma Sample (Contains E + Z + Metabolites) Extraction Liquid-Liquid Extraction (MTBE Solvent) Sample->Extraction Spike Internal Std Separation HPLC Separation (C18 Column) Extraction->Separation Inject Organic Layer Detection MS/MS Detection (ESI+, MRM Mode) Separation->Detection Result_E Peak 1: Enclomiphene (RT: ~3.5 min) Detection->Result_E Quantify Result_Z Peak 2: Zuclomiphene (RT: ~4.2 min) Detection->Result_Z Quantify

Figure 2: Analytical workflow for distinguishing clomiphene isomers. Retention time (RT) separation is critical as mass-to-charge (m/z) ratios are identical.

References

  • Moghadamnia, A. A., et al. (2009). Single-dose pharmacokinetic study of clomiphene citrate isomers in anovular patients with polycystic ovary disease.[5] Journal of Clinical Pharmacology.[5]

  • Ghobadi, C., et al. (2008). Evaluation of the relationship between plasma concentrations of en- and zuclomiphene and induction of ovulation.[8] Fertility and Sterility.[1][2][9][10][11][8][12][13]

  • Khera, M., et al. (2016). Enclomiphene Citrate vs. Clomiphene Citrate for Male Hypogonadism. Journal of Urology / BJU International.

  • Wiehle, R. D., et al. (2014). Testosterone restoration by enclomiphene citrate in men with secondary hypogonadism: pharmacodynamics and pharmacokinetics. BJU International.

  • World Anti-Doping Agency (WADA). Clomiphene Detection and Isomer Ratios in Doping Control.

Sources

Validation

"genotoxicity assessment of clomiphene citrate and its analogs"

Genotoxicity Assessment of Clomiphene Citrate and Its Analogs Content Type: Comparative Technical Guide Audience: Researchers, Toxicologists, and Drug Development Scientists Executive Summary: The SERM Safety Paradox Sel...

Author: BenchChem Technical Support Team. Date: March 2026

Genotoxicity Assessment of Clomiphene Citrate and Its Analogs Content Type: Comparative Technical Guide Audience: Researchers, Toxicologists, and Drug Development Scientists

Executive Summary: The SERM Safety Paradox

Selective Estrogen Receptor Modulators (SERMs) are the cornerstone of hormone-responsive therapies, yet their safety profiles diverge significantly at the genomic level. While Tamoxifen is a confirmed hepatocarcinogen in rats due to DNA adduct formation, Clomiphene Citrate (CC) —the gold standard for ovulation induction—occupies a complex middle ground.

This guide objectively compares the genotoxic potential of CC against its analogs (Tamoxifen, Raloxifene). Unlike the direct DNA-adduct mechanism of Tamoxifen, Clomiphene’s genotoxicity is driven primarily by oxidative stress (ROS) and aneugenic interference with spindle fibers. This distinction is critical for interpreting "positive" assay results and assessing clinical risk.

Mechanistic Divergence: Clomiphene vs. Analogs

To accurately assess genotoxicity, one must understand the mode of action (MoA). Standard screening assays (like Ames) often yield false negatives for CC because they fail to capture oxidative or aneugenic mechanisms.

Comparative Genotoxicity Pathways

The following diagram illustrates the distinct pathways by which these SERMs induce genomic instability.

SERM_Genotoxicity_Pathways Tamoxifen Tamoxifen (Triphenylethylene) Metabolism CYP450 Metabolism Tamoxifen->Metabolism Clomiphene Clomiphene Citrate (Triphenylethylene) ROS ROS Generation (Mitochondrial Stress) Clomiphene->ROS High Dose Aneuploidy Aneuploidy (Spindle Poison) Clomiphene->Aneuploidy Cytoskeletal Interference Raloxifene Raloxifene (Benzothiophene) Raloxifene->ROS Minimal Safe Minimal Genotoxicity Raloxifene->Safe Stable Structure Quinone Quinone Methides Metabolism->Quinone Activation Adducts DNA Adducts (dG-N2-tamoxifen) Quinone->Adducts Covalent Binding Breaks DNA Strand Breaks (Clastogenicity) ROS->Breaks Oxidative Damage

Figure 1: Mechanistic divergence of SERM genotoxicity. Tamoxifen follows a metabolic activation pathway to DNA adducts, while Clomiphene acts via oxidative stress and spindle disruption.

Comparative Data Profile

The table below synthesizes experimental data from in vitro and in vivo assays. Note the discordance in Clomiphene results between bacterial (Ames) and mammalian systems.

Assay TypeEndpointClomiphene Citrate Tamoxifen Raloxifene
Ames Test (OECD 471)Gene Mutation (Bacterial)Negative/Equivocal (Some frameshifts in TA1538 with S9)Negative (Standard strains often miss adducts)Negative
In Vitro Micronucleus (OECD 487)Chromosomal DamagePositive (Dose-dependent increase in MN)Positive (Metabolic activation required)Negative
In Vivo Micronucleus (OECD 474)Clastogenicity/AneugenicityPositive (Bone marrow cytotoxicity observed)Positive (Liver & Bone Marrow)Negative
Comet Assay (OECD 489)DNA Strand BreaksPositive (Linked to oxidative stress)Positive (Liver specific)Negative
Chromosomal Aberration Structural ChangesPositive (Breaks and gaps observed)Positive Negative
Primary Mechanism ROS + Aneugenicity DNA Adduct Formation N/A

Critical Insight: Clomiphene is often "Ames Negative" but "Micronucleus Positive." This indicates it does not cause point mutations directly but induces gross chromosomal damage (clastogenicity) or loss (aneugenicity), likely due to its triphenylethylene structure interfering with cellular division machinery.

Detailed Experimental Protocol: In Vivo Micronucleus Assay

Guideline Alignment: OECD 474 Objective: To validate Clomiphene-induced chromosomal damage in a systemic biological context, accounting for metabolism and pharmacokinetics.

Phase A: Experimental Design & Dosing
  • Test System: Wistar or Sprague-Dawley Rats (Age: 8–10 weeks).

  • Vehicle Selection: Clomiphene Citrate is poorly soluble in water. Use Corn Oil or 0.5% Carboxymethylcellulose (CMC) . Avoid DMSO in in vivo studies if possible due to intrinsic toxicity.

  • Dose Selection: Based on Maximum Tolerated Dose (MTD). Typical range: 50, 100, 200 mg/kg bw.

  • Controls:

    • Negative: Vehicle only.

    • Positive: Cyclophosphamide (CP) 20 mg/kg (IP injection).

Phase B: The Workflow (Self-Validating System)

This protocol includes "Stop/Go" checkpoints to ensure data integrity.

Micronucleus_Protocol Start Start: Acclimatization (5 Days) Dosing Treatment (24h intervals) Oral Gavage Start->Dosing Sampling Bone Marrow Isolation (Femur Extraction) Dosing->Sampling Sacrifice at 24h/48h Staining Staining (Giemsa or Acridine Orange) Sampling->Staining Scoring Microscopy Scoring (2000 PCEs/animal) Staining->Scoring Validation Validation Checkpoint: PCE/NCE Ratio > 20% of Control? Scoring->Validation Analysis Statistical Analysis (Mann-Whitney U) Validation->Analysis Yes (Valid Assay) Reject Reject Data: Bone Marrow Toxicity Excessive Validation->Reject No (Cytotoxicity)

Figure 2: Validated workflow for In Vivo Micronucleus Assay (OECD 474).

Phase C: Technical Execution & Causality
  • Bone Marrow Extraction:

    • Step: Flush femur with Fetal Bovine Serum (FBS).

    • Why: FBS maintains cell integrity better than saline, preventing artificial cell lysis which mimics micronuclei.

  • Smear Preparation:

    • Step: Drop suspension on slide; use a cover slip to pull (not push) the smear.

    • Why: "Pushing" damages the fragile Polychromatic Erythrocytes (PCEs), creating artifacts.

  • Scoring (The Causality Check):

    • Count Micronucleated PCEs (MnPCEs) to assess genotoxicity.[1][2]

    • Count PCE/NCE ratio (Normochromatic Erythrocytes) to assess cytotoxicity.

    • Interpretation: If MnPCEs increase without a drop in the PCE/NCE ratio, the effect is directly genotoxic. If the ratio drops significantly, the "genotoxicity" might be secondary to cell death/apoptosis.

Critical Analysis: The "Safe" Threshold

Why is Clomiphene considered safe for clinical use despite positive genotoxicity data?

  • Duration of Exposure: Unlike Tamoxifen (taken for 5-10 years), Clomiphene is limited to 6 cycles (short-term). The cumulative DNA damage required for carcinogenesis is rarely reached.

  • Threshold Mechanism: ROS-mediated damage and aneugenicity often have a "threshold dose." Below this dose, cellular defense mechanisms (antioxidants, DNA repair) neutralize the threat.

  • Tissue Specificity: Tamoxifen forms adducts specifically in the liver (via CYP activation). Clomiphene's damage is more generalized but less potent per event.

Recommendation: For new analogs, prioritize Comet Assays (to detect strand breaks early) and Kinetochore Staining (to differentiate between clastogenicity and aneugenicity).

References

  • Yilmaz, S., et al. (2014). Evaluation of the genotoxicity of clomiphene citrate.[3] Mutation Research/Genetic Toxicology and Environmental Mutagenesis.

  • OECD Test Guideline 474. (2016). Mammalian Erythrocyte Micronucleus Test.[1][2] OECD Guidelines for the Testing of Chemicals.[4][5]

  • Ohnishi, T., et al. (1986). Genetic toxicity of Clomid and its components in Escherichia coli and Salmonella typhimurium. Mutation Research.

  • Duran, A., et al. (2006). In vivo evaluation of the genotoxic effects of clomiphene citrate on rat reticulocytes.[6] Cytogenetic and Genome Research.

  • Caldwell, J. (2012). Genotoxicity of SERMs: A review of the mechanisms and clinical implications. Toxicology Letters.

Sources

Safety & Regulatory Compliance

Safety

Deschloro-4,4'-dichloro clomiphene citrate proper disposal procedures

Standard Operating Procedure: Handling and Disposal of Deschloro-4,4'-dichloro Clomiphene Citrate As research into selective estrogen receptor modulators (SERMs) advances, laboratories frequently handle potent Active Pha...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of Deschloro-4,4'-dichloro Clomiphene Citrate

As research into selective estrogen receptor modulators (SERMs) advances, laboratories frequently handle potent Active Pharmaceutical Ingredients (APIs) and their structural analogs. Deschloro-4,4'-dichloro clomiphene citrate (CAS: 117884-83-0) is a specific synthetic impurity and research analog of clomiphene[1][2]. Because it retains the core pharmacophore of clomiphene while incorporating multiple halogen (chlorine) atoms, its disposal presents a dual challenge: mitigating severe reproductive toxicity risks and preventing the environmental release of toxic halogenated combustion byproducts[3][4].

This guide provides drug development professionals and EHS (Environmental Health and Safety) officers with self-validating, step-by-step protocols for the safe operational handling, spill management, and RCRA-compliant disposal of this compound.

Hazard Profiling and Mechanistic Causality

To design an effective disposal protocol, we must first understand the physicochemical and biological properties that dictate the compound's risk profile. Deschloro-4,4'-dichloro clomiphene citrate is classified as a reproductive toxin (GHS Category 2)[4][5].

Mechanism of Toxicity: Like its parent compound, this analog acts as a competitive antagonist/agonist at estrogen receptors (ERα and ERβ). Inhalation of aerosolized dust or dermal absorption allows the compound to enter systemic circulation, cross cell membranes, and translocate into the nucleus. By disrupting normal receptor dimerization and coregulator recruitment, it alters gene transcription in the hypothalamic-pituitary-gonadal axis, leading to potential teratogenic effects and impaired fertility[4][6].

ToxicityMechanism A Deschloro-4,4'-dichloro Clomiphene Citrate B Systemic Absorption (Inhalation/Dermal) A->B Occupational Exposure C Competitive Binding to Estrogen Receptors (ER) B->C High Binding Affinity D Disruption of Normal Receptor Dimerization C->D Antagonistic Action E Altered Gene Transcription (Hypothalamic-Pituitary Axis) D->E Coregulator Shift F Reproductive Toxicity (Teratogenic/Fertility Risks) E->F Endocrine Disruption

Figure 1: Mechanistic pathway of SERM-induced reproductive toxicity necessitating strict containment.

Quantitative Hazard Summary
Property / ClassificationData / SpecificationCausality / Operational Impact
Molecular Formula

[1][2]
Contains two chlorine atoms on the triphenylethylene core.
Combustion Byproducts

, Hydrogen Chloride (

), Phosgene[3][6]
Halogens dictate that standard incineration will produce corrosive

gas and highly toxic phosgene.
GHS Classification Reproductive Toxicity (Cat 2), H360/H361[4][5]Requires stringent PPE (P100/N95 respirators) to prevent systemic absorption[3].
Environmental Hazard Toxic to aquatic life[6]Strict prohibition against drain disposal; requires closed-loop waste capture[3].

Operational Safety and Spill Management

Because Deschloro-4,4'-dichloro clomiphene citrate is handled as a dry powder in many analytical and synthetic workflows, aerosolization is the primary vector for accidental exposure[3]. Dry sweeping a spill will aerosolize the API, bypassing dermal PPE and directly exposing the respiratory tract.

Step-by-Step Spill Recovery Protocol

This protocol utilizes a "wet-wipe" methodology to suppress dust generation, a critical requirement for potent pharmaceutical powders[3][6].

  • Evacuate and Isolate: Immediately evacuate non-essential personnel from the area. Ensure the room's negative pressure HVAC system is active.

  • Don Advanced PPE: Responders must wear double nitrile gloves (inspected for pinholes), a Tyvek disposable gown, chemical safety goggles, and a NIOSH-approved P100 particulate respirator (or PAPR)[3][7].

  • Dust Suppression: Do NOT use a standard vacuum or dry broom[6]. Lightly dampen an absorbent pad with a solvent in which the citrate salt is minimally soluble (or use a 50/50 water/isopropanol mixture) and gently lay it over the powder to suppress aerosolization.

  • Mechanical Collection: Using a non-sparking plastic scoop, carefully collect the dampened powder and the absorbent pad[5].

  • Surface Decontamination: Scrub the affected surface with an alcohol-based solvent (e.g., ethanol or isopropanol) to dissolve and lift any remaining microscopic API residues[4].

  • Primary Containment: Place all recovered material, contaminated pads, and the outer layer of gloves into a sealable, heavy-duty polyethylene bag.

RCRA-Compliant Disposal and Destruction Procedures

Under U.S. Environmental Protection Agency (EPA) guidelines, pharmaceutical waste containing halogens cannot be disposed of in standard municipal incinerators[8]. The presence of chlorine in Deschloro-4,4'-dichloro clomiphene citrate means that combustion at standard temperatures (


) can generate dioxins, furans, and hydrogen chloride gas[3].

To comply with the Resource Conservation and Recovery Act (RCRA) and Clean Air Act, the waste must be routed to a specialized high-temperature incinerator equipped with an afterburner and an alkaline wet scrubber[3].

Step-by-Step Disposal Workflow
  • Waste Segregation: Classify the material strictly as "Halogenated Pharmaceutical Solid Waste." Do not mix this with non-halogenated solvent waste or standard biological waste, as this will complicate the incineration parameters and increase disposal costs.

  • Secondary Containment: Place the primary sealed polyethylene bag (from the spill cleanup or routine waste generation) into a rigid, puncture-proof, high-density polyethylene (HDPE) drum[9].

  • Labeling: Affix a hazardous waste label detailing the contents: "Toxic Solid, Organic, N.O.S. (Deschloro-4,4'-dichloro clomiphene citrate), Contains Halogens, Reproductive Hazard."

  • Chain of Custody Transfer: Contract a licensed professional hazardous waste management service[3]. Ensure the manifest explicitly states the presence of chlorinated compounds so the contractor routes it to the correct facility.

  • Thermal Destruction: The contractor must process the waste in a rotary kiln incinerator operating at

    
    [8]. The high temperature ensures complete cleavage of the carbon-chlorine bonds, while the attached alkaline scrubber neutralizes the resulting 
    
    
    
    gas into harmless chloride salts before exhaust release[3].

DisposalWorkflow Step1 API Waste Generation (Powder/Contaminated PPE) Step2 Segregation: Halogenated Pharma Waste Step1->Step2 Identify Chlorines Step3 Primary & Secondary Containment (HDPE) Step2->Step3 Prevent Aerosolization Step4 RCRA Manifesting & Contractor Transfer Step3->Step4 Regulatory Compliance Step5 High-Temp Incineration (>1200°C) Step4->Step5 Chain of Custody Step6 Alkaline Scrubber (Neutralizes HCl Gas) Step5->Step6 Prevent Dioxin/Acid Release

Figure 2: End-to-end self-validating disposal workflow ensuring environmental compliance and community safety.

References

  • Santa Cruz Biotechnology. Clomiphene Citrate Safety Data Sheet.
  • U.S. Environmental Protection Agency (EPA). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.
  • Capot Chemical Company Limited. Clomiphene citrate SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET: Clomiphene citrate.
  • MedChemExpress. Clomiphene citrate-SDS-MedChemExpress.
  • ChemicalBook. Clomiphene Citrate - Safety Data Sheet.
  • Fisher Scientific. Deschloro-4,4'-dichloro Clomiphene Citrate (E/Z Mixture), TRC 500 mg.
  • Clearsynth. Deschloro-4,4'-dichloro Clomiphene Citrate(E/Z Mixture) | CAS No. 117884-83-0.
  • Environmental Protection Agency (Ireland). Guidelines for the identification and proper management of hazardous fractions.

Sources

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